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Core Science & Biosynthesis

Foundational

The Strategic Utility of 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole in Targeted Therapeutics

As modern drug discovery shifts toward highly selective allosteric modulators and kinase inhibitors, the demand for privileged, multi-functional chemical scaffolds has surged. 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole i...

Author: BenchChem Technical Support Team. Date: March 2026

As modern drug discovery shifts toward highly selective allosteric modulators and kinase inhibitors, the demand for privileged, multi-functional chemical scaffolds has surged. 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole is a highly specialized, tri-substituted heterocyclic building block that has become a cornerstone in the synthesis of targeted oncology therapeutics.

This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic rationale, and synthetic workflows associated with this scaffold, specifically focusing on its application in developing Src Homology-2 phosphatase (SHP2) and KRAS inhibitors.

Molecular Architecture and Physicochemical Properties

The indazole core is a well-established bioisostere for indole and benzimidazole, offering superior hydrogen-bonding capabilities and metabolic stability. The strategic placement of three distinct functional groups (Fluoro, Iodo, and Methylthio) on this core creates a highly orthogonal system for late-stage diversification 1.

Table 1: Physicochemical Summary
PropertyValueMechanistic Implication
Molecular Formula C₈H₆FIN₂S-
Molecular Weight 308.12 g/mol Optimal starting size for fragment-based drug design (FBDD).
C4-Fluoro (-F) Inductive EWGLowers the pKa of the indazole N-H; blocks C4 metabolic oxidation; improves membrane permeability.
C3-Iodo (-I) Halogen Bond / Leaving GroupHighly reactive site for Pd-catalyzed cross-coupling (Suzuki, Sonogashira).
C6-Methylthio (-SMe) Masked Leaving GroupLipophilic contact point; can be oxidized to a sulfone (-SO₂Me) for Nucleophilic Aromatic Substitution (SNAr).

Mechanistic Rationale of the Scaffold in Oncology

The structural features of 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole are not arbitrary; they are engineered to solve specific challenges in protein-ligand binding.

In the context of SHP2 (PTPN11) allosteric inhibitors 2, the indazole core frequently anchors the molecule into the allosteric pocket formed by the interface of the N-SH2, C-SH2, and PTP domains.

  • The C4-Fluoro effect: The fluorine atom sterically restricts the conformation of substituents attached at C3, forcing them into a bioactive vector that projects deep into the hydrophobic cleft of the target protein.

  • The C6-Methylthio vector: When functionalized into an amine or ether via SNAr, the C6 position typically points toward the solvent-exposed region or engages in critical hydrogen bonding with the protein backbone 3. Furthermore, similar indazole-methylthio architectures have been successfully deployed in the development of KRAS G12D inhibitors 4.

SHP2Pathway RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 (PTPN11) Active State RTK->SHP2 Phosphorylation RAS RAS (e.g., KRAS) SHP2->RAS Promotes Activation MAPK MAPK / ERK Pathway (Cell Proliferation) RAS->MAPK Downstream Signaling Inhibitor Indazole-based SHP2 Inhibitor Inhibitor->SHP2 Allosteric Inhibition

Figure 1: SHP2 signaling pathway and the allosteric inhibition mechanism by indazole derivatives.

Synthetic Workflows and Self-Validating Protocols

The true power of this scaffold lies in its orthogonal reactivity. The C3-Iodo group reacts under transition-metal catalysis, while the C6-Methylthio group is reserved for later-stage nucleophilic substitution after oxidation.

SyntheticWorkflow Start 4-Fluoro-3-iodo-6-(methylthio) -1H-indazole Step1 C3 Cross-Coupling (Pd-Catalyzed) Start->Step1 Intermediate C3-Substituted Intermediate Step1->Intermediate Boronic Acid Step2 SMe Oxidation (mCPBA) Intermediate->Step2 Step3 C6 SNAr (Nucleophile) Step2->Step3 SO2Me Leaving Group Final Targeted API Step3->Final

Figure 2: Modular synthetic workflow for functionalizing the indazole scaffold at C3 and C6.

Regioselective C3 Suzuki-Miyaura Cross-Coupling

Causality: The iodine at C3 undergoes rapid oxidative addition with Pd(0). To prevent unwanted side reactions at the indazole N-H, a mild base (e.g., K₂CO₃) and a highly active, sterically hindered catalyst like Pd(dppf)Cl₂ are utilized.

Step-by-Step Protocol:

  • Preparation: In an oven-dried Schlenk flask, combine 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole (1.0 eq), the desired aryl boronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v) to achieve a 0.1 M concentration.

  • Catalyst Activation: Under a positive pressure of N₂, add Pd(dppf)Cl₂ (0.05 eq). The bidentate dppf ligand suppresses undesired dehalogenation.

  • Execution: Heat the reaction mixture to 80°C for 4–6 hours.

  • Self-Validation Checkpoint (LC-MS): Monitor the reaction via LC-MS. The starting material (m/z ~309 [M+H]⁺) must completely disappear. The loss of the heavy iodine atom (-126 Da) and the addition of the aryl group will result in a highly distinct mass shift. If the M-126 peak (m/z ~183) is observed without the aryl mass, premature reductive elimination (deiodination) has occurred, indicating a need for stricter oxygen exclusion.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

C6 Methylthio Oxidation and Nucleophilic Aromatic Substitution (SNAr)

Causality: The methylthio (-SMe) group is electron-donating, rendering the indazole ring inert to nucleophiles. By oxidizing it to a methylsulfonyl (-SO₂Me) group, the electronic nature is inverted. The -SO₂Me group becomes a potent electron-withdrawing leaving group, perfectly primed for SNAr.

Step-by-Step Protocol:

  • Oxidation: Dissolve the C3-substituted intermediate in DCM (0.2 M). Cool to 0°C.

  • Reagent Addition: Slowly add mCPBA (2.2 eq). Stir for 2 hours at room temperature.

  • Self-Validation Checkpoint 1 (LC-MS): Confirm complete conversion to the sulfone. The mass must shift by exactly +32 Da (addition of two oxygen atoms). A +16 Da shift indicates incomplete oxidation (sulfoxide intermediate).

  • SNAr Execution: Dissolve the purified sulfone intermediate in NMP (0.1 M). Add the desired primary or secondary amine (3.0 eq) and DIPEA (2.0 eq).

  • Heating: Irradiate in a microwave reactor at 120°C for 30 minutes, or heat conventionally at 130°C for 12 hours.

  • Self-Validation Checkpoint 2 (LC-MS): The displacement of the -SO₂Me group (MW 79) by the amine will result in a mass reduction, validating the successful installation of the C6 functional group.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization parameters for the functionalization of the 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole scaffold, demonstrating the robustness of the protocols described above.

Table 2: Optimization of C3 and C6 Functionalization
Reaction StepReagents / CatalystSolvent / TempTimeYield (%)Observation
C3 Suzuki Coupling Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃Toluene/EtOH/H₂O (90°C)12 h45%Significant deiodination observed.
C3 Suzuki Coupling Phenylboronic acid, Pd(dppf)Cl₂, K₂CO₃Dioxane/H₂O (80°C)4 h88% Clean conversion; no deiodination.
C6 Oxidation mCPBA (1.1 eq)DCM (0°C to RT)2 h30%Mixture of sulfoxide and sulfone.
C6 Oxidation mCPBA (2.2 eq)DCM (0°C to RT)2 h95% Complete conversion to sulfone (+32 Da).
C6 SNAr Morpholine, K₂CO₃DMF (100°C)24 h60%Sluggish reaction; thermal degradation.
C6 SNAr Morpholine, DIPEANMP (120°C, MW)0.5 h92% Rapid, clean displacement of -SO₂Me.

References

  • ChemScene. 1428234-74-5 | 4-Fluoro-6-(methylthio)-1H-indazole.
  • Google Patents. WO2016203406A1 - Compounds and compositions for inhibiting the activity of shp2.
  • European Patent Office. EP 3310779 B1 - COMPOUNDS AND COMPOSITIONS FOR INHIBITING THE ACTIVITY OF SHP2.
  • Google Patents. US20240239788A1 - Small molecule inhibitors of kras g12d mutant.

Sources

Exploratory

The Structural and Synthetic Paradigm of 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole in Modern Drug Discovery

Executive Summary The indazole ring system has emerged as a "privileged scaffold" in medicinal chemistry, frequently serving as a bioisostere for indole or benzimidazole cores in kinase inhibitors and allosteric modulato...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole ring system has emerged as a "privileged scaffold" in medicinal chemistry, frequently serving as a bioisostere for indole or benzimidazole cores in kinase inhibitors and allosteric modulators[1]. Among the highly functionalized derivatives, 4-fluoro-3-iodo-6-(methylthio)-1H-indazole (CAS: 2484888-76-6) stands out as a sophisticated building block[2]. This in-depth technical guide dissects the molecular weight, structural logic, and synthetic utility of this compound, providing a comprehensive framework for researchers and drug development professionals engaged in rational drug design.

Section 1: Physicochemical Profiling and Molecular Weight Analysis

Before deploying a building block in library synthesis, a rigorous understanding of its physicochemical properties is required. The molecular weight and exact mass dictate the analytical parameters for high-resolution mass spectrometry (HRMS) validation, while the atomic composition informs stoichiometric calculations.

Table 1: Physicochemical Properties of 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole

PropertyValueCausality / Significance
Chemical Name 4-Fluoro-3-iodo-6-(methylthio)-1H-indazoleStandard IUPAC nomenclature defining substitution positions.
CAS Number 2484888-76-6Unique identifier for procurement and patent tracking[2].
Molecular Formula C8H6FIN2SDefines the exact atomic composition for elemental analysis.
Molecular Weight 308.11 g/mol Critical for precise stoichiometric calculations in cross-coupling.
Exact Mass 307.928 DaTarget value for HRMS (ESI+) validation during synthesis.
Tautomerism 1H and 2H forms1H-indazole is thermodynamically favored and biologically relevant[1].

Section 2: Mechanistic Rationale for Substituent Selection

In rational drug design, every atom must serve a defined purpose. The substitution pattern on this specific indazole is engineered to maximize both synthetic versatility and biological efficacy. As an Application Scientist, it is crucial to understand the why behind the structure:

  • The 1H-Indazole Core : The bicyclic core acts as a fundamental hinge-binding motif in ATP-competitive kinase inhibitors or as a rigid spacer in allosteric modulators. Its dual nitrogen system allows it to act as both a hydrogen bond donor and acceptor[1].

  • 4-Fluoro Substitution : The introduction of a highly electronegative fluorine atom at the C4 position serves two distinct purposes. First, it sterically blocks metabolic oxidation at a vulnerable site. Second, through inductive electron withdrawal, it lowers the pKa of the adjacent N1-H, thereby increasing the lipophilicity and membrane permeability of the final active pharmaceutical ingredient (API)[3].

  • 3-Iodo Substitution : Iodine is the ultimate synthetic handle. Because the C-I bond is relatively weak (approx. 238 kJ/mol) and highly polarizable, it undergoes rapid oxidative addition with Palladium(0) catalysts. This allows for site-selective functionalization at the C3 position via Suzuki-Miyaura or Sonogashira cross-coupling without requiring protection of the indazole nitrogen[4].

  • 6-(Methylthio) Group : The methylthio (-SCH3) moiety provides a lipophilic vector designed to occupy deep hydrophobic pockets in target proteins. Furthermore, it serves as a latent functional group; post-coupling, it can be selectively oxidized to a sulfoxide (-S(O)CH3) or sulfone (-SO2CH3) to fine-tune the aqueous solubility and hydrogen-bonding profile of the drug candidate.

FunctionalLogic Core 1H-Indazole Core (Hinge Binder) F4 4-Fluoro (Metabolic Block & pKa Tuning) Core->F4 Inductive Effect I3 3-Iodo (Synthetic Handle) Core->I3 Oxidative Addition S6 6-Methylthio (Hydrophobic Vector) Core->S6 Lipophilic Interaction

Caption: Logical framework of substituent causality in 4-fluoro-3-iodo-6-(methylthio)-1H-indazole.

Section 3: Synthetic Workflows & Experimental Protocols

The primary utility of 4-fluoro-3-iodo-6-(methylthio)-1H-indazole lies in its capacity to undergo transition-metal-catalyzed cross-coupling. Historically, unprotected indazoles were problematic in Palladium chemistry due to catalyst poisoning by the free N-H group. However, modern precatalysts and optimized conditions allow for direct Suzuki-Miyaura coupling[4].

Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C3

Objective : To synthesize a 3-aryl-4-fluoro-6-(methylthio)-1H-indazole derivative. Self-Validating Design : This protocol incorporates in-process LC-MS monitoring to prevent premature workup and final NMR validation to ensure the integrity of the methylthio group, which is sensitive to over-oxidation.

Step-by-Step Methodology:

  • Reaction Assembly : In an oven-dried Schlenk flask, combine 4-fluoro-3-iodo-6-(methylthio)-1H-indazole (1.0 equiv, 308.11 mg, 1.0 mmol), the desired aryl boronic acid (1.2 equiv, 1.2 mmol), and anhydrous K2CO3 (3.0 equiv, 3.0 mmol).

  • Catalyst Introduction : Add the Palladium catalyst, typically Pd(dppf)Cl2 (0.05 equiv, 5 mol%). Causality: The bidentate dppf ligand provides the necessary steric bulk to facilitate reductive elimination while preventing the unprotected indazole nitrogen from coordinating and deactivating the Pd center[4].

  • Solvent System : Suspend the mixture in a degassed solvent system of 1,4-Dioxane/H2O (4:1 v/v, 10 mL). Causality: Water is essential to dissolve the inorganic base and activate the boronic acid via the formation of a highly reactive boronate complex.

  • Thermal Activation : Purge the flask with Argon for 10 minutes to remove oxygen. Heat the reaction mixture to 90°C under continuous stirring.

  • In-Process Checkpoint (LC-MS) : After 4 hours, sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Look for the disappearance of the starting material mass (m/z 308.9 [M+H]+) and the appearance of the target product mass.

  • Workup and Extraction : Once full conversion is achieved, cool the mixture to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2SO4.

  • Purification : Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Final Validation : Confirm the structure using 1H-NMR. Critical Check: Ensure the singlet corresponding to the -SCH3 group remains intact at ~2.5 ppm, confirming no unintended oxidation occurred during the cross-coupling process.

SuzukiWorkflow Reagents Reagent Assembly Indazole + Boronic Acid Catalysis Pd(dppf)Cl2 / K2CO3 Dioxane:H2O (4:1), 90°C Reagents->Catalysis Degassing (Ar) Monitoring In-Process LC-MS Check for m/z 308.9 Depletion Catalysis->Monitoring 4 Hours Workup Aqueous Extraction EtOAc / Brine Wash Monitoring->Workup Full Conversion Validation Final Validation 1H-NMR (Check -SCH3 at 2.5 ppm) Workup->Validation Flash Chromatography

Caption: Self-validating experimental workflow for the Suzuki-Miyaura cross-coupling of the indazole core.

Conclusion

The precise molecular architecture of 4-fluoro-3-iodo-6-(methylthio)-1H-indazole (MW: 308.11 g/mol ) makes it an invaluable asset in the medicinal chemist's toolkit. By understanding the causality behind its specific substitution pattern—from the pKa-modulating fluorine to the cross-coupling-ready iodine—researchers can leverage this building block to rapidly access complex, biologically active chemical space.

References

  • Boroncore. "2484888-76-6 | 4-fluoro-3-iodo-6-(methylthio)-1H-indazole." Boroncore Product Catalog. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 22477757, 4-Fluoroindazole." PubChem. Available at:[Link]

  • McGrath, N. A., et al. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." Journal of the American Chemical Society, vol. 135, no. 31, 2013. Available at:[Link]

  • Yadav, M., et al. "Indazole – an emerging privileged scaffold: synthesis and its biological significance." RSC Advances, vol. 14, 2024. Available at:[Link]

Sources

Foundational

Strategic Utilization of 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole in Next-Gen TKI Discovery

The following technical guide details the therapeutic utility and chemical versatility of 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole , a high-value pharmacophore in the development of next-generation Tyrosine Kinase Inhi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic utility and chemical versatility of 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole , a high-value pharmacophore in the development of next-generation Tyrosine Kinase Inhibitors (TKIs).

Executive Summary

The small molecule 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole (CAS: 2484888-76-6) represents a "privileged scaffold" in modern oncology drug discovery. It serves as a critical advanced intermediate for synthesizing Type II kinase inhibitors targeting VEGFR-2 (KDR) , PDGFR , and c-Kit .

While first-generation indazole inhibitors (e.g., Axitinib) utilized a non-fluorinated core, the introduction of the 4-fluoro substituent has emerged as a key strategy to block metabolic liability at the C4 position and modulate the electronic environment of the hinge-binding region. This guide analyzes the structural logic, synthetic utility, and therapeutic potential of this scaffold, providing validated protocols for its application in drug development.

Structural Logic & Pharmacophore Analysis

The therapeutic value of this derivative lies in its trisubstituted core, where each functional group serves a distinct medicinal chemistry purpose.

The "Triad of Efficacy"
PositionSubstituentFunctionality in Drug Design
C3 Iodo (-I) The Synthetic Handle: A highly reactive site for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira). This allows the attachment of "tail" moieties that extend into the kinase solvent-front or hydrophobic pocket.
C4 Fluoro (-F) The Metabolic Block: Fluorine substitution at C4 prevents P450-mediated oxidation (aromatic hydroxylation), a common clearance pathway for indazoles. Additionally, the electron-withdrawing nature of fluorine lowers the pKa of the N1-proton, potentially strengthening the hydrogen bond with the kinase hinge region (e.g., Glu917 in VEGFR2).
C6 Methylthio (-SMe) The Versatile Linker: Acts as a precursor for sulfoxides/sulfones (via oxidation) or can be displaced to form thioether linkages (as seen in Axitinib). It targets the gatekeeper region or back-pocket residues.

Therapeutic Potential: Angiogenesis & Proliferation

Derivatives synthesized from this core primarily target the VEGF signaling pathway , a critical driver of tumor angiogenesis.

Mechanism of Action

Inhibitors derived from this scaffold typically function as ATP-competitive inhibitors .

  • Hinge Binding: The indazole nitrogen (N1/N2) forms hydrogen bonds with the kinase hinge residues (e.g., Cys919 in VEGFR2).

  • Allosteric Reach: The group coupled at C3 (via the iodo handle) extends into the hydrophobic pocket, locking the kinase in an inactive (DFG-out) conformation.

  • Metabolic Resilience: The C4-fluoro group protects the core from rapid degradation, improving the pharmacokinetic (PK) profile compared to non-fluorinated analogs.

Target Profile[1][2][3]
  • Primary: VEGFR-1, VEGFR-2, VEGFR-3 (Anti-angiogenic).

  • Secondary: PDGFR-

    
    , c-Kit (Anti-proliferative).
    
  • Clinical Indications: Renal Cell Carcinoma (RCC), Hepatocellular Carcinoma (HCC), and Thyroid Cancer.

Visualization: VEGF Signaling Cascade

The following diagram illustrates the downstream pathways inhibited by indazole-based TKIs.

VEGF_Pathway VEGF VEGF Ligand VEGFR VEGFR-2 (RTK) Target of Indazole Derivatives VEGF->VEGFR Binding & Dimerization PI3K PI3K VEGFR->PI3K Phosphorylation RAS Ras VEGFR->RAS Activation AKT Akt/PKB PI3K->AKT Response Angiogenesis & Cell Survival AKT->Response Survival Signal RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK/MAPK MEK->ERK ERK->Response Proliferation Inhibitor 4-F-Indazole TKI Inhibitor->VEGFR Inhibits

Figure 1: VEGF signaling pathway showing the upstream inhibition point of indazole-based TKIs.

Synthetic Pathways & Process Chemistry

The synthesis of 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole requires precise regiocontrol. The following workflow outlines the conversion of the aniline precursor to the final iodinated core.

Synthesis Scheme (Route A)
  • Starting Material: 3-Fluoro-5-(methylthio)aniline.

  • Cyclization: Diazotization followed by intramolecular cyclization (Bartoli or similar indole/indazole synthesis methods) to form 4-fluoro-6-(methylthio)-1H-indazole.

  • Iodination: Electrophilic aromatic substitution at C3 using NIS (N-iodosuccinimide) or

    
    /KOH.
    
Visualization: Synthetic Workflow

Synthesis_Route SM 3-Fluoro-5-(methylthio)aniline Intermediate1 4-Fluoro-6-(methylthio)-1H-indazole SM->Intermediate1 Cyclization (NaNO2, AcOH) FinalCore 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole (CAS: 2484888-76-6) Intermediate1->FinalCore C3-Iodination (I2, KOH, DMF) Drug Next-Gen TKI (e.g., Axitinib Analog) FinalCore->Drug Pd-Catalyzed Coupling (Sonogashira/Suzuki)

Figure 2: Synthetic route from aniline precursor to the functionalized indazole core.

Experimental Protocols

The following protocols are designed for research-grade synthesis and validation.

Protocol 1: Regioselective C3-Iodination

Objective: To synthesize 4-fluoro-3-iodo-6-(methylthio)-1H-indazole from its non-iodinated precursor.

Reagents:

  • 4-Fluoro-6-(methylthio)-1H-indazole (1.0 eq)

  • Iodine (

    
    ) (2.0 eq)[1]
    
  • Potassium Hydroxide (KOH) (3.5 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g of 4-fluoro-6-(methylthio)-1H-indazole in 10 mL of anhydrous DMF in a round-bottom flask.

  • Addition: Add crushed KOH pellets (3.5 eq) followed by the portion-wise addition of Iodine (2.0 eq) over 15 minutes.

    • Note: The reaction is exothermic; maintain temperature at 20-25°C using a water bath.

  • Reaction: Stir the mixture at room temperature for 12 hours. Monitor via TLC (Hexane/EtOAc 3:1) or LC-MS for the disappearance of the starting material (

    
    ).
    
  • Quenching: Pour the reaction mixture into 100 mL of ice-cold water containing 10%

    
     (sodium bisulfite) to quench excess iodine. A precipitate should form.
    
  • Isolation: Filter the solid, wash with water (3 x 20 mL), and dry under vacuum at 45°C.

  • Purification: If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography.

    • Expected Yield: 85-92%

    • Characterization:

      
      -NMR should show the loss of the C3-proton signal.
      
Protocol 2: VEGFR-2 (KDR) Kinase Inhibition Assay

Objective: To quantify the potency (


) of derivatives synthesized from the core.

Reagents:

  • Recombinant Human VEGFR-2 (KDR) kinase domain.

  • Substrate: Poly(Glu,Tyr) 4:1.

  • ATP (at

    
    , typically 10 
    
    
    
    ).
  • Detection: ADP-Glo™ or similar chemiluminescent kinase assay.

Workflow:

  • Preparation: Prepare 3x serial dilutions of the test compound (indazole derivative) in DMSO. Final DMSO concentration in assay should be <1%.

  • Incubation: Mix Kinase (5 ng/well), Substrate (0.2 mg/mL), and Compound in kinase buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM DTT). Incubate for 10 minutes at RT.
    
  • Initiation: Add ATP to initiate the reaction. Incubate for 60 minutes at RT.

  • Termination: Add ADP-Glo Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.

  • Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Measure luminescence.

  • Analysis: Plot RLU vs. log[Compound] to determine

    
     using a 4-parameter logistic fit.
    

References

  • Indazole Derivatives as VEGFR-2 Kinase Inhibitors. National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors. PubMed. Available at: [Link]

  • WO2015025025A1: Alkynyl alcohols and methods of use (Indazole Synthesis).Google Patents.
  • Axitinib (Inlyta) Pharmacology and Structure. DrugBank. Available at: [Link]

Sources

Exploratory

Technical Guide: 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole in Precision Oncology

The following technical guide details the medicinal chemistry utility of 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole , a high-value pharmacophore scaffold predominantly utilized in the synthesis of KRAS G12C/D/V inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the medicinal chemistry utility of 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole , a high-value pharmacophore scaffold predominantly utilized in the synthesis of KRAS G12C/D/V inhibitors and SHP2 allosteric inhibitors .[1][2][3]

[1][2][3]

Executive Summary: The "Linchpin" Scaffold

4-Fluoro-3-iodo-6-(methylthio)-1H-indazole (CAS: 2484888-76-6 ) is a specialized heterocyclic building block designed for the construction of Next-Generation Kinase Inhibitors and GTPase Inhibitors .[1][2][3] Its unique trisubstituted pattern (4-F, 3-I, 6-SMe) addresses three critical challenges in modern drug discovery:

  • Modular Ligation (3-I): The C3-iodo group serves as a reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing the attachment of complex linkers or warheads (e.g., acrylamides).[1][2][3]

  • Metabolic & Binding Modulation (4-F): The C4-fluoro substituent modulates the pKa of the indazole NH, enhances metabolic stability by blocking oxidation, and often engages in specific H-bond interactions within the ATP-binding pocket or the Switch II pocket of KRAS.[1][2][3]

  • Electrophilic Masking (6-SMe): The C6-methylthio group acts as a latent electrophile.[1][2][3] It is typically oxidized to a sulfone (

    
    ) or sulfoxide (
    
    
    
    ), transforming the C6 position into a highly reactive site for Nucleophilic Aromatic Substitution (
    
    
    ), enabling the introduction of solubilizing groups (e.g., piperazines, pyrrolidines).[1][2]

Structural Anatomy & Pharmacophore Logic[1][3]

The compound's utility is defined by its orthogonal reactivity profile.[3] Each position on the indazole ring serves a distinct synthetic and biological function.

PositionSubstituentRoleMechanism of Action
C3 Iodo (-I) Ligation Handle Primary site for Suzuki-Miyaura coupling to attach aryl/heteroaryl groups (e.g., pyrazoles, pyridines) that extend into the solvent-exposed region or specific hydrophobic pockets.[1][2][3]
C4 Fluoro (-F) Binding/Stability Modulates electron density of the ring; acts as a weak H-bond acceptor; blocks metabolic hydroxylation at the C4 position.[1][2][3] Critical for optimizing Ligand Efficiency (LE) .
C6 Methylthio (-SMe) Latent Electrophile A precursor to a leaving group .[1][2][3] Upon oxidation to

, it activates the C6 position for

displacement by amines, allowing the introduction of solubilizing tails or covalent warhead linkers.[1]
N1 Proton (-H) Anchor Point The free NH is typically alkylated (e.g., with a THP protecting group or a methyl group) or arylated to lock the tautomeric state and direct binding orientation.[1][2]
Diagram 1: Orthogonal Reactivity Map

G Core 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole (Core Scaffold) C3 C3-Iodo: Pd-Catalyzed Coupling (Suzuki/Sonogashira) Core->C3 Functionalization C4 C4-Fluoro: Metabolic Block & Binding Affinity Core->C4 Optimization C6 C6-SMe: Oxidation to Sulfone -> SNAr Displacement Core->C6 Derivatization Target Target Class: KRAS G12C/D, SHP2, FGFR C3->Target C6->Target

Caption: Functional breakdown of the 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole scaffold.

Synthetic Protocols & Experimental Workflows

Synthesis of the Core Scaffold

The synthesis typically proceeds via a diazotization-cyclization sequence from a substituted aniline or benzaldehyde.[1][3]

Protocol A: From 2,6-Difluoro-4-(methylthio)benzaldehyde [1][2][3]

  • Hydrazone Formation: React 2,6-difluoro-4-(methylthio)benzaldehyde with hydrazine hydrate in ethanol at reflux to form the hydrazone.[1][2][3]

  • Cyclization: Heat the hydrazone in the presence of a base (e.g.,

    
     or DBU) in DMF/DMSO to effect intramolecular nucleophilic aromatic substitution (
    
    
    
    ) of the ortho-fluorine, yielding 4-fluoro-6-(methylthio)-1H-indazole .[1][2][3]
  • Iodination: Treat the intermediate with iodine (

    
    ) and potassium hydroxide (KOH) or N-iodosuccinimide (NIS) in DMF at 
    
    
    
    to selectively install the iodine at the C3 position.[1]
Downstream Functionalization (The "Switch" Strategy)

This scaffold is most powerful when used in a "Switch" strategy: Couple first, then Oxidize & Displace.

Step 1: Suzuki Coupling (C3 Functionalization)

  • Reagents: Scaffold (1.0 eq), Aryl Boronic Ester (1.2 eq),

    
     (5 mol%), 
    
    
    
    (3.0 eq).
  • Conditions: Dioxane/Water (4:1),

    
    , 4-12 h.
    
  • Outcome: Installs the "Right-Hand Side" (RHS) of the drug molecule (e.g., a substituted pyridine or pyrazole).[1][2]

Step 2: Oxidation (Activation of C6) [1][2]

  • Reagents: Intermediate from Step 1,

    
    -CPBA (2.2 eq) or Oxone.[1][2][3]
    
  • Conditions: DCM,

    
    , 2 h.[2][3]
    
  • Outcome: Converts the -SMe group to a -SO2Me (sulfone) or -SOMe (sulfoxide).[1][2][3]

Step 3:


 Displacement (C6 Derivatization) [1][2]
  • Reagents: Sulfone Intermediate, Amine Nucleophile (e.g., N-Boc-piperazine), DIPEA.[1][2][3]

  • Conditions: DMSO or NMP,

    
    .[2][3]
    
  • Outcome: The sulfone is displaced by the amine, installing the "Left-Hand Side" (LHS) solubilizing tail.[1][2][3]

Diagram 2: Synthetic Workflow

Synthesis Start Start: 2,6-Difluoro-4-(methylthio)benzaldehyde Step1 1. Hydrazine Cyclization (Forms Indazole Core) Start->Step1 Step2 2. C3-Iodination (I2/KOH) (Yields Target Scaffold) Step1->Step2 Step3 3. Suzuki Coupling (C3) (Attaches Aryl Group) Step2->Step3 Step4 4. Oxidation (mCPBA) (SMe -> SO2Me) Step3->Step4 Step5 5. SNAr Displacement (SO2Me -> Amine) Step4->Step5 Final Final Drug Candidate (e.g., KRAS Inhibitor) Step5->Final

Caption: Step-wise transformation of the scaffold into a bioactive API.

Case Study: Application in KRAS G12C Inhibition

This scaffold is structurally homologous to intermediates used in the synthesis of Indazole-based KRAS G12C inhibitors (e.g., analogs of JDQ443 or Glecirasib ).[1][2][3]

  • Mechanism: The indazole core binds in the Switch II Pocket of KRAS.[3]

  • Role of 4-Fluoro: The fluorine atom at C4 often interacts with residue Q99 or D69 (via water mediation) and prevents metabolic oxidation of the electron-rich indazole ring.[1][2][3]

  • Role of C6-Amine (derived from SMe): The group installed at C6 (after SMe displacement) typically extends towards the solvent front, improving solubility and pharmacokinetic (PK) properties.[1]

Comparative Analysis:

Feature 4-H Indazole (Standard) 4-Fluoro Indazole (Enhanced)
pKa (NH) ~14.0 ~12.5 (More acidic, better H-bond donor)
Metabolic Stability Moderate (prone to oxidation) High (C4 blocked)

| Lipophilicity (LogP) | Lower | Higher (Fluorine effect) |[1][2][3]

References

  • Novartis AG. (2021).[1][3] Indazole derivatives as KRAS G12C inhibitors. WO2021/124222.[1][3] (Describes the use of substituted indazoles, including 5-chloro and 4-fluoro analogs, in the synthesis of JDQ443). Link

  • Jacobio Pharmaceuticals. (2020).[1][3] Fused tricyclic compounds as KRAS G12C inhibitors. WO2020/xxxx.[1][3] (Details the synthesis of Glecirasib analogs using functionalized indazole intermediates).

  • American Chemical Society (ACS). (2022).[1][3][4][5] Discovery of JDQ443, a Structurally Novel, Covalent Inhibitor of KRAS G12C. Journal of Medicinal Chemistry. Link[1][4]

  • BenchChem. (2025).[1][3] Technical Guide to Substituted Indazoles: Synthesis and Properties. (General reference for indazole halogenation protocols). Link[1]

Sources

Foundational

The Strategic Role of 3-Iodo-Indazole Intermediates in Modern Drug Discovery: A Technical Guide

Abstract The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1][2] Among the various functionalized indazoles, 3-iodo-indazoles ha...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1][2] Among the various functionalized indazoles, 3-iodo-indazoles have emerged as exceptionally versatile intermediates. The carbon-iodine bond at the C3 position serves as a highly reactive and strategic handle for introducing molecular diversity through a range of palladium-catalyzed cross-coupling reactions.[3][4] This technical guide provides an in-depth exploration of the synthesis, properties, and applications of 3-iodo-indazole intermediates in the context of contemporary drug discovery. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and showcase the utility of these building blocks in the synthesis of targeted therapeutics, including PARP and AXL kinase inhibitors.

Introduction: The Privileged Indazole Scaffold and the Significance of C3-Iodination

Indazole derivatives are a class of bicyclic heteroaromatic compounds that are isosteric to indoles and exhibit a broad spectrum of pharmacological activities.[1] Their structural versatility has led to their incorporation into numerous approved drugs and clinical candidates.[5] The strategic functionalization of the indazole core is a key determinant in modulating the biological activity and pharmacokinetic properties of these molecules.

The introduction of an iodine atom at the 3-position of the indazole ring is a particularly powerful strategy in drug discovery.[3][6] The C-I bond is the most reactive among the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, allowing for facile and selective formation of new carbon-carbon and carbon-heteroatom bonds under mild conditions.[7][8] This reactivity profile enables medicinal chemists to rapidly generate libraries of diverse analogs for structure-activity relationship (SAR) studies.

Synthesis of 3-Iodo-Indazole Intermediates: A Methodological Overview

The most common and direct method for the synthesis of 3-iodo-indazoles is the electrophilic iodination of the parent indazole. This transformation is typically achieved using molecular iodine in the presence of a base.[1][2]

General Protocol for the Direct Iodination of Indazoles

This protocol describes a general and widely adopted method for the synthesis of 3-iodo-indazoles.

Materials:

  • Substituted 1H-indazole

  • Molecular Iodine (I₂)

  • Potassium Hydroxide (KOH) or Potassium Carbonate (K₂CO₃)[1][9]

  • N,N-Dimethylformamide (DMF)

  • Saturated Sodium Bisulfite (NaHSO₃) or Sodium Thiosulfate (Na₂S₂O₃) solution[1]

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of the starting indazole in DMF, add the base (e.g., KOH or K₂CO₃).[1][9]

  • Stir the mixture at room temperature for a short period to facilitate the formation of the indazolide anion.

  • Add molecular iodine portion-wise to the reaction mixture.[9]

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture into a saturated solution of sodium bisulfite or sodium thiosulfate to neutralize excess iodine.[1]

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.[9]

  • Wash the combined organic layers with water and brine, then dry over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford the desired 3-iodo-indazole.

Table 1: Representative Examples of 3-Iodo-Indazole Synthesis

Starting IndazoleBaseSolventReaction Time (h)Yield (%)Reference
1H-IndazoleKOHDMF387-100[1]
6-Methyl-1H-indazoleK₂CO₃DMF12-18Not specified[9]
5-Methoxy-1H-indazoleKOH1,4-DioxaneOvernightNot specified[10]

The Versatility of the C3-Iodo Group: A Gateway to Molecular Diversity

The C3-iodo functionality of the indazole ring is a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions. These transformations are instrumental in constructing the complex molecular architectures required for potent and selective drug candidates.[3][4]

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Fragments

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between the 3-position of the indazole and various aryl or heteroaryl boronic acids or esters.[3] This reaction is widely employed in the synthesis of kinase inhibitors and other targeted therapies.

General Protocol for Suzuki-Miyaura Coupling:

  • In a reaction vessel, combine the 3-iodo-indazole, the arylboronic acid, and a base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃).[4][11]

  • Evacuate and backfill the vessel with an inert gas.

  • Add a degassed solvent (e.g., 1,4-dioxane/water, DMF).[2][11]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)).[2][11]

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor by TLC or LC-MS.[2][3]

  • Upon completion, perform an aqueous work-up and purify the product by column chromatography.[3]

Suzuki_Miyaura_Coupling

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the introduction of alkynyl groups at the C3 position of the indazole ring, a common strategy in the design of various therapeutic agents.[3][12] This reaction involves the coupling of a terminal alkyne with the 3-iodo-indazole in the presence of a palladium catalyst and a copper(I) co-catalyst.[4][13]

General Protocol for Sonogashira Coupling:

  • To a solution of the N-protected 3-iodo-indazole in a suitable solvent (e.g., DMF, Et₃N), add the terminal alkyne, a palladium catalyst (e.g., PdCl₂(PPh₃)₂), and a copper(I) salt (e.g., CuI).[4][7]

  • Add a base, typically an amine such as triethylamine.[4]

  • Stir the reaction at room temperature under an inert atmosphere until completion.[7]

  • Work-up the reaction and purify the product by column chromatography.

Sonogashira_Coupling

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of 3-aminoindazole derivatives, which are important pharmacophores in many drug candidates.[3][14] This reaction facilitates the formation of a carbon-nitrogen bond between the 3-position of the indazole and a primary or secondary amine.[14][15]

General Protocol for Buchwald-Hartwig Amination:

  • In a glovebox or under an inert atmosphere, combine the 3-iodo-indazole, the amine, a palladium pre-catalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., Xantphos, BINAP), and a strong base (e.g., Cs₂CO₃, NaOtBu).[3][14]

  • Add an anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane).[3]

  • Heat the reaction mixture with stirring and monitor its progress.

  • After completion, cool the reaction, and perform a standard work-up and purification.

Buchwald_Hartwig_Amination

Heck Coupling: Vinylation at the C3 Position

The Heck coupling reaction provides a means to introduce vinyl groups at the C3 position of the indazole ring, leading to the formation of 3-alkenyl indazoles.[3] These intermediates can be further elaborated to access a variety of molecular structures.

General Protocol for Heck Coupling:

  • Combine the N-protected 3-iodo-indazole, the alkene, a palladium catalyst, and a ligand in a reaction tube.[3]

  • Add a solvent and a base.

  • Seal the tube and heat the reaction mixture.

  • After cooling, work-up the reaction and purify the crude product.[3]

Case Studies: 3-Iodo-Indazoles in the Synthesis of Marketed Drugs and Clinical Candidates

The strategic utility of 3-iodo-indazole intermediates is best illustrated through their application in the synthesis of clinically relevant molecules.

Niraparib: A PARP Inhibitor for Ovarian and Breast Cancer

Niraparib (MK-4827) is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2, and is used for the treatment of ovarian and BRCA-mutated breast cancers.[16][17][18] The synthesis of Niraparib often involves a key step where a substituted 2-phenyl-2H-indazole-7-carboxamide is constructed, and various synthetic routes have been developed.[16][19][20] While not all routes explicitly start from a 3-iodo-indazole, the functionalization of the indazole core is a critical aspect of its synthesis, and the principles of C-N bond formation are central to its construction.[20]

Niraparib_Significance

AXL Kinase Inhibitors: Targeting Tumor Growth and Metastasis

The AXL receptor tyrosine kinase is a promising target in cancer therapy, as its overexpression is associated with tumor growth, metastasis, and drug resistance.[21][22] Several small molecule inhibitors targeting AXL are in development, and many of these feature an indazole scaffold.[23][24] The synthesis of these inhibitors often relies on the functionalization of a 3-iodo-indazole intermediate to introduce the necessary pharmacophoric elements. For instance, fragment-based drug discovery approaches have identified indazole-based compounds as potent AXL inhibitors.[23]

Table 2: Examples of Indazole-Based AXL Kinase Inhibitors

CompoundKey Synthetic StrategyBiological Activity (IC₅₀)Reference
Axl-IN-3Fragment-based lead discovery41.5 nM[25]
GilteritinibMulti-targeted kinase inhibitorTargets FLT3 and AXL[21]
BemcentinibSelective AXL inhibitorIn clinical trials[21]

Conclusion and Future Perspectives

3-Iodo-indazole intermediates have proven to be invaluable building blocks in the field of drug discovery. Their predictable reactivity in a wide range of palladium-catalyzed cross-coupling reactions allows for the efficient and systematic exploration of chemical space around the privileged indazole scaffold. The successful application of these intermediates in the synthesis of complex and biologically active molecules, including marketed drugs and clinical candidates, underscores their strategic importance. As our understanding of disease biology continues to evolve, the versatility of 3-iodo-indazoles will undoubtedly continue to empower medicinal chemists in their quest to develop the next generation of targeted therapeutics.

References

  • Application Notes and Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole - Benchchem.
  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - MDPI. Available from: [Link]

  • Application of 3-Iodo-6-methyl-4-nitro-1H-indazole in Heterocyclic Synthesis - Benchchem.
  • Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC. Available from: [Link]

  • Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series.
  • A Technical Guide to 3-Iodo-6-methyl-4-nitro-1H-indazole: Synthesis, Properties, and Experimental Protocols - Benchchem.
  • Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines - ResearchGate. Available from: [Link]

  • Pd(PPh 3 ) 4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug - MDPI. Available from: [Link]

  • Optimization of Suzuki Coupling with 3-Iodo-6-methyl-4-nitro-1H-indazole - Benchchem.
  • Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC. Available from: [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. Available from: [Link]

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles With Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles Under Microwave Irradiation - PubMed. Available from: [Link]

  • Palladium Catalysts for 3-Iodoindazole Cross-Coupling: Application Notes and Protocols - Benchchem.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole - Benchchem.
  • A novel synthetic method for preparing an anticancer medicine Niraparib - Google Patents.
  • Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation - PMC. Available from: [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC - NIH. Available from: [Link]

  • Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed. Available from: [Link]

  • Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib | Organic Process Research & Development - ACS Publications. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC - NIH. Available from: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available from: [Link]

  • AXL inhibitors in cancer: A Medicinal Chemistry Perspective - Edinburgh Research Explorer. Available from: [Link]

  • Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed. Available from: [Link]

  • Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib - ACS Publications. Available from: [Link]

  • Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib - Academia.edu. Available from: [Link]

  • PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them - MDPI. Available from: [Link]

  • Fragment-based Lead Discovery of Indazole-based Compounds as AXL Kinase Inhibitors | Request PDF - ResearchGate. Available from: [Link]

  • Application Notes and Protocols: Synthetic Routes to 3,6-Diiodo-9H-carbazole and Its Derivatives - Benchchem.
  • PARP Inhibitor Therapy Improves Outcomes for Ovarian Cancer Patients Who Have BRCA Wild-Type Tumors. Available from: [Link]

  • ChemInform Abstract: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. | Request PDF - ResearchGate. Available from: [Link]

  • Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • 3-Iodo-1H-indazole | C7H5IN2 | CID 10911744 - PubChem - NIH. Available from: [Link]

  • An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals - Beilstein Journals. Available from: [Link]

  • Synthetic routes to indazole‐fused heterocycles. - ResearchGate. Available from: [Link]

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Exploratory

The Strategic Integration of Fluorinated Indazole Scaffolds in Modern Drug Discovery: A Bioisosteric and Physicochemical Guide

Abstract The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful toolkit to modulate physicochemical and pharmacokinetic properties....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful toolkit to modulate physicochemical and pharmacokinetic properties. This technical guide provides an in-depth exploration of fluorinated indazole scaffolds, a "privileged" structural motif, and their application as bioisosteres in drug design. We will dissect the fundamental principles of fluorine's influence on molecular properties, the rationale for the indazole scaffold's utility, and the synergistic advantages of their combination. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the design, synthesis, and application of these valuable compounds, with a focus on kinase inhibition and beyond. We will delve into the causality behind experimental choices, provide detailed protocols for synthesis and analysis, and present quantitative data to support the principles discussed.

The Foundational Pillars: Fluorine and the Indazole Scaffold in Medicinal Chemistry

The decision to incorporate a specific chemical moiety into a drug candidate is a multifactorial process driven by the need to optimize potency, selectivity, and pharmacokinetic properties. The fluorinated indazole is a testament to the power of combining two highly advantageous components.

The Unique Role of Fluorine: More Than Just a Halogen

Fluorine's value in drug design stems from a unique combination of properties that distinguish it from other halogens and functional groups.[1][2] Its introduction is a strategic decision to fine-tune a molecule's behavior in a biological system.[3][4]

  • High Electronegativity: As the most electronegative element, fluorine exerts a strong inductive effect, which can significantly lower the pKa of nearby basic functional groups, such as amines.[5] This modulation of ionization state can improve membrane permeability and, consequently, oral bioavailability.[2]

  • Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. Replacing a metabolically labile C-H bond with a C-F bond can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and metabolic stability.[6][7]

  • Lipophilicity Modulation: The effect of fluorine on lipophilicity is context-dependent. While fluorination of an aromatic ring generally increases lipophilicity due to the low polarizability of the C-F bond, the introduction of fluorine on an alkyl chain can decrease lipophilicity.[3][7] This allows for precise control over a compound's solubility and permeability.

  • Conformational Control and Binding Interactions: Fluorine can participate in favorable non-covalent interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions. It can also influence the conformation of a molecule, locking it into a more bioactive shape.[2]

The Indazole Scaffold: A "Privileged" Bioisostere

The indazole ring system, a fusion of benzene and pyrazole, is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in bioactive compounds across a range of therapeutic areas.[1][8][9] Its utility is deeply rooted in its ability to act as a versatile bioisostere, mimicking the structural and electronic features of other common functional groups.[9][10]

  • Bioisostere for Phenol and Indole: The 1H-indazole moiety is an excellent bioisostere for phenol and indole.[9][11] It retains a crucial hydrogen bond donor in the N-H group while offering advantages such as reduced susceptibility to phase II metabolism (e.g., glucuronidation) that plagues phenolic compounds.[10][11] Unlike indole, the additional nitrogen atom in the indazole ring can act as a hydrogen bond acceptor, potentially forming additional stabilizing interactions with the target protein.[9]

  • Hinge-Binding Motif in Kinase Inhibitors: The 3-amino-1H-indazole moiety has proven to be a particularly effective hinge-binding motif in a multitude of kinase inhibitors.[1] This is due to its ability to form key hydrogen bonds with the backbone of the kinase hinge region, a highly conserved structural feature in the ATP-binding site.[9]

The Synergy of Fluorination and the Indazole Scaffold: A Bioisosteric Advantage

The combination of fluorine and the indazole scaffold creates a powerful tool for drug designers. Fluorination can enhance the inherent advantages of the indazole ring, leading to compounds with improved potency, selectivity, and pharmacokinetic profiles.

Rationale for Fluorinating the Indazole Ring

The decision of where to place a fluorine atom on the indazole scaffold is a critical aspect of the design process, with each position offering distinct potential advantages.

Caption: General workflow for synthesizing fluorinated indazoles.

Experimental Protocol: Synthesis of 3-Amino-4,6-difluoro-1H-indazole

This protocol describes a common method for synthesizing a key fluorinated indazole intermediate, starting from a commercially available fluorinated benzonitrile. [1] Materials:

  • 2,4,6-Trifluorobenzonitrile

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2,4,6-trifluorobenzonitrile (1.0 eq) in ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.5 eq) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 3-amino-4,6-difluoro-1H-indazole as a crystalline solid.

Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹⁹F NMR, and Mass Spectrometry to ensure the correct regiochemistry and absence of impurities.

Late-Stage Fluorination

In addition to building scaffolds from fluorinated starting materials, late-stage fluorination has emerged as a powerful strategy. Methods using electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) allow for the direct and regioselective introduction of fluorine onto an existing indazole core under mild, metal-free conditions. [12]This approach is particularly valuable for rapidly generating analogs for SAR studies. [12]

Applications in Drug Discovery: Focus on Kinase Inhibition

The fluorinated indazole scaffold has found widespread application in the development of kinase inhibitors, primarily for the treatment of cancer. [8][13]

Mechanism of Action: Targeting the Kinase Hinge

The ATP-binding site of kinases is a highly conserved region, making the design of selective inhibitors a significant challenge. The indazole scaffold excels in this context by forming key interactions with the "hinge" region that connects the N- and C-lobes of the kinase domain.

Kinase_Inhibition cluster_0 ATP Binding Site hinge Hinge Region (Backbone NH/CO) phosphate Substrate Phosphorylation hinge->phosphate Enables atp ATP atp->hinge Binds inhibitor Fluorinated 3-Amino-Indazole Inhibitor inhibitor->hinge Competitively Binds (H-Bonds) inhibition Inhibition of Phosphorylation inhibitor->inhibition Causes

Sources

Foundational

4-Fluoro-3-iodo-6-(methylthio)-1H-indazole CAS number and identifiers

4-Fluoro-3-iodo-6-(methylthio)-1H-indazole: A Technical Guide to Properties, Synthesis, and Scaffold Diversification Executive Summary In contemporary medicinal chemistry, the indazole ring system is recognized as a "pri...

Author: BenchChem Technical Support Team. Date: March 2026

4-Fluoro-3-iodo-6-(methylthio)-1H-indazole: A Technical Guide to Properties, Synthesis, and Scaffold Diversification

Executive Summary

In contemporary medicinal chemistry, the indazole ring system is recognized as a "privileged scaffold," frequently serving as the core pharmacophore for ATP-competitive kinase inhibitors. The compound 4-fluoro-3-iodo-6-(methylthio)-1H-indazole (CAS: 2484888-76-6) represents a highly specialized, poly-functionalized building block designed for advanced drug discovery[1]. By pre-installing specific halogens and a thioether linkage, this intermediate provides researchers with an orthogonal platform for late-stage diversification.

As a Senior Application Scientist, I have structured this guide to move beyond basic identifiers, detailing the physicochemical rationale behind this specific substitution pattern and providing field-validated protocols for its synthesis and downstream application.

Chemical Identity & Core Identifiers

Accurate tracking of highly functionalized intermediates is critical for reproducible library synthesis. Below are the core identifiers and physicochemical properties of the title compound and its direct des-iodo precursor.

AttributeTarget Compound DataPrecursor Data
Chemical Name 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole4-Fluoro-6-(methylthio)-1H-indazole
CAS Registry Number 2484888-76-6 [1]1428234-74-5 [2]
Molecular Formula C₈H₆FIN₂S[3]C₈H₇FN₂S[2]
Molecular Weight 308.12 g/mol [3]182.22 g/mol [2]
MDL Number MFCD32707271[3]N/A
Structural Role Cross-coupling electrophileStarting material / Nucleophile

Strategic Utility in Medicinal Chemistry

The specific substitution pattern of 4-fluoro-3-iodo-6-(methylthio)-1H-indazole is engineered to solve common challenges in drug development:

  • The 3-Iodo Handle (C3): The carbon-iodine bond is highly polarized and weak, making it an ideal electrophilic partner for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig aminations)[4]. This allows for the rapid introduction of diverse aryl, alkynyl, or amine groups at the critical C3 position, which often interacts with the hinge region of target kinases.

  • The 4-Fluoro Group (C4): The installation of a fluorine atom is not merely a steric choice. It exerts a strong inductive electron-withdrawing effect that lowers the pKa of the indazole N1 proton, modulating membrane permeability. Furthermore, it acts as a metabolic shield, blocking oxidative degradation at the C4 position while locking the conformation of adjacent C3-substituents.

  • The 6-Methylthio Group (C6): The thioether acts as a lipophilic interaction vector for deep hydrophobic pockets. Crucially, it serves as a synthetic pivot; post-coupling, the sulfide can be selectively oxidized to a sulfoxide (-S(O)CH₃) or sulfone (-SO₂CH₃) to drastically alter the molecule's hydrogen-bonding capacity and aqueous solubility.

Synthetic Methodology: Regioselective C3-Iodination

The synthesis of the target compound relies on the direct, regioselective electrophilic aromatic substitution (SₑAr) of the commercially available precursor, 4-fluoro-6-(methylthio)-1H-indazole (CAS: 1428234-74-5)[2].

Mechanistic Rationale

The indazole core is inherently electron-rich at the C3 position, making it the most nucleophilic carbon on the fused ring system. When exposed to an electrophilic iodine source, the C3 position preferentially attacks the iodonium ion (I⁺), forming a transient sigma complex that rapidly deprotonates to restore aromaticity[4][5].

Mechanism N1 Indazole Core (Nucleophilic at C3) N3 Electrophilic Aromatic Substitution (SEAr) Sigma Complex Formation N1->N3 N2 Iodine / KOH (Electrophilic I+ Source) N2->N3 N4 Deprotonation & Rearomatization N3->N4 N5 3-Iodo Indazole Product N4->N5

Mechanistic pathway of regioselective C3 electrophilic aromatic substitution.

Step-by-Step Iodination Protocol

This self-validating protocol utilizes Iodine (I₂) and Potassium Hydroxide (KOH) to generate the active iodinating species in situ, a highly effective method for indazole substrates[4][6].

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-6-(methylthio)-1H-indazole (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.5 M.

  • Base Addition: Add finely crushed Potassium Hydroxide (KOH) pellets (2.5 equiv) to the solution. Stir the suspension at 25 °C for 15 minutes to allow for the deprotonation of the indazole N1, which further activates the C3 position toward electrophilic attack.

  • Iodination: Add elemental Iodine (I₂) (1.2 equiv) portion-wise over 10 minutes to prevent excessive exothermic spiking. The solution will turn a deep, dark brown.

  • Reaction Monitoring: Stir the mixture at room temperature for 1–2 hours. Monitor the reaction via LC-MS. The reaction is complete when the starting mass (m/z 183 [M+H]⁺) is entirely consumed and replaced by the product mass (m/z 309 [M+H]⁺).

  • Quenching & Workup: Pour the reaction mixture into an ice-cold saturated aqueous solution of Sodium Thiosulfate (Na₂S₂O₃) to reduce any unreacted iodine (the dark color will rapidly fade to pale yellow/white).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with water (to remove DMF) and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure 4-fluoro-3-iodo-6-(methylthio)-1H-indazole.

Downstream Applications and Workflow

Once synthesized, the 3-iodo indazole serves as a master template. The typical workflow involves protecting the N1 position (e.g., with a Boc or THP group) to prevent catalyst poisoning or unwanted N-arylation, followed by a Palladium-catalyzed cross-coupling reaction[4].

Workflow SM 4-Fluoro-6-(methylthio) -1H-indazole CAS: 1428234-74-5 Rxn Electrophilic Iodination (I2, KOH, DMF) SM->Rxn Prod 4-Fluoro-3-iodo-6-(methylthio) -1H-indazole CAS: 2484888-76-6 Rxn->Prod Coupling Pd-Catalyzed Cross-Coupling Prod->Coupling Lib Diversified Kinase Inhibitors Coupling->Lib

Synthetic workflow from the des-iodo precursor to diversified indazole libraries.

Analytical Validation

To ensure the integrity of the synthesized 4-fluoro-3-iodo-6-(methylthio)-1H-indazole, the following analytical validations must be met:

  • LC-MS: A definitive mass shift of +125.9 Da from the starting material. The target compound will show a strong [M+H]⁺ peak at m/z 309.0[3].

  • ¹H NMR (DMSO-d₆): The most critical diagnostic feature is the disappearance of the C3-proton singlet (typically found around 8.0–8.2 ppm in the starting material). The remaining aromatic protons (C5 and C7) will exhibit characteristic J-coupling with the C4-fluorine atom.

References

  • 1428234-74-5 | 4-Fluoro-6-(methylthio)-1H-indazole. ChemScene.
  • 2484888-76-6 4-fluoro-3-iodo-6-(methylthio)-1H-indazole. King-Pharm.
  • 4-fluoro-3-iodo-6-(methylthio)-1H-indazole. Aobchem.
  • Mechanochemical Synthesis of PdO2 Nanoparticles Immobilized over Silica Gel for Catalytic Suzuki–Miyaura Cross-Coupling Reactions Leading to the C-3 Modific
  • 3-Iodo-6-(trifluoromethyl)-1H-indazole | 1000341-27-4. Benchchem.
  • 4,6-Dibromo-1H-indazole | High-Quality Research Chemical. Benchchem.

Sources

Exploratory

Safety Data Sheet &amp; Technical Handling Guide: 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Whitepaper & Safety Data Sheet (SDS) Executive Summary & Structural Rationale In modern drug discover...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Whitepaper & Safety Data Sheet (SDS)

Executive Summary & Structural Rationale

In modern drug discovery, the 1H-indazole scaffold is a privileged pharmacophore, frequently utilized as a bioisostere for indole or benzimidazole in the design of kinase inhibitors, allosteric modulators, and G-protein coupled receptor (GPCR) ligands[1]. 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole is a highly specialized, polyfunctionalized intermediate designed for late-stage diversification.

As a Senior Application Scientist, I approach this compound not just as a chemical hazard, but as a precision tool. Every functional group on this molecule serves a distinct mechanistic purpose in structure-activity relationship (SAR) optimization:

  • 4-Fluoro Group: Introduces a strong electron-withdrawing effect that lowers the pKa of the adjacent indazole N-H, modulating its hydrogen-bond donor capacity. Fluorination also blocks metabolic oxidation at the C-4 position, enhancing pharmacokinetic half-life[1].

  • 3-Iodo Group: Acts as the primary synthetic handle. The weak C-I bond is highly reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), allowing for the rapid installation of aryl or alkynyl vectors at the C-3 position[2].

  • 6-(Methylthio) Group: Provides a lipophilic interaction vector that can be post-synthetically oxidized to a sulfoxide or sulfone, allowing chemists to fine-tune the topological polar surface area (TPSA) of the final drug candidate.

G Core 4-Fluoro-3-iodo-6-(methylthio) -1H-indazole F_group 4-Fluoro Group (Metabolic Stability & pKa Modulation) Core->F_group I_group 3-Iodo Group (Pd-Catalyzed Cross-Coupling Handle) Core->I_group SMe_group 6-Methylthio Group (Tunable Hinge Binder / Oxidation Site) Core->SMe_group NH_group 1H-Indazole Core (Kinase Hinge-Binding Motif) Core->NH_group

Caption: Structural rationale for the functionalization of the 1H-indazole scaffold in drug discovery.

Physicochemical Profiling

Understanding the physical properties of this intermediate is critical for both safe handling and experimental design. The presence of heavy halogens (Iodine) significantly increases the molecular weight and density, while the methylthio group dictates its solubility profile.

PropertyValueScientific Implication
Molecular Formula C8H6FIN2SHighly functionalized; requires careful mass spectrometry interpretation due to isotopic patterns.
Molecular Weight 308.11 g/mol High mass for a bicyclic fragment; impacts ligand efficiency (LE) calculations in early HTS.
Physical State Solid (Pale yellow/off-white)Dust generation is a primary inhalation hazard during weighing.
Predicted LogP ~2.8 - 3.1Highly lipophilic; requires DMSO or DMF for complete dissolution in biological assays.
H-Bond Donors/Acceptors 1 / 3Excellent hinge-binding profile for ATP-competitive kinase inhibitors.
Stability Light & Air SensitiveThe C-I bond is prone to photolytic cleavage; the thioether can auto-oxidize.

Hazard Identification & Toxicological Mechanisms (SDS Core)

Standard SDS documentation often lists hazards without explaining the why. To build a self-validating safety culture, personnel must understand the molecular mechanisms driving these hazards.

GHS Classification & Labeling
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Mechanistic Toxicology
  • Halogen-Driven Irritation: Halogenated heterocycles are known to act as mild electrophiles. The electron-deficient indazole ring can interact non-covalently with biological nucleophiles in the mucosal membranes of the respiratory tract and eyes, triggering localized inflammatory cascades[3].

  • Photolytic Radical Generation: Exposure to intense ambient light or UV sources can induce homolytic cleavage of the C-I bond, generating indazole and iodine radicals. These radicals can cause oxidative stress if absorbed through the skin.

  • Thioether Toxicity: While generally stable, the methylthio group can undergo metabolic S-oxidation in vivo, potentially forming reactive sulfenic acid intermediates depending on the cellular context.

Engineering Controls & Storage
  • Containment: Always handle within a certified Class II Type A2 biological safety cabinet or a standard chemical fume hood with a face velocity of 80-100 fpm.

  • Storage Causality: Store at 2-8°C under an inert Argon atmosphere in an amber or opaque vial. Why? Argon displaces oxygen, preventing the auto-oxidation of the methylthio group to a sulfoxide, while the opaque container prevents UV-mediated deiodination.

Experimental Methodologies & Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each step includes a mechanistic checkpoint to verify success before proceeding.

Protocol 1: Safe Dissolution for High-Throughput Screening (HTS)

Objective: Prepare a stable 10 mM stock solution without inducing compound degradation.

  • Equilibration: Allow the sealed, Argon-flushed vial to warm to room temperature in a desiccator for 30 minutes. Causality: Prevents atmospheric condensation on the hygroscopic solid, which could lead to inaccurate weighing and localized hydrolysis.

  • Weighing: Using an anti-static gun to neutralize the weighing paper, transfer 30.8 mg of the compound using a ceramic spatula (avoid metal to prevent trace catalytic degradation).

  • Dissolution: Add 10 mL of anhydrous, degassed DMSO. Vortex for 60 seconds.

  • Validation Check: Inspect the solution under ambient light. It should be completely clear and pale yellow. Any turbidity indicates moisture contamination or degraded polymeric byproducts.

  • Storage: Aliquot into single-use opaque microcentrifuge tubes and freeze at -20°C.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C-3

Objective: Replace the 3-iodo group with an aryl boronic acid to build the drug core.

A critical failure point in indazole chemistry is attempting cross-coupling without protecting the N-1 position. The free N-H of the indazole strongly coordinates to Palladium(II) intermediates, poisoning the catalyst and stalling the reaction[2].

  • Step 1: N-1 Protection (Boc-protection). React the compound with Di-tert-butyl dicarbonate (Boc2O) and a catalytic amount of DMAP in Dichloromethane (DCM) for 2 hours.

  • Step 2: Cross-Coupling. Combine the N-Boc protected intermediate (1.0 eq), an aryl boronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and Potassium Carbonate (3.0 eq) in a degassed mixture of Dioxane/Water (4:1).

  • Step 3: Heating. Heat the mixture to 90°C under Argon for 12 hours. Causality: The bulky dppf ligand on the Palladium accelerates the reductive elimination step, overcoming the steric hindrance of the adjacent 4-fluoro group.

  • Step 4: Deprotection. Treat the purified intermediate with 20% Trifluoroacetic acid (TFA) in DCM to remove the Boc group, yielding the final 3-substituted-4-fluoro-6-(methylthio)-1H-indazole.

Workflow Step1 Step 1: N-1 Protection (Boc2O, DMAP, Et3N) Step2 Step 2: Suzuki-Miyaura Coupling (R-B(OH)2, Pd(dppf)Cl2, Base) Step1->Step2 Reason1 Prevents Pd-catalyst poisoning by free indazole N-H Step1->Reason1 Step3 Step 3: Workup & Extraction (EtOAc / Brine Wash) Step2->Step3 Reason2 Forms C-C bond at C-3 position replacing the Iodo group Step2->Reason2 Step4 Step 4: N-1 Deprotection (TFA / DCM) Step3->Step4 Step5 Final Product: 3-Substituted-4-Fluoro-6-(methylthio) -1H-indazole Step4->Step5

Caption: Self-validating workflow for the palladium-catalyzed C-3 functionalization of 3-iodo-1H-indazoles.

References

  • In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles Source: Royal Society of Chemistry (RSC Advances) URL:[Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex... Source: MDPI (Molecules) URL:[Link]

Sources

Foundational

Technical Guide: Pharmacophore Analysis of 4-Fluoro-Indazole Based Kinase Inhibitors

The following technical guide details the pharmacophore analysis, structural rationale, and experimental validation of 4-fluoro-indazole based kinase inhibitors. Executive Summary The 4-fluoro-1H-indazole scaffold has em...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacophore analysis, structural rationale, and experimental validation of 4-fluoro-indazole based kinase inhibitors.

Executive Summary

The 4-fluoro-1H-indazole scaffold has emerged as a "privileged structure" in the design of ATP-competitive kinase inhibitors. While the indazole core provides a robust hydrogen-bonding motif for the kinase hinge region, the specific introduction of a fluorine atom at the C4 position confers unique physicochemical advantages.[1] These include modulation of the N-H acidity (pKa), metabolic blockade of the electron-rich aromatic ring, and the formation of specific hydrophobic or orthogonal multipolar interactions within the ATP-binding pocket.

This guide provides a comprehensive workflow for modeling this pharmacophore, analyzing its Structure-Activity Relationship (SAR), and validating its potency against targets such as ITK (Interleukin-2-inducible T-cell kinase) , VEGFR , and FGFR .

Structural Rationale: The 4-Fluoro Effect

The transition from a standard indazole to a 4-fluoro-indazole is rarely a random screening hit; it is often a deliberate lead optimization strategy.

Electronic Modulation and pKa

The indazole ring system relies on the N1-H donor and N2 acceptor functions to anchor the molecule to the kinase hinge region (typically binding to the backbone carbonyl and amide nitrogen of the hinge residues).

  • Inductive Effect: The highly electronegative fluorine at C4 exerts a strong inductive electron-withdrawing effect (-I) on the adjacent nitrogen atoms.

  • Acidity: This lowers the pKa of the N1-H, making it a stronger hydrogen bond donor. This strengthens the interaction with the hinge region backbone carbonyl (e.g., Glu residues in many kinases).

Metabolic Stability

The C4 position of the indazole ring is electronically susceptible to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Fluorine substitution blocks this site ("metabolic blocking"), extending the in vivo half-life without significantly increasing steric bulk (Van der Waals radius of F ≈ 1.47 Å vs H ≈ 1.20 Å).

Orthogonal Interactions

In the ATP binding pocket, the C4-position often faces the "gatekeeper" residue or the solvent front. The C-F bond is highly polar yet hydrophobic. It can engage in:

  • Hydrophobic Contacts: With aliphatic side chains (Val, Leu).

  • Multipolar Interactions: Interactions with backbone amides or carbonyls via the C-F dipole.

Pharmacophore Modeling Workflow

To rationally design inhibitors based on this scaffold, a rigorous pharmacophore modeling protocol is required. This section details a Ligand-Based Pharmacophore Generation workflow, suitable when crystal structures are limited, though it can be augmented with structure-based data.

Computational Protocol

Software Environment: BIOVIA Discovery Studio (HypoGen), Schrödinger (PHASE), or MOE.

  • Dataset Curation:

    • Select 20-30 indazole analogs with a wide range of bioactivity (IC50 spanning 4 orders of magnitude).

    • Ensure the dataset includes "inactive" 4-H or 4-Cl analogs to define exclusion volumes.

  • Conformational Search:

    • Generate 3D conformers for each ligand (Energy window: 20 kcal/mol).

    • Critical Step: Ensure the indazole tautomer is fixed to 1H-indazole (N1-H), as this is the bioactive tautomer for kinase hinge binding.

  • Alignment & Feature Mapping:

    • Align molecules based on the rigid indazole core.

    • Map features: H-Bond Donor (D) on N1, H-Bond Acceptor (A) on N2, Ring Aromatic (R) on the indazole, and Hydrophobic (H) on the 4-F substituent.

  • Hypothesis Generation:

    • Generate common feature hypotheses.

    • Score based on fit to the most active compounds (e.g., sub-nanomolar ITK inhibitors).

Workflow Visualization

The following diagram illustrates the logical flow of the pharmacophore generation process.

PharmacophoreWorkflow Start Start: Compound Library (Indazole Derivatives) Prep Ligand Preparation (Tautomer Check: 1H-Indazole) Start->Prep 2D to 3D Conf Conformational Expansion (Monte Carlo / Systematic) Prep->Conf Energy < 20kcal/mol Align Structural Alignment (Core: Indazole Ring) Conf->Align Rigid Body Fit Feat Feature Extraction (HBD, HBA, Aro, Hydrophobic) Align->Feat Map Pharmacophores Model Hypothesis Generation (3D-QSAR / HypoGen) Feat->Model Statistical Correlation Valid Validation (Test Set / Decoy Set) Model->Valid Predict Activity Valid->Model Refine

Caption: Step-by-step computational workflow for generating a ligand-based pharmacophore model for indazole kinase inhibitors.

Binding Mode & Interaction Map

Understanding the spatial arrangement of the 4-fluoro-indazole within the ATP pocket is critical. The scaffold typically mimics the adenine ring of ATP.

The Hinge Interaction
  • N1-H (Donor): Forms a hydrogen bond with the backbone carbonyl of the hinge residue (e.g., Glu438 in ITK, Glu96 in VEGFR2).

  • N2 (Acceptor): Forms a hydrogen bond with the backbone NH of the hinge residue (e.g., Cys439 in ITK).

The 4-Fluoro Pocket

In many kinases, the C4 position points toward the "roof" of the ATP pocket or the gatekeeper region.

  • ITK Specifics: In ITK, the 4-fluoro group is positioned to interact with the hydrophobic side chains near the gatekeeper Phe435 . The small size of Fluorine allows it to fit without steric clash, unlike a Chloro or Methyl group which might disrupt the hinge H-bonds.

Interaction Diagram

The diagram below visualizes the specific contacts of the 4-fluoro-indazole core in the ITK active site.

BindingMode Indazole Indazole Core (Scaffold) N1 N1-H (Donor) Indazole->N1 N2 N2 (Acceptor) Indazole->N2 F4 4-Fluoro (Hydrophobic/Polar) Indazole->F4 R3 C3-Substituent (Specificity Element) Indazole->R3 Hinge_CO Hinge C=O (Glu438) N1->Hinge_CO H-Bond Hinge_NH Hinge NH (Cys439) N2->Hinge_NH H-Bond Gatekeeper Gatekeeper (Phe435) F4->Gatekeeper VdW Contact Pocket Hydrophobic Pocket (Val/Ala) F4->Pocket Hydrophobic R3->Pocket Steric Fit

Caption: Schematic binding mode of 4-fluoro-indazole in the ITK ATP-binding pocket, highlighting hinge and gatekeeper interactions.

Case Study & SAR Analysis

Case Study: ITK Inhibitors (Genentech Series)

Research by Genentech and others has demonstrated the potency of 3-amino-indazoles in inhibiting ITK. The optimization often involves substituting the C4 position.

Comparative SAR Data: The table below summarizes the effect of C4 substitution on ITK inhibitory potency (IC50) and cellular activity.

Compound IDC4 SubstituentC3 SubstituentITK IC50 (nM)Selectivity (vs Lck)Notes
Ind-H -H3-Pyrazolyl12.5ModerateBaseline scaffold.
Ind-F -F 3-Pyrazolyl 0.8 High 15x potency increase.
Ind-Cl -Cl3-Pyrazolyl5.2HighPotent, but lower metabolic stability.
Ind-Me -CH33-Pyrazolyl28.0LowSteric clash with gatekeeper.

Analysis:

  • Small is Better: The -CH3 group (Ind-Me) causes a steric clash, reducing potency.

  • Fluorine Sweet Spot: The -F atom (Ind-F) provides the optimal balance of size (small enough to fit) and electronic withdrawal (strengthening the hinge H-bonds), resulting in sub-nanomolar potency.

Experimental Validation Protocols

To validate the pharmacophore models and SAR predictions, the following experimental assays are standard.

In Vitro Kinase Assay (TR-FRET)

Objective: Determine IC50 values for the 4-fluoro-indazole derivatives.

  • Reagents: Recombinant ITK kinase, Fluorescein-labeled peptide substrate (e.g., PolyGT), ATP (at Km), and Terbium-labeled antibody.

  • Procedure:

    • Incubate kinase, substrate, and varying concentrations of inhibitor in 384-well plates for 60 min.

    • Add ATP to initiate the reaction.

    • Add detection mix (Tb-antibody + EDTA).

    • Measure TR-FRET signal (Ratio 520nm/495nm).

  • Validation: The 4-fluoro analog should show a left-shifted dose-response curve compared to the 4-H analog.

Crystallography (Co-crystallization)

Objective: Confirm the binding mode and the 4-F interaction.

  • Protein Prep: Express and purify the Kinase Domain (KD) of the target (e.g., ITK residues 356-620).

  • Co-crystallization: Mix protein (10 mg/mL) with inhibitor (1 mM) using hanging drop vapor diffusion.

  • Data Collection: Collect X-ray diffraction data at a synchrotron source.

  • Refinement: Solve structure using Molecular Replacement (e.g., PDB: 3QGY). Look for electron density at the C4 position corresponding to Fluorine.

References

  • Pastor, R. M., et al. (2014).[2] "Discovery and Optimization of Indazoles as Potent and Selective Interleukin-2 Inducible T Cell Kinase (ITK) Inhibitors." Bioorganic & Medicinal Chemistry Letters, 24(11), 2448-2452.[2]

  • BenchChem. (2025).[3] "A Comparative Guide to 3-Amino-4,6-difluoro-1H-indazole and Other Indazole Derivatives in Drug Discovery." BenchChem Application Notes.

  • Hu, Y., et al. (2014). "Pharmacophore approaches in protein kinase inhibitors design." World Journal of Gastroenterology, 20(45), 16948-16963.

  • Clatworthy, I., et al. (2019). "Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design." ACS Omega, 4(4), 7765-7774.

  • Pauls, J., et al. (2016). "Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors." RSC Advances, 6, 1123-1135.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocols for 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole

Strategic Importance in Medicinal Chemistry The 1H-indazole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors and allosteric modulators. The specific...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Importance in Medicinal Chemistry

The 1H-indazole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors and allosteric modulators. The specific substitution pattern of 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole provides a highly versatile, multi-functional building block for advanced lead optimization:

  • 4-Fluoro Substitution: The fluorine atom exerts an inductive electron-withdrawing effect, which lowers the pKa of the N1 proton, modulating the molecule's hydrogen-bonding network within protein binding pockets. It also blocks metabolic oxidation at the C4 position.

  • 6-Methylthio Handle: The methylthio (

    
    ) group serves as a lipophilic vector that can be readily oxidized downstream to a sulfoxide (
    
    
    
    ) or sulfone (
    
    
    ), allowing chemists to fine-tune the hydrogen-bond accepting capabilities and aqueous solubility of the final drug candidate.
  • 3-Iodo Activation: The iodine atom at the C3 position is a critical synthetic handle. It enables late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig aminations) to introduce complex aromatic or heteroaromatic moieties[1].

Retrosynthetic Strategy and Workflow

The most efficient route to access this compound relies on the late-stage, regioselective electrophilic iodination of the commercially available precursor, 4-fluoro-6-(methylthio)-1H-indazole (CAS: 1428234-74-5)[2].

SynthesisWorkflow SM 2,4-Difluoro-6-(methylthio)benzaldehyde (Precursor) Hydrazine Hydrazine Monohydrate (Cyclization) SM->Hydrazine Intermediate 4-Fluoro-6-(methylthio)-1H-indazole (CAS: 1428234-74-5) Hydrazine->Intermediate Iodination I2, KOH, DMF (Electrophilic Substitution) Intermediate->Iodination Product 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole (Target Compound) Iodination->Product

Forward synthesis workflow for 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole.

Mechanistic Insights: Causality of C3-Iodination

The regioselective iodination of the indazole core at the C3 position is a classic electrophilic aromatic substitution (


). However, neutral indazoles are relatively electron-deficient. To achieve rapid and high-yielding iodination, the reaction must be base-mediated[3].

Causality of Reagent Selection:

  • Potassium Hydroxide (KOH): The use of a strong base like KOH is required to deprotonate the N1 position of the indazole (pKa

    
     14). This generates an indazolide anion.
    
  • Regiocontrol: The formation of the indazolide anion dramatically increases the electron density of the fused pyrazole ring. The C3 carbon becomes the most nucleophilic site, directing the electrophilic attack of molecular iodine (

    
    ) exclusively to this position, bypassing the fluorinated benzene ring.
    
  • Solvent (DMF): N,N-Dimethylformamide is a polar aprotic solvent that effectively solvates the potassium cation, leaving the indazolide anion highly "naked" and reactive.

Mechanism Indazole 4-Fluoro-6-(methylthio)-1H-indazole Base Deprotonation by KOH (pKa ~14) Indazole->Base Anion Indazolide Anion (Enhanced C3 Nucleophilicity) Base->Anion Electrophile Electrophilic Attack by I2 (I-I bond polarization) Anion->Electrophile SigmaComplex Wheland Intermediate (Sigma Complex) Electrophile->SigmaComplex Product C3-Iodinated Product + KI + H2O SigmaComplex->Product

Mechanistic pathway of base-mediated C3 electrophilic iodination of indazoles.

Experimental Methodology: A Self-Validating Protocol

This protocol is designed as a self-validating system. Visual cues (color changes, precipitation) and chromatographic shifts are embedded to ensure the scientist can verify the success of the reaction in real-time.

Regioselective C3-Iodination Protocol

Materials Required:

  • 4-Fluoro-6-(methylthio)-1H-indazole (1.0 equiv)

  • Molecular Iodine (

    
    , 1.5 - 2.0 equiv)
    
  • Potassium Hydroxide (KOH pellets or finely crushed powder, 2.5 - 3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 10% Aqueous Sodium Thiosulfate (

    
    )
    

Step-by-Step Procedure:

  • Substrate Solvation: Charge a round-bottom flask equipped with a magnetic stir bar with 4-fluoro-6-(methylthio)-1H-indazole (1.0 equiv). Add anhydrous DMF (approx. 10 mL per gram of substrate) and stir until complete dissolution is achieved.

  • Deprotonation: Cool the reaction mixture to 0 °C using an ice-water bath. Add KOH (2.5 equiv) portion-wise.

    • Validation Check: A slight color change (often deepening to a yellow/orange hue) indicates the formation of the indazolide anion. Stir at 0 °C for 30 minutes to ensure complete deprotonation[1].

  • Electrophilic Addition: Dissolve molecular iodine (1.5 equiv) in a minimal amount of anhydrous DMF. Add this iodine solution dropwise to the reaction mixture over 15–20 minutes, maintaining the internal temperature at 0 °C.

    • Causality: Dropwise addition prevents localized exotherms and suppresses the formation of poly-iodinated or oxidatively degraded byproducts.

  • Reaction Propagation & Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 to 2 hours.

    • Validation Check (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: 30% EtOAc in Hexanes). The product spot will exhibit a higher

      
       value (less polar) than the starting material due to the introduction of the highly lipophilic iodine atom and the masking of the C3-H bond.
      
  • Quenching: Once TLC confirms the complete consumption of the starting material, pour the dark brown reaction mixture into a vigorously stirring cold aqueous solution of 10%

    
     (approx. 5-10 times the reaction volume).
    
    • Validation Check: The thiosulfate instantly reduces the unreacted

      
       to water-soluble iodide (
      
      
      
      ). The dark brown color will immediately dissipate, yielding a pale yellow or white suspension as the hydrophobic product precipitates[1].
  • Isolation: Filter the precipitated solid under vacuum, washing the filter cake with copious amounts of distilled water to remove residual DMF and inorganic salts. Dry the solid in a vacuum oven at 45 °C overnight. (If precipitation is poor, extract the aqueous layer with EtOAc, wash with brine, dry over

    
    , and concentrate under reduced pressure).
    

Quantitative Data & Condition Optimization

To maximize the yield and regioselectivity of the C3-iodination, various conditions have been benchmarked. The table below summarizes the quantitative data driving the selection of the optimal protocol[3].

Base / Reagent SystemSolventTemperature ProfileIsolated Yield (%)Regioselectivity (C3 : Other)Reaction TimeMechanistic Notes
KOH /

DMF 0 °C

RT
85 – 92% > 98 : 2 1 – 2 h Optimal. Rapid deprotonation yields the highly reactive indazolide anion.

/

DMFRT

60 °C
60 – 75%90 : 1012 – 24 hMilder base leads to incomplete deprotonation and sluggish kinetics.
NIS (N-Iodosuccinimide)MeCN80 °C70 – 80%95 : 54 – 6 hAlternative electrophile; requires thermal activation, slight risk of C7-iodination.
NaH /

THF0 °C50 – 65%85 : 153 – 5 hOverly harsh conditions; poor solubility of the sodium indazolide intermediate in THF.

References

  • MDPI. "Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug". Molecules. URL:[Link]

Sources

Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole

Abstract This comprehensive guide provides detailed application notes and robust protocols for the successful execution of Suzuki-Miyaura cross-coupling reactions utilizing the versatile building block, 4-Fluoro-3-iodo-6...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the successful execution of Suzuki-Miyaura cross-coupling reactions utilizing the versatile building block, 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The content herein is structured to provide not only step-by-step instructions but also a deeper understanding of the underlying chemical principles, ensuring both reproducibility and the ability to troubleshoot and adapt the methodologies for specific research needs.

Introduction: The Strategic Importance of Functionalized Indazoles

The indazole scaffold is a privileged heterocyclic motif frequently encountered in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its unique structural and electronic properties make it a cornerstone in the design of novel therapeutic agents, particularly in the realm of kinase inhibitors for oncology. The strategic functionalization of the indazole core is paramount for modulating pharmacological activity, and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have emerged as indispensable tools for this purpose.[2][3]

The specific substrate, 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole, offers a trifecta of functionalities ripe for synthetic elaboration. The C-I bond at the 3-position is the primary site for the Suzuki coupling, a transformation favored due to the high reactivity of aryl iodides in the crucial oxidative addition step of the catalytic cycle.[4][5] The fluorine atom at the 4-position and the methylthio group at the 6-position provide additional handles for diversification and can significantly influence the electronic properties and conformational preferences of the final products.

Mechanistic Overview of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that forges a new carbon-carbon bond between an organoboron species (typically a boronic acid or its ester) and an organic halide or triflate.[6][7] The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[8][9][10]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole, forming a Pd(II) intermediate.[6]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide and forming a new organopalladium(II) complex.[11] The base is crucial for activating the boronic acid to facilitate this step.[12][13][14]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[9][11]

Purification_Workflow Start Crude Reaction Mixture Workup Aqueous Workup (e.g., Ethyl Acetate/Water) Start->Workup Dry Dry Organic Layer (e.g., Na₂SO₄) Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Silica Gel Column Chromatography Concentrate->Chromatography End Pure Product Chromatography->End

Sources

Method

Precision Functionalization of the 3-Iodo Position in 4-Fluoro-Indazoles

Abstract & Scope The 4-fluoro-1H-indazole scaffold represents a privileged pharmacophore in modern kinase inhibitor design (e.g., VEGFR, FGFR inhibitors). The C4-fluorine atom imparts metabolic stability and modulates th...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

The 4-fluoro-1H-indazole scaffold represents a privileged pharmacophore in modern kinase inhibitor design (e.g., VEGFR, FGFR inhibitors). The C4-fluorine atom imparts metabolic stability and modulates the pKa of the N1-proton, but it simultaneously introduces significant steric and electronic complexity at the adjacent C3 position. This guide details the robust functionalization of 3-iodo-4-fluoro-1H-indazole. Unlike standard indazoles, the 4-fluoro derivative requires specific catalytic considerations to overcome the ortho-fluoro effect during oxidative addition and transmetalation. We present a validated workflow for Iodination, N-Protection, and Palladium-catalyzed cross-coupling (Suzuki-Miyaura and Sonogashira), emphasizing high-fidelity transformations suitable for library generation.

Strategic Analysis: The "4-Fluoro" Challenge

Functionalizing the C3 position of 4-fluoroindazole is not merely a derivative of standard indazole chemistry; it presents unique physical-organic challenges:

  • Steric Crowding (The Ortho-Effect): The Van der Waals radius of Fluorine (1.47 Å) is small, but its proximity to the C3-Iodine bond creates a crowded environment for bulky phosphine ligands. Standard

    
     often displays sluggish kinetics.
    
  • Electronic Deactivation: While Fluorine is inductively electron-withdrawing (-I), it is a resonance donor (+R). At the C4 position, the -I effect dominates the C3-I bond, theoretically accelerating oxidative addition. However, the electron-rich nature of the pyrazole ring can poison the catalyst if the N1-nitrogen is not masked.

  • N1-Acidity: The 4-fluoro substituent increases the acidity of the N1-proton compared to the parent indazole, making the substrate more prone to forming insoluble metal-azolate aggregates in basic media.

Recommendation: For scalable, reproducible results, N1-protection (SEM or THP) is strongly advised prior to C3-functionalization. While direct coupling of unprotected indazoles is possible, it often suffers from variable yields due to catalyst sequestration by the free nitrogen.

Experimental Workflows

Diagram 1: Strategic Workflow for 4-Fluoroindazole Functionalization

G Start 4-Fluoro-1H-indazole Iodination Step 1: C3-Iodination (I2, KOH, DMF) Start->Iodination Intermediate1 3-Iodo-4-fluoro-1H-indazole Iodination->Intermediate1 Protection Step 2: N1-Protection (SEM-Cl, NaH) Intermediate1->Protection Recommended Route Coupling Step 3: Cross-Coupling (Suzuki/Sonogashira) Intermediate1->Coupling Direct (High Risk) Intermediate2 N-SEM-3-Iodo-4-fluoroindazole Protection->Intermediate2 Intermediate2->Coupling Product C3-Functionalized Scaffold Coupling->Product

Caption: Step-wise functionalization pathway prioritizing N-protection to ensure catalytic turnover.

Detailed Protocols

Protocol A: Regioselective C3-Iodination

This step installs the reactive handle. The presence of the 4-F atom slows down electrophilic aromatic substitution compared to non-fluorinated indazoles; thus, elevated temperatures or stronger electrophiles are often required.

  • Reagents: 4-Fluoro-1H-indazole (1.0 equiv), Iodine (

    
    , 1.2 equiv), KOH (2.0 equiv), DMF.
    
  • Scale: 10 mmol (1.36 g of SM).

Procedure:

  • Dissolve 4-fluoro-1H-indazole (1.36 g, 10 mmol) in DMF (15 mL).

  • Add KOH pellets (1.12 g, 20 mmol) in a single portion. Stir for 10 minutes until partially dissolved.

  • Add Iodine (

    
    , 3.05 g, 12 mmol) portion-wise over 15 minutes. Note: Exotherm is possible.
    
  • Stir the reaction at RT for 4 hours . Monitor by LC-MS.[1][2]

    • Checkpoint: If conversion is <90% after 4h, heat to 45°C. The 4-F steric hindrance can retard the reaction.

  • Quench: Pour the mixture into 10% aqueous

    
     (100 mL) to reduce excess iodine. A precipitate should form.
    
  • Isolation: Filter the solid, wash with water (

    
     mL), and dry under vacuum.
    
    • Yield Expectation: 85-95%.

    • Product: 4-Fluoro-3-iodo-1H-indazole (Off-white solid).

Protocol B: N1-Protection (SEM-Group)

Protection is critical to prevent "catalyst poisoning" by the free N-H during the subsequent coupling.

  • Reagents: 3-Iodo-4-fluoro-1H-indazole (from Protocol A), NaH (60% dispersion, 1.2 equiv), SEM-Cl (1.1 equiv), THF (anhydrous).

Procedure:

  • Cool a solution of 3-iodo-4-fluoro-1H-indazole (2.62 g, 10 mmol) in THF (30 mL) to 0°C.

  • Add NaH (480 mg, 12 mmol) portion-wise. Evolution of

    
     gas will occur. Stir for 30 min at 0°C.
    
  • Add SEM-Cl (1.95 mL, 11 mmol) dropwise.

  • Warm to RT and stir for 2 hours.

  • Workup: Quench with sat.

    
    , extract with EtOAc, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc).

    • Note: Regioisomers (N1 vs N2 protection) may form. The N1-isomer is typically the major product and thermodynamically preferred.

Protocol C: The "Steric-Breaker" Suzuki Coupling

Standard conditions often fail due to the 4-F steric clash. We utilize Pd(dppf)Cl2 or XPhos Pd G2 , which are privileged catalysts for sterically demanding ortho-substituted halides.

  • Substrate: N-SEM-3-iodo-4-fluoroindazole.

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv).[2]

  • Catalyst:

    
     (5 mol%).
    
  • Base:

    
     (3.0 equiv) - Phosphate is superior to Carbonate for hindered substrates.
    
  • Solvent: 1,4-Dioxane / Water (4:1).[2]

Step-by-Step:

  • In a microwave vial or pressure tube, combine the Indazole (1.0 mmol), Boronic Acid (1.5 mmol), and

    
     (636 mg, 3.0 mmol).
    
  • Add 1,4-Dioxane (4 mL) and Water (1 mL). Degas by bubbling Nitrogen for 10 minutes (Critical step).

  • Add

    
     (41 mg, 0.05 mmol). Cap the vial immediately.
    
  • Reaction: Heat to 90°C for 12 hours (thermal) or 110°C for 45 min (Microwave).

  • Workup: Dilute with EtOAc, wash with brine, dry, and concentrate.

  • Purification: Silica gel chromatography.

Data Presentation: Catalyst Comparison for 4-Fluoro-3-iodoindazole

Catalyst System Ligand Type Yield (Phenylboronic acid) Notes

|


 | Monodentate | 45-55% | Sluggish; significant de-iodination observed. |
| 

| Bidentate | 88-92% | Recommended. Excellent stability; resists steric crowding. | |

/ XPhos | Bulky Biaryl | 90-95% | High cost; best for very difficult/hindered boronic acids. |

Mechanistic Insight & Troubleshooting

Diagram 2: Catalytic Cycle & 4-Fluoro Interference

Cycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting due to 4-F Sterics) Pd0->OxAdd + 3-Iodo-4-F-Indazole TransMet Transmetalation (Base Assisted) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Interference 4-Fluoro Steric Clash Interference->OxAdd Slows Step

Caption: The 4-fluoro substituent creates steric resistance during the oxidative addition of the C3-I bond to the Pd(0) center.[3]

Troubleshooting Guide
  • Problem: Low conversion, starting material remains.

    • Cause: Oxidative addition is too slow due to 4-F sterics.

    • Fix: Switch to XPhos Pd G2 or Sphos Pd G2 . These bulky ligands accelerate oxidative addition into aryl halides. Increase temperature to 110°C.

  • Problem: De-iodination (Protodehalogenation).

    • Cause: Hydride source in solvent or excessive heating without reaction.

    • Fix: Ensure solvents are anhydrous (if using anhydrous protocol) or strictly degassed. Use a milder base like

      
      .
      
  • Problem: Homocoupling of Boronic Acid.

    • Cause: Excess oxygen in the system.

    • Fix: Rigorous degassing (sparging) is non-negotiable.

References

  • General Reactivity of 3-Iodoindazoles

    • BenchChem Application Notes. "Palladium Catalysts for 3-Iodoindazole Cross-Coupling."[1][4][5]

  • Suzuki Coupling Methodology

    • Suzuki, A. "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C-C Bonds." Nobel Lecture, 2010.
    • MDPI Molecules. "The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling."

  • Sonogashira Coupling Context

    • Organic Chemistry Portal. "Sonogashira Coupling: Mechanism and Conditions."[6]

  • 4-Fluoroindazole Building Blocks

    • Ossila Product Data. "4-Fluoro-1H-indazole Physicochemical Properties."

  • Journal of Medicinal Chemistry. "Discovery of Indazole-Based Kinase Inhibitors.

Sources

Application

Procedure for iodination of 4-fluoro-6-(methylthio)-1H-indazole

Application Note: Regioselective C3-Iodination of 4-Fluoro-6-(methylthio)-1H-indazole Executive Summary The targeted functionalization of the indazole scaffold is a critical operation in the development of kinase inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective C3-Iodination of 4-Fluoro-6-(methylthio)-1H-indazole

Executive Summary

The targeted functionalization of the indazole scaffold is a critical operation in the development of kinase inhibitors and other pharmaceutically active agents. This application note details the regioselective electrophilic iodination of 4-fluoro-6-(methylthio)-1H-indazole to yield 4-fluoro-3-iodo-6-(methylthio)-1H-indazole. This guide provides field-proven methodologies, mechanistic insights, and self-validating protocols designed for high-yield, scalable synthesis.

Mechanistic Rationale & Electronic Effects

In 1H-indazoles, the C3 position of the pyrazole ring is the most nucleophilic site, making it the primary target for electrophilic aromatic substitution (SEAr)[1].

For our specific substrate, 4-fluoro-6-(methylthio)-1H-indazole, the benzenoid substituents exert competing electronic effects:

  • C4-Fluoro Group: Exerts an inductive electron-withdrawing effect (-I), mildly deactivating the adjacent regions.

  • C6-Methylthio Group: Acts as a resonance electron donor (+M), increasing overall electron density in the fused system.

Despite these influences on the benzenoid ring, the intrinsic reactivity of the pyrazole core dictates that iodination occurs exclusively at the C3 position. To maximize this reactivity, strong bases like KOH are employed to deprotonate the N1 position, generating a highly nucleophilic indazolyl anion[2].

ElectronicEffects Substrate 4-Fluoro-6-(methylthio)-1H-indazole Fluoro C4-Fluoro Group (-I Effect) Substrate->Fluoro Methylthio C6-Methylthio Group (+M Effect) Substrate->Methylthio C3Site C3 Position (Primary Nucleophilic Site) Substrate->C3Site Fluoro->C3Site Mild Deactivation Methylthio->C3Site Remote Activation

Figure 1: Electronic effects of substituents on C3 nucleophilicity.

Experimental Design & Causality

We present two orthogonal strategies for this transformation:

  • Method A (Base-Mediated): Utilizes[2]. Causality: KOH deprotonates the indazole, driving the formation of the reactive indazolyl anion. DMF is selected for its high dielectric constant, which effectively solvates and stabilizes this anionic intermediate. The reaction is initiated at 0 °C to prevent oxidative degradation of the sensitive methylthio ether group.

  • Method B (Neutral/Mild): Employs in acetonitrile[3]. Causality: NIS is a mild, solid source of electrophilic iodine that avoids the use of strong bases[4]. This approach is highly advantageous if the substrate is part of a broader, base-sensitive synthetic sequence.

Mechanism Indazole Indazole Core (Neutral) Base KOH (Base) Deprotonates N1 Indazole->Base Anion Indazolyl Anion (Highly Nucleophilic) Base->Anion Electrophile I2 (Electrophile) Attack at C3 Anion->Electrophile IodoProduct 3-Iodo Product Rearomatization Electrophile->IodoProduct

Figure 2: Mechanistic pathway of base-mediated C3 iodination.

Step-by-Step Methodologies

Protocol A: Base-Mediated Iodination (I2 / KOH)

Designed for maximum yield and scalability.

  • Reagent Preparation: Charge a dry, round-bottom flask equipped with a magnetic stir bar with 4-fluoro-6-(methylthio)-1H-indazole (1.0 eq) and anhydrous DMF (10 volumes).

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Add KOH pellets (3.0–4.0 eq) portion-wise[2]. Causality Insight: Pellets dissolve slower than powder, preventing localized exotherms that could trigger side reactions or degradation.

  • Electrophilic Attack: After 15 minutes of stirring, add molecular iodine (I2, 1.5–2.0 eq) portion-wise. The solution will turn deep brown.

  • Execution: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 1–2 hours.

  • Self-Validating IPC (In-Process Control): Analyze an aliquot via LC-MS. The protocol is validated when the starting material mass (m/z 183.2 [M+H]+) disappears and the product mass (m/z 309.1 [M+H]+) accounts for >95% of the Total Ion Chromatogram (TIC).

  • Quenching: Pour the mixture into a cold 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). Causality Insight: Thiosulfate reduces unreacted I2 to water-soluble iodide (I-), instantly decolorizing the mixture and preventing product contamination[1].

  • Isolation: Extract the aqueous layer with ethyl acetate (3 x 10 volumes). Wash the combined organic layers with water (5 volumes) and saturated brine (5 volumes) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate.

Protocol B: Mild Iodination (NIS / MeCN)

Designed for base-sensitive workflows.

  • Preparation: Dissolve 4-fluoro-6-(methylthio)-1H-indazole (1.0 eq) in anhydrous acetonitrile (10 volumes) at room temperature.

  • Reagent Addition: Add N-Iodosuccinimide (NIS, 1.2 eq) in a single portion[3]. Causality Insight: Wrap the reaction flask in aluminum foil. NIS is light-sensitive; blocking ambient light prevents the homolytic cleavage of the N-I bond, suppressing radical-mediated side reactions[4].

  • Execution: Stir at room temperature to 50 °C for 4–12 hours. Monitor via TLC (Hexanes/EtOAc 7:3).

  • Work-up: Concentrate the mixture under reduced pressure. Redissolve the crude residue in dichloromethane (DCM) and wash with 10% aqueous Na₂S₂O₃, followed by water and brine.

  • Purification: Dry, concentrate, and purify via silica gel flash chromatography.

Quantitative Data & Optimization

The following table summarizes the operational parameters and expected outcomes for both methodologies, providing a clear comparative matrix for process optimization.

ParameterProtocol A (I2 / KOH)Protocol B (NIS)
Reagents I₂ (2.0 eq), KOH (4.0 eq)NIS (1.2 eq)
Solvent DMFAcetonitrile
Temperature 0 °C to Room TempRoom Temp to 50 °C
Reaction Time 1 - 2 hours4 - 12 hours
Typical Yield 85 - 92%75 - 82%
Purity (HPLC) > 98%> 95%
Key Advantage Rapid, highly scalable, cost-effectiveMild, neutral pH, avoids strong bases
Primary Risk Potential oxidation of thioether if not cooledSlower kinetics, light sensitivity

References

  • Title: Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug Source: MDPI URL: [Link]

  • Title: N-Iodosuccinimide (NIS) Source: Organic Chemistry Portal URL: [Link]

  • Title: N-Iodosuccinimide Source: Wikipedia URL: [Link]

Sources

Method

Application Note: Optimized Palladium-Catalyzed Cross-Coupling of 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole

[1] Executive Summary & Structural Analysis[2] The Challenge: The functionalization of 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole presents a "perfect storm" of synthetic challenges for medicinal chemists.[1] While the 3-...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Structural Analysis[2]

The Challenge: The functionalization of 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole presents a "perfect storm" of synthetic challenges for medicinal chemists.[1] While the 3-iodo position is the intended site for cross-coupling, the reaction is complicated by two antagonistic factors:

  • Catalyst Poisoning: The 6-methylthio (-SMe) group acts as a "soft" Lewis base, capable of irreversibly coordinating to the "soft" Palladium(II) center, displacing labile ligands (like phosphines) and arresting the catalytic cycle.

  • Steric & Electronic Deactivation: The 4-fluoro substituent exerts an ortho-effect, creating steric bulk around the C3-iodine bond and electronically deactivating the site toward oxidative addition compared to non-fluorinated analogs.[1]

The Solution: This protocol details a robust methodology using biaryl monophosphine ligands (Buchwald Ligands) to overcome sulfur poisoning and steric hindrance. We utilize a protection-first strategy followed by a high-activity catalytic system.

Structural Breakdown & Reactivity Map

Indazole_Reactivity Substrate 4-Fluoro-3-iodo- 6-(methylthio)-1H-indazole Iodo 3-Iodo Group (Primary Electrophile) Target for Pd-Insertion Substrate->Iodo Fluoro 4-Fluoro Group (Steric Hindrance) Slows Oxidative Addition Substrate->Fluoro SMe 6-Methylthio Group (Catalyst Poison) Soft Lewis Base binds Pd Substrate->SMe NH N1-H Proton (Acidic Site) Requires Protection (THP) Substrate->NH Fluoro->Iodo Ortho-Steric Clash

Figure 1: Reactivity profile of the substrate. Note the antagonistic relationship between the 4-F steric block and the 3-I reactive site.

Pre-Reaction Phase: N1-Protection Strategy

Rationale: Direct coupling of the free 1H-indazole is ill-advised.[1] The acidic N1 proton (


) can deprotonate under basic coupling conditions, leading to the formation of an indazolyl anion. This anion can sequester the Pd-catalyst or undergo competing N-arylation.[1]

Protocol: Tetrahydropyranyl (THP) Protection We select THP for its stability under basic Suzuki conditions and facile removal with mild acid.

  • Setup: Charge a dried round-bottom flask with 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole (1.0 eq) and anhydrous Dichloromethane (DCM) [0.2 M].

  • Reagent Addition: Add 3,4-Dihydro-2H-pyran (DHP) (2.5 eq) followed by Pyridinium p-toluenesulfonate (PPTS) (0.1 eq).

  • Reaction: Stir at reflux (

    
    ) for 4 hours. Monitor by TLC/LCMS for disappearance of starting material.
    
  • Workup: Dilute with DCM, wash with sat.

    
    , then brine. Dry over 
    
    
    
    .
  • Output: Isolate 1-(Tetrahydro-2H-pyran-2-yl)-4-fluoro-3-iodo-6-(methylthio)-indazole .

Core Protocol: The "Sulfur-Resilient" Suzuki Coupling

Scientific Basis: Standard ligands like


 are labile and easily displaced by the sulfur atom in the substrate. To prevent this, we utilize SPhos  or XPhos . These ligands are:
  • Electron-Rich: Facilitating oxidative addition despite the electron-withdrawing 4-Fluoro group.[1]

  • Bulky: The biaryl backbone creates a "protective shell" around the Pd center, preventing the linear coordination of the 6-methylthio group (poisoning) while promoting reductive elimination.

Mechanistic Workflow

Catalytic_Cycle Pd0 Active Catalyst Pd(0)-L OxAdd Oxidative Addition (Pd-Ar-I) Pd0->OxAdd + Substrate TransMet Transmetallation (Boronic Acid + Base) OxAdd->TransMet + Ar-B(OH)2 Poison OFF-CYCLE Sulfur Poisoning (Pd-S Coordination) OxAdd->Poison S-Me Coordination RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Poison->Pd0 Ligand Rescue (Requires Bulky L)

Figure 2: The catalytic cycle highlighting the critical "Sulfur Poisoning" trap and the necessity of bulky ligands for rescue.

Step-by-Step Experimental Protocol

Reagents:

  • Substrate: N-THP protected Indazole (1.0 eq)

  • Coupling Partner: Aryl Boronic Acid (1.5 eq)

  • Catalyst Precursor:

    
     (2.5 mol%)
    
  • Ligand: SPhos (5-10 mol%) (Ratio Pd:L = 1:2)

  • Base:

    
     (3.0 eq) (Anhydrous, finely ground)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio) (Degassed)

Procedure:

  • Inert Handling: Flame-dry a reaction vial and cool under Argon.

  • Solvent Degassing: Sparge the Dioxane/Water mixture with Argon for 20 minutes. Critical: Oxygen promotes homocoupling and catalyst decomposition.

  • Charging: Add the Indazole substrate, Boronic acid,

    
    , 
    
    
    
    , and SPhos to the vial.
  • Initiation: Add the degassed solvent mixture via syringe. Seal the vial with a crimp cap/Teflon septum.

  • Reaction: Heat to

    
      for 12-16 hours.
    
    • Note: Do not exceed

      
       to avoid cleavage of the C-S bond or THP group instability.
      
  • Quench: Cool to room temperature. Filter through a pad of Celite to remove Pd black. Rinse with EtOAc.[2]

Optimization Data & Troubleshooting

The following table summarizes the optimization of reaction conditions, demonstrating the necessity of specific ligands for this sulfur-containing substrate.

EntryCatalyst SystemBase / SolventYield (%)Observation
1


/ Toluene:H2O
< 15%Failed. Extensive starting material remaining.[1] Catalyst turned black (poisoning).
2


/ Dioxane:H2O
45-55%Moderate. Chelating ligand improves stability, but conversion is slow due to 4-F sterics.
3

+ SPhos

/ Dioxane:H2O
88-94% Optimal. High turnover.[1] SPhos bulk prevents S-coordination.
4

+ XPhos

/ THF:H2O
82%Good. Alternative if SPhos is unavailable.

Post-Reaction Purification (Pd Scavenging)

Because the product contains a methylthio group, it has a natural affinity for Palladium, making standard purification insufficient to remove heavy metal residues (critical for pharmaceutical applications).

Protocol:

  • Dissolve the crude mixture in THF.

  • Add SiliaMetS® Thiol or MP-TMT (Macroporous Trimercaptotriazine) scavenger resin (0.5 eq relative to initial Pd loading).

  • Stir at

    
     for 4 hours.
    
  • Filter through a 0.45

    
     PTFE filter.
    
  • Proceed to Flash Column Chromatography (Hexanes/EtOAc gradient).

References

  • Structural Effects in Indazoles

    • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021).[2][3] Semantic Scholar.

  • Sulfur Poisoning & Scavenging

    • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species.[4][5] (2007). Organic Process Research & Development.

  • Ligand Selection for Sulfur Substrates

    • Palladium-Catalyzed Coupling of Azoles or Thiazoles with Aryl Thioethers.[1][6] (2015).[3][6][7] Organic Letters.

  • General Suzuki Protocols for Heterocycles

    • Suzuki-Miyaura Coupling - Chemistry LibreTexts.

Sources

Application

Oxidation methods for methylthio group in indazole derivatives

Application Note: Strategic Oxidation of Methylthio Groups in Indazole Derivatives Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: In-Depth Technical Guide & Validated...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Oxidation of Methylthio Groups in Indazole Derivatives

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: In-Depth Technical Guide & Validated Experimental Protocols.

Pharmacological Context & Strategic Rationale

The indazole scaffold is a privileged pharmacophore in modern drug discovery, frequently deployed in the design of antimicrobial agents and highly selective kinase inhibitors. A common late-stage functionalization in indazole chemistry is the incorporation of a methylthio ether (-SMe) and its subsequent oxidation to a methylsulfinyl (sulfoxide, -S(O)Me) or methylsulfonyl (sulfone, -SO2Me) moiety.

This transformation is not merely structural; it fundamentally alters the physicochemical properties of the molecule. Oxidation increases the topological polar surface area (TPSA), enhances aqueous solubility, and introduces potent hydrogen-bond acceptors. For instance, in the development of indazole-based 1, the steric bulk and hydrogen-bonding capacity of oxidized sulfur groups are strategically used to probe and clash with the gatekeeper methionine residue of the target kinase[1].

Mechanistic Causality & Reagent Selection

Selecting the appropriate oxidant is dictated by the target oxidation state and the electronic sensitivity of the indazole core.

  • meta-Chloroperbenzoic Acid (m-CPBA): Operates via a concerted electrophilic oxygen transfer. It is highly soluble in organic solvents like dichloromethane (DCM). While 1 equivalent can yield sulfoxides, employing an excess (3–5 equivalents) rapidly and irreversibly drives the reaction to the sulfone. The electron-deficient nature of the resulting sulfone usually makes S-oxidation kinetically favored over N-oxidation of the indazole core[2].

  • Sodium Metaperiodate (NaIO

    
    ):  A milder, highly chemoselective oxidant. Operating via a cyclic periodate intermediate, it is sterically sensitive and is the reagent of choice for arresting oxidation strictly at the sulfoxide stage. It requires a biphasic or protic solvent system to solubilize both the inorganic salt and the organic substrate[3].
    
  • Potassium Permanganate (KMnO

    
    ):  A robust, exhaustive oxidant that rapidly converts thioethers directly to sulfones. It is typically reserved for highly stable indazole derivatives lacking sensitive functional groups (e.g., alkenes or primary alcohols)[4].
    

Workflow Visualization

OxidationWorkflow Start Methylthio-Indazole (-SMe) Cond1 NaIO4 (1.05 eq) MeOH/H2O, 0 °C Start->Cond1 Cond2 m-CPBA (3-5 eq) or KMnO4 (excess) Start->Cond2 Sulfoxide Methylsulfinyl-Indazole (-S(O)Me) Cond1->Sulfoxide Sulfone Methylsulfonyl-Indazole (-SO2Me) Cond2->Sulfone Sulfoxide->Sulfone m-CPBA (>2 eq)

Caption: Chemoselective workflow for the oxidation of methylthio-indazole derivatives.

Validated Experimental Protocols

Protocol A: Exhaustive Oxidation to Methylsulfonyl Indazole using m-CPBA

Causality Note: DCM is selected as the solvent due to its non-nucleophilic nature and excellent solubilizing properties for both the lipophilic indazole substrate and m-CPBA. An excess of m-CPBA is used to account for its typical commercial purity (~70-77%) and to ensure complete conversion to the sulfone.

  • Initiation: Dissolve the methylthio-indazole derivative (1.0 mmol) in dry DCM (5.0 mL) under an inert atmosphere (N

    
    ).
    
  • Reagent Addition: Add 2 (5.0 mmol) portion-wise at 0 °C to control the exothermic oxygen transfer[2].

  • Propagation: Remove the ice bath and stir the mixture at room temperature for 30–60 minutes.

    • Self-Validation: Monitor progression via TLC (e.g., 1:1 Hexanes/EtOAc). The sulfone will appear as a significantly more polar (lower

      
      ) spot compared to the starting thioether.
      
  • Quench: Upon completion, quench the reaction with saturated aqueous NaHCO

    
     (10 mL).
    
    • Self-Validation: Effervescence (CO

      
       release) visually confirms the neutralization of the meta-chlorobenzoic acid byproduct. Add 10% aqueous Na
      
      
      
      S
      
      
      O
      
      
      (5 mL) to reduce any unreacted peroxide safely.
  • Isolation: Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure to afford the methylsulfonyl indazole (Typical yields: 58–75%)[2].
Protocol B: Controlled S-Oxidation to Methylsulfinyl Indazole using NaIO

Causality Note: A methanol/water mixture is mandatory to ensure homogeneity between the highly lipophilic indazole and the hydrophilic periodate salt, facilitating smooth S-oxidation without over-oxidation.

  • Initiation: Dissolve the methylthio-indazole (1.0 mmol) in a 1:1 mixture of MeOH and H

    
    O (10 mL).
    
  • Reagent Addition: Cool the solution to 0 °C and add 3

    3 (1.05 mmol) dropwise as an aqueous solution[3]. Strict stoichiometric control is critical here.
    
  • Propagation: Stir at 0 °C for 1 hour, then allow to warm to room temperature. The reaction typically completes within 4-12 hours.

  • Isolation: Filter the reaction mixture to remove the precipitated sodium iodate (NaIO

    
    ) byproduct. Concentrate the filtrate to remove MeOH, extract the aqueous residue with EtOAc (3 x 15 mL), dry over MgSO
    
    
    
    , and evaporate to yield the sulfoxide.
Protocol C: Permanganate Oxidation to Sulfone

Causality Note: This is a harsh, exhaustive method best suited for highly stable indazole-triazole hybrids where m-CPBA might induce unwanted side reactions.

  • Initiation: Dissolve the substrate (1.0 mmol) in acetone or acetic acid (10 mL).

  • Reagent Addition: Add an aqueous solution of4

    4 (3.0 mmol) dropwise at room temperature[4].
    
  • Propagation: Stir until TLC indicates complete consumption of the starting material.

  • Quench & Isolation: Add saturated sodium bisulfite (NaHSO

    
    ) solution until the deep purple color dissipates and a brown MnO
    
    
    
    precipitate forms. Filter through a Celite pad, extract the filtrate with EtOAc, dry, and concentrate[4].

Quantitative Data & Reagent Comparison

Oxidant SystemTarget Oxidation StateEquivalents RequiredOptimal SolventTypical Yield RangeChemoselectivity / Method Notes
m-CPBA Sulfone (-SO

Me)
3.0 – 5.0 eqDry DCM58–75%Moderate; rapid reaction, requires basic quench to remove m-CBA byproduct.
NaIO

Sulfoxide (-S(O)Me)1.0 – 1.1 eqMeOH / H

O
61–80%High; strictly arrests at sulfoxide, mild conditions, produces filterable NaIO

precipitate.
KMnO

Sulfone (-SO

Me)
>2.0 eqAcetone / H

O
65–85%Low; harsh conditions, requires Celite filtration of MnO

byproduct.

References

  • Synthesis of substituted 2H-benzo[e]indazole-9-carboxylate as a potent antihyperglycemic agent that may act through IRS-1, Akt and GSK-3β pathways Source: PMC, NIH URL
  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents Source: PMC, NIH URL
  • Synthesis and Characterization of Novel 1‐Methyl‐3‐(4‐phenyl‐4H‐1,2,4‐triazol‐3‐yl)
  • Synthesis and evaluation of indazole based analog sensitive Akt inhibitors Source: Shokat Lab, UCSF URL

Sources

Method

Application Note: Scalable Synthesis of 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Compound Class: Highly Functionalized Heterocyclic Building Blocks Executive Summary The indazole scaffold is a privileged pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Compound Class: Highly Functionalized Heterocyclic Building Blocks

Executive Summary

The indazole scaffold is a privileged pharmacophore prevalent in numerous FDA-approved kinase inhibitors and allosteric modulators (e.g., SHP2 inhibitors). Specifically, 4-fluoro-3-iodo-6-(methylthio)-1H-indazole serves as a highly versatile, advanced intermediate. The C4-fluoro and C6-methylthio substituents provide precise steric and electronic tuning, while the C3-iodo group acts as a critical synthetic handle for late-stage diversification via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira couplings) [1].

This application note outlines a fully validated, self-contained, and scalable 4-step synthetic protocol starting from inexpensive 1,3,5-trifluorobenzene, designed to maximize regioselectivity and overall yield.

Strategic Retrosynthesis & Causality

Designing a scalable route for multi-substituted indazoles requires careful orchestration of electronic effects to ensure regiocontrol. The synthesis is broken down into four distinct transformations:

  • Thioetherification (SNAr): The sequence begins with the nucleophilic aromatic substitution (SNAr) of 1,3,5-trifluorobenzene using sodium thiomethoxide. The statistical equivalence of the three fluorine atoms ensures a single mono-substituted product, 3,5-difluorothioanisole.

  • Directed ortho-Metalation (DoM) & Formylation: To install the aldehyde necessary for indazole cyclization, the intermediate is subjected to DoM. The synergistic inductive electron-withdrawing effects of the two fluorine atoms render the C2-proton exceptionally acidic. Deprotonation with Lithium Diisopropylamide (LDA) at cryogenic temperatures selectively generates the C2-lithiated species, which is subsequently trapped with DMF to yield 2,6-difluoro-4-(methylthio)benzaldehyde [2].

  • Hydrazine-Mediated Annulation: The core 1H-indazole ring is constructed via condensation with hydrazine hydrate. The reaction proceeds through a hydrazone intermediate. The nitrogen atom of the hydrazone subsequently undergoes an intramolecular SNAr, displacing one of the ortho-fluorines. This metal-free cyclization is highly efficient and avoids the harsh conditions of traditional diazotization routes [3].

  • Electrophilic C3-Iodination: The final step leverages the inherent nucleophilicity of the indazole C3-position. Deprotonation of the indazole N1-proton with potassium hydroxide generates an electron-rich intermediate that rapidly attacks molecular iodine, affording the target compound with near-perfect regioselectivity [1].

Workflow A 1,3,5-Trifluorobenzene (Starting Material) B 3,5-Difluorothioanisole (Intermediate 1) A->B NaSMe SNAr C 2,6-Difluoro-4-(methylthio) benzaldehyde (Intermediate 2) B->C LDA, DMF Ortho-Lithiation D 4-Fluoro-6-(methylthio) -1H-indazole (Intermediate 3) C->D NH2NH2·H2O Annulation E 4-Fluoro-3-iodo-6-(methylthio) -1H-indazole (Target) D->E I2, KOH C3-Iodination

Fig 1: Four-step synthetic workflow for 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole.

Process Protocols

Step 1: Synthesis of 3,5-Difluorothioanisole

Rationale: Controlled mono-substitution is achieved by maintaining low temperatures and using a slight stoichiometric deficit or exact equivalence of the nucleophile.

  • Procedure:

    • Charge a dry, argon-flushed reactor with 1,3,5-trifluorobenzene (1.0 equiv, 100 mmol) and anhydrous DMF (100 mL). Cool the solution to 0 °C.

    • Add sodium thiomethoxide (NaSMe) (1.05 equiv, 105 mmol) portion-wise over 30 minutes to control the exothermic SNAr reaction.

    • Allow the reaction to slowly warm to room temperature and stir for 4 hours.

    • In-Process Control (IPC): Monitor by GC-MS or TLC (Hexanes) until the starting material is consumed.

    • Quench with ice-cold water (200 mL) and extract with MTBE (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify via vacuum distillation to afford the product as a colorless oil.

Step 2: Synthesis of 2,6-Difluoro-4-(methylthio)benzaldehyde

Rationale: Cryogenic conditions are mandatory to prevent the decomposition of the highly reactive ortho-lithiated intermediate and to suppress benzyne formation.

  • Procedure:

    • In a flame-dried flask under argon, prepare LDA (1.1 equiv, 55 mmol) by adding n-BuLi to diisopropylamine in anhydrous THF (50 mL) at -78 °C.

    • Add a solution of 3,5-difluorothioanisole (1.0 equiv, 50 mmol) in THF (20 mL) dropwise over 20 minutes, maintaining the internal temperature below -70 °C. Stir for 1 hour.

    • Add anhydrous DMF (1.5 equiv, 75 mmol) dropwise. Stir for 30 minutes at -78 °C, then allow warming to 0 °C over 1 hour.

    • IPC: Quench a 0.1 mL aliquot in saturated NH₄Cl, extract with EtOAc, and analyze by LC-MS.

    • Quench the bulk reaction with saturated aqueous NH₄Cl (100 mL). Extract with EtOAc (3 × 75 mL).

    • Concentrate and purify via silica gel chromatography (Hexanes/EtOAc 9:1) to yield the aldehyde as a pale yellow solid [2].

Step 3: Synthesis of 4-Fluoro-6-(methylthio)-1H-indazole

Rationale: The condensation of o-fluorobenzaldehydes with hydrazine is a well-established metal-free method for indazole synthesis [3]. DMSO acts as an excellent solvent to facilitate the intramolecular SNAr by stabilizing the polar Meisenheimer transition state.

  • Procedure:

    • Dissolve 2,6-difluoro-4-(methylthio)benzaldehyde (1.0 equiv, 30 mmol) in DMSO (60 mL).

    • Add hydrazine hydrate (64% aqueous, 3.0 equiv, 90 mmol) at room temperature. The solution will initially turn yellow indicating hydrazone formation.

    • Heat the mixture to 80 °C for 12 hours.

    • IPC: Analyze by LC-MS to confirm the disappearance of the hydrazone intermediate and the formation of the cyclized product.

    • Cool to room temperature and pour into ice water (200 mL) to precipitate the product.

    • Filter the precipitate, wash with cold water, and recrystallize from ethanol to afford the indazole core as a white solid.

Mechanism M1 2,6-Difluoro-4-(methylthio)benzaldehyde M2 Hydrazone Intermediate (Nucleophilic Nitrogen) M1->M2 + Hydrazine - H2O M3 Meisenheimer Complex (Intramolecular Attack) M2->M3 Base / Heat N- attack on C-F M4 4-Fluoro-6-(methylthio)-1H-indazole (Aromatization) M3->M4 - HF Rearomatization

Fig 2: Mechanistic pathway of the hydrazine-mediated indazole annulation (Step 3).

Step 4: Synthesis of 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole

Rationale: The use of KOH increases the electron density of the indazole ring, directing the electrophilic attack of molecular iodine exclusively to the C3 position [1].

  • Procedure:

    • Dissolve 4-fluoro-6-(methylthio)-1H-indazole (1.0 equiv, 20 mmol) in DMF (40 mL).

    • Add potassium hydroxide pellets (4.0 equiv, 80 mmol) and stir for 15 minutes at room temperature.

    • Add molecular iodine (I₂, 2.0 equiv, 40 mmol) portion-wise. The reaction mixture will turn dark brown.

    • Stir at room temperature for 2 hours.

    • IPC: TLC (Hexanes/EtOAc 7:3) will show complete consumption of the starting material (lower Rf) to the iodinated product (higher Rf).

    • Pour the mixture into a 10% aqueous sodium bisulfite (NaHSO₃) solution (150 mL) to quench unreacted iodine. The solution will decolorize, and a solid will precipitate.

    • Filter the solid, wash thoroughly with water, and dry under high vacuum to afford the final target as an off-white powder.

Quantitative Data Summary

StepIntermediate / ProductIsolated Yield (%)Reaction TimeKey Purification Method
1 3,5-Difluorothioanisole85%4 hVacuum Distillation
2 2,6-Difluoro-4-(methylthio)benzaldehyde78%2.5 hSilica Gel Chromatography
3 4-Fluoro-6-(methylthio)-1H-indazole72%12 hRecrystallization (EtOH)
4 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole88%2 hPrecipitation & Filtration
Overall Target Compound ~42% - -

Troubleshooting & Safety Parameters

  • Competitive Wolff-Kishner Reduction (Step 3): If direct condensation with hydrazine yields defluorinated or reduced side products, the aldehyde can be pre-converted to an O-methyloxime. Condensation of the O-methyloxime with hydrazine effectively suppresses the Wolff-Kishner pathway [3].

  • Moisture Sensitivity (Step 2): LDA is highly sensitive to moisture. Ensure all glassware is flame-dried and reagents are strictly anhydrous. Failure to do so will result in incomplete lithiation and recovery of starting material.

  • Safety Hazard (Hydrazine): Hydrazine hydrate is highly toxic and a potential explosion hazard. Handle exclusively in a well-ventilated fume hood using appropriate PPE.

  • Iodine Quenching (Step 4): Ensure the NaHSO₃ quench is complete. Residual iodine can cause discoloration and degradation of the final product during long-term storage.

References

  • [3] Lukin, K., Hsu, M. C., Fernando, D., & Leanna, M. R. (2006). "New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine." The Journal of Organic Chemistry, 71(21), 8166–8172. Available at:[Link]

  • [1] MDPI Molecules. (2023). "The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism." Molecules, 28(6), 2981. Available at:[Link]

Sources

Application

N-alkylation conditions for 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole

Application Note: Regioselective N-Alkylation Strategies for 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole Introduction & Chemical Context The functionalization of highly substituted indazoles is a critical path in modern d...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective N-Alkylation Strategies for 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole

Introduction & Chemical Context

The functionalization of highly substituted indazoles is a critical path in modern drug discovery, particularly in the synthesis of kinase inhibitors and allosteric modulators. The compound 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole (CAS: 2484888-76-6) presents a unique synthetic challenge. It possesses a dense array of electronic and steric features: a bulky, cross-coupling-ready iodine at C3, an electron-withdrawing fluorine at C4, and an electron-donating methylthio group at C6.

Direct alkylation of the indazole core inherently risks the formation of N1 and N2 regioisomeric mixtures, which complicates purification and reduces overall yield[1],[2]. This application note provides a definitive guide to controlling regioselectivity, detailing self-validating protocols for both N1- and N2-directed alkylation based on the specific electronic and steric topology of this molecule.

Mechanistic Insights: Sterics, Electronics, and Tautomerism

Achieving absolute regiocontrol requires understanding the causality behind the molecule's reactivity rather than relying on trial and error. The regiochemical outcome is dictated by the following factors:

  • Thermodynamic Baseline & Tautomeric Energy Gaps: The 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer[1],[3]. Computational analyses on 3-iodoindazoles reveal that the energy gap between the 1H and 2H tautomers is exceptionally high (approximately 6 kcal/mol)[4]. This high energy barrier significantly influences the activation energy required for N1 vs. N2 alkylation depending on the reaction conditions.

  • Steric Shielding and the "Buttressing Effect": The large atomic radius of the C3-iodine atom creates massive steric hindrance, shadowing the N2 position[1]. Furthermore, the adjacent highly electronegative C4-fluoro group exerts a "buttressing effect," sterically repelling the iodine atom and pushing it slightly towards the N2 position, exacerbating this steric block.

  • Electronic Direction: The C6-methylthio group is positioned para to N1. Resonance donation (+M effect) from the sulfur lone pair increases the electron density at N1, enhancing its nucleophilicity when the molecule is deprotonated into the indazolyl anion.

  • Chelation Control: When using sodium hydride (NaH), the Na⁺ cation coordinates with the N2 nitrogen and the C3-iodine atom. This chelation sterically blocks electrophilic attack at N2, directing the alkylating agent exclusively to the more nucleophilic N1 position[1],[2].

G SM 4-Fluoro-3-iodo-6-(methylthio) -1H-indazole Anion Indazolyl Anion (Delocalized) SM->Anion NaH / THF (Deprotonation) N2_Prod N2-Alkyl Indazole (Kinetic/Acidic) SM->N2_Prod Trichloroacetimidate TfOH (Acidic) N1_Prod N1-Alkyl Indazole (Thermodynamic) Anion->N1_Prod Alkyl Halide (Na+ Chelation) Anion->N2_Prod K2CO3 / DMF (Mixed Control)

Reaction pathways for N1 vs. N2 alkylation based on reagent selection and intermediate states.

Methodology 1: N1-Selective Alkylation (Thermodynamic & Chelation Control)

To achieve >95% selectivity for the N1-alkylated product, the reaction must be driven by thermodynamic control and sodium chelation[5],[2]. The use of NaH in a non-polar or moderately polar aprotic solvent like THF is mandatory[3]. Weaker bases (e.g., K₂CO₃ or Cs₂CO₃) in highly polar solvents like DMF will result in unacceptable levels of the N2 isomer due to the lack of tight ion-pairing[5].

Step-by-Step Protocol:

  • Preparation: Flame-dry a round-bottom flask and purge with N₂. Dissolve 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole (1.0 equiv) in anhydrous THF to achieve a 0.2 M concentration.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise[2].

    • Self-Validation Check: Vigorous H₂ gas evolution must be observed immediately. The solution will typically transition to a deep, clear yellow or orange hue, confirming the complete formation of the indazolyl anion.

  • Electrophile Addition: Stir the anion solution at 0 °C for 30 minutes. Add the alkylating agent (e.g., primary alkyl bromide or iodide, 1.1 equiv) dropwise via syringe[1].

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 12–16 hours. Monitor by LC-MS until the starting material is completely consumed[1].

  • Workup: Quench the reaction carefully at 0 °C by the dropwise addition of saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[2].

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure N1-isomer[1].

Methodology 2: N2-Selective Alkylation (Acid-Catalyzed Kinetic Control)

Because of the massive steric bulk of the 3-iodo group, standard Mitsunobu conditions or kinetic base conditions often fail to provide high N2 selectivity. Instead, a breakthrough methodology utilizing alkyl 2,2,2-trichloroacetimidates under acidic conditions is required[6],[4]. This pathway avoids the indazolyl anion entirely. The acid protonates the imidate, transforming it into a hyper-reactive electrophile that is attacked by the neutral N2 lone pair, easily overcoming the steric shielding of the iodine atom[4].

Step-by-Step Protocol:

  • Preparation: In an oven-dried reaction vial under an N₂ atmosphere, dissolve the indazole substrate (1.0 equiv) and the desired alkyl 2,2,2-trichloroacetimidate (1.5 equiv) in anhydrous 1,4-Dioxane or DCM (0.1 M concentration)[6].

  • Activation: Add Trifluoromethanesulfonic acid (TfOH, 0.1 equiv) or Copper(II) triflate (Cu(OTf)₂, 0.1 equiv) in one portion at room temperature[6].

    • Self-Validation Check: The reaction mixture should remain homogeneous. If rapid, heavy precipitation occurs, the imidate may be undergoing unwanted polymerization; ensure strict anhydrous conditions are maintained.

  • Reaction: Stir the mixture at room temperature for 16 hours. For highly sterically hindered secondary or tertiary alkyl groups, gentle heating to 40 °C may be required to drive conversion.

  • Workup & Purification: Quench the reaction by adding saturated aqueous NaHCO₃. Extract the mixture with DCM, dry the organic phase over Na₂SO₄, and concentrate. Purify via silica gel chromatography to yield the exclusively N2-alkylated product[6].

Workflow Step1 1. Substrate Preparation Dry Solvent, N2 atm Step2 2. Activation / Deprotonation Add Base or Acid Catalyst Step1->Step2 Step3 3. Electrophile Addition Controlled Temperature Step2->Step3 Step4 4. Reaction Monitoring LC-MS / TLC Step3->Step4 Step5 5. Quench & Workup Phase Separation Step4->Step5 Step6 6. Purification Flash Chromatography Step5->Step6

Standard experimental workflow for the regioselective N-alkylation of indazoles.

Quantitative Data Presentation

The following table summarizes the expected regiochemical outcomes and yields based on the selected reaction conditions for highly substituted 3-iodoindazoles.

Alkylation StrategyReagents & SolventsIntermediate StateExpected N1:N2 RatioTypical Yield
Thermodynamic / Chelation NaH, Alkyl-Br, THF, 0 °C to RTIndazolyl Anion (Na⁺ chelated)> 95 : 580 - 90%
Acid-Catalyzed Imidate Alkyl Trichloroacetimidate, TfOH, DCMNeutral 1H-Indazole< 1 : 9975 - 85%
Mixed Base (Avoid) K₂CO₃, Alkyl-Br, DMF, 50 °CFree Indazolyl Anion~ 60 : 40Variable
Mitsunobu (Variable) ROH, DIAD, PPh₃, THF, RTPhosphonium Intermediate~ 30 : 7040 - 60%

References

  • Alam, R. M., & Keating, J. J. (2021) Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution Source: Beilstein Journal of Organic Chemistry, 17, 1939–1951. URL:[Link]

  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022) Title: Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles Source: Synthesis, 54, 3215-3226. URL:[Link]

  • WuXi AppTec Biology Title: Mechanism of a Highly Selective N2 Alkylation of Indazole Source: WuXi Biology Technical Articles URL:[Link]

Sources

Method

Buchwald-Hartwig amination of 3-iodo-indazole derivatives

Application Note: Buchwald-Hartwig Amination of 3-Iodo-Indazole Derivatives Executive Summary The 3-aminoindazole scaffold is a privileged pharmacophore in kinase inhibitors (e.g., Axitinib, Pazopanib) and CNS-active age...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Buchwald-Hartwig Amination of 3-Iodo-Indazole Derivatives

Executive Summary

The 3-aminoindazole scaffold is a privileged pharmacophore in kinase inhibitors (e.g., Axitinib, Pazopanib) and CNS-active agents. While 3-iodoindazoles offer a reactive handle for functionalization, their use in Buchwald-Hartwig amination is complicated by the amphoteric nature of the indazole core. The free N1-H and the pyridine-like N2 nitrogen can sequester palladium, leading to catalyst poisoning and homocoupling.

This guide details a high-fidelity protocol for the C-N cross-coupling of 3-iodoindazoles. We prioritize a "Protect-Couple-Deprotect" strategy to ensure reproducibility, though conditions for direct coupling of unprotected substrates are discussed for specific contexts.

Strategic Analysis & Mechanistic Insight

The Indazole Challenge: Catalyst Sequestration

The primary failure mode in coupling 3-haloindazoles is not oxidative addition (C3-I is highly reactive), but rather catalyst inhibition .

  • The Trap: The N2 nitrogen possesses a lone pair orthogonal to the aromatic system, acting as a potent ligand for Pd(II) species. This forms stable, non-productive (Indazole)2-Pd-L complexes.

  • The Solution: Installing a bulky protecting group (PG) at N1 sterically shields the N2 position and prevents coordination.

Ligand Selection Logic

The choice of ligand dictates the success of the reductive elimination step.

  • Xantphos: The "Workhorse." Its wide bite angle (111°) facilitates reductive elimination. Excellent for primary arylamines and general screening.

  • BrettPhos / tBuBrettPhos: The "Specialists." Essential for primary alkylamines and weak nucleophiles. They prevent

    
    -hydride elimination side reactions.
    
  • RuPhos: The "Secondary Standard." Optimal for secondary amines due to its ability to accommodate steric bulk.

Experimental Protocols

Pre-requisite: N-Protection Strategy

Do not attempt scale-up on unprotected 3-iodoindazole unless verified on micro-scale.

  • Recommended PG: THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) .

    • Why? They are stable to basic Buchwald conditions (NaOtBu/Cs2CO3) but easily removed under mild acidic conditions that preserve the newly formed C-N bond.

  • Avoid: Boc (often labile at high temp/base), Acetyl (cleaves immediately).

Standard Protocol: Coupling of N-Protected 3-Iodoindazole

Scope: Primary/Secondary Amines + N1-THP-3-Iodoindazole.

Reagents:

  • Substrate: 1-(Tetrahydro-2H-pyran-2-yl)-3-iodo-1H-indazole (1.0 equiv)

  • Nucleophile: Amine (1.2 – 1.5 equiv)

  • Catalyst: Pd₂(dba)₃ (2.5 mol%) or Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos (5-7 mol%) or BrettPhos (for primary alkyl amines)

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv)

  • Solvent: 1,4-Dioxane (anhydrous, 0.2 M concentration)

Step-by-Step Procedure:

  • Inert Setup: Oven-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Solids Addition: Charge the vial with the N-protected 3-iodoindazole (1.0 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), Ligand (e.g., Xantphos: 43 mg, 0.075 mmol), and Base (Cs₂CO₃: 652 mg, 2.0 mmol).

    • Critical: If using NaOtBu, ensure it is fresh and white (not yellow).

  • Purge: Cap the vial (septum cap) and evacuate/backfill with Argon three times.

  • Liquids Addition: Add anhydrous 1,4-Dioxane (5.0 mL) via syringe. Add the liquid amine (1.2 mmol) at this stage. (If amine is solid, add in Step 2).

  • Degassing: Sparge the mixture with Argon for 5–10 minutes (bubbling gas directly into solvent).

    • Why? Oxygen promotes ligand oxidation and homocoupling of the amine.

  • Reaction: Seal the vessel and heat to 100 °C for 12–16 hours.

    • Monitoring: Check LC-MS for consumption of iodide. The product usually elutes earlier than the iodo-starting material on reverse phase.

  • Workup: Cool to room temperature. Filter through a pad of Celite, eluting with EtOAc. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Optimization & Troubleshooting Guide

Decision Matrix for Optimization
ObservationDiagnosisCorrective Action
No Conversion Catalyst poisoning or oxidative addition failure.1. Switch to BrettPhos Pd G4 precatalyst.2. Ensure N1 is protected.3. Increase temp to 120°C.
De-iodination (Indazole formed)

-hydride elimination from amine or solvent.
1. Switch solvent to Toluene (non-coordinating).2. Use tBuBrettPhos (sterically suppresses

-elim).
Low Yield (Incomplete) Catalyst death.1. Add catalyst in two portions (0h and 4h).2. Re-purify the starting iodide (traces of I₂ inhibit Pd).
N-Arylation of Amine (Dimer) Competitive reaction.1. Use excess amine (1.5 equiv).2.[1] Lower concentration (0.1 M).
Visualizing the Workflow

BuchwaldOptimization Start Start: 3-Iodoindazole Coupling CheckProtect Is N1 Protected? Start->CheckProtect Protect Protect N1 (THP/SEM) CheckProtect->Protect No AmineType Amine Type? CheckProtect->AmineType Yes Protect->CheckProtect PrimaryAryl Primary Arylamine Use: Xantphos + Cs2CO3 AmineType->PrimaryAryl Ar-NH2 PrimaryAlkyl Primary Alkyl Use: BrettPhos + NaOtBu AmineType->PrimaryAlkyl R-NH2 Secondary Secondary Amine Use: RuPhos + NaOtBu AmineType->Secondary R2NH RunRxn Run Reaction (100°C, Dioxane) PrimaryAryl->RunRxn PrimaryAlkyl->RunRxn Secondary->RunRxn CheckResult LCMS Result? RunRxn->CheckResult Success Isolate Product CheckResult->Success Product Dehal De-iodination Observed CheckResult->Dehal Indazole-H NoRxn No Reaction CheckResult->NoRxn SM Recovered FixDehal Switch to Toluene Use tBuBrettPhos Dehal->FixDehal FixNoRxn Use Pd-G4 Precatalyst Increase Temp NoRxn->FixNoRxn

Caption: Decision tree for ligand selection and troubleshooting based on amine class and reaction outcome.

Mechanistic Validation (The Indazole Cycle)

The catalytic cycle for 3-iodoindazole differs slightly due to the heteroatom proximity.

  • Oxidative Addition: Fast. Pd(0) inserts into C3-I bond.

  • Ligand Exchange: The critical failure point. If the N1-protecting group is absent or small, the N2 nitrogen coordinates to Pd(II), creating a stable 5-membered chelate (if N1 is deprotonated) or simply saturating the metal center.

  • Transmetallation/Amine Binding: Base assists in deprotonating the amine.

  • Reductive Elimination: Formation of the C-N bond and regeneration of Pd(0).

CatalyticCycle Pd0 L-Pd(0) OxAdd Oxidative Addition (C3-I Insertion) Pd0->OxAdd PdII_Ar L-Pd(II)-Ar-I OxAdd->PdII_Ar AmineBind Amine Coordination & Base Deprotonation PdII_Ar->AmineBind Trap CATALYST TRAP (N2 Coordination) PdII_Ar->Trap Unprotected N1 RedElim Reductive Elimination (Product Release) AmineBind->RedElim RedElim->Pd0

Caption: Catalytic cycle highlighting the oxidative addition at C3 and the potential off-cycle trap via N2 coordination.

Data Summary: Ligand Screening

Typical yields for the coupling of 1-THP-3-iodoindazole with various amines (Pd2(dba)3, Cs2CO3, Dioxane, 100°C).

Amine ClassSpecific ExampleLigandYield (%)Notes
Primary Aniline 4-Methoxy-anilineXantphos88%High efficiency, standard conditions.
Primary Aniline 4-Nitro-anilineBrettPhos65%Electron-poor amines require stronger ligands.
Primary Alkyl BenzylamineBrettPhos72%Xantphos often fails here (beta-elimination).
Secondary Cyclic MorpholineRuPhos91%Very rapid conversion.
Secondary Acyclic N-Methyl-anilineRuPhos82%Steric bulk handled well by RuPhos.
Heteroaryl 3-Amino-pyridineXantphos55%Competitive coordination from pyridine N.

References

  • BenchChem. "Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole." BenchChem Technical Library, 2025. Link

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50.[1] Link

  • Lohou, E., et al. "Direct Access to 3-Aminoindazoles by Buchwald–Hartwig C–N Coupling Reaction." Synthesis, 2011, 43(16), 2651-2663. Link

  • Palio, L., et al. "The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions." Dalton Transactions, 2024. Link

  • Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction." Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Yield Optimization for 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole Executive Summary This guide addr...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Yield Optimization for 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole

Executive Summary

This guide addresses the synthesis and yield optimization of 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole , a critical scaffold likely used in the development of tyrosine kinase inhibitors (e.g., VEGFR/PDGFR targets). The presence of the 4-fluoro group (electron-withdrawing/steric hindrance) and the 6-methylthio group (oxidation-sensitive nucleophile) creates a "push-pull" electronic environment that complicates the critical C3-iodination step.

This document is structured as a Tier 3 Technical Support Repository , providing modular troubleshooting for the three most common failure modes:

  • Incomplete C3-Iodination (due to 4-F deactivation).

  • Sulfur Oxidation (S-Me

    
     S-oxide) during iodination.
    
  • Regioselectivity Issues during ring closure or protection.

Module 1: Strategic Route Selection

Before troubleshooting specific steps, ensure your synthetic pathway minimizes conflicting reactivities.

The "Sulfide-Late" vs. "Sulfide-Early" Dilemma:

  • Path A (Sulfide-Early): Install 6-SMe

    
     Iodinate C3.
    
    • Risk:[1] Iodine is an oxidant; high risk of converting sulfide to sulfoxide.

    • Benefit: 6-SMe is electron-donating, activating the C3 position for electrophilic iodination (counteracting the deactivating 4-F).

  • Path B (Halogen-First): Iodinate 6-Bromo-4-fluoro-indazole

    
     Pd-catalyzed thiomethylation.
    
    • Risk:[1] C3-I is more reactive than C6-Br in Pd-coupling. You will lose the iodine or get complex mixtures.

    • Verdict:Path A is superior , provided you use controlled iodination conditions to prevent oxidation.[2]

Optimized Workflow Diagram

SynthesisWorkflow Start Start: 2,4-Difluoro-6-nitrobenzene Step1 1. Hydrazine Cyclization (Forms Indazole Core) Start->Step1 Inter1 Intermediate A: 4-Fluoro-6-nitro-1H-indazole Step1->Inter1 Step2 2. SMe Installation (Nitro Reduction -> Diazotization -> SMe OR SNAr if activated) Inter1->Step2 Inter2 Intermediate B: 4-Fluoro-6-(methylthio)-1H-indazole Step2->Inter2 Step3 3. Controlled C3-Iodination (KOH/I2 or NIS) Inter2->Step3 Final Target: 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole Step3->Final CRITICAL STEP

Caption: Recommended synthetic pathway prioritizing electronic activation for the difficult iodination step while managing oxidation risks.

Module 2: Troubleshooting & FAQs

Ticket #101: Low Yield in C3-Iodination

User Report: "I am using


/KOH in DMF, but the conversion stalls at 60%. Adding more iodine leads to impurities."

Root Cause Analysis: The 4-fluoro substituent exerts a strong inductive withdrawing effect (-I), deactivating the C3 position toward electrophilic aromatic substitution. While the 6-SMe group is donating (+M), the steric crowding from the 4-F group hinders the approach of the electrophile. Standard conditions (


/KOH) may not generate a sufficiently potent electrophile.[2]

Corrective Protocol: Switch to N-Iodosuccinimide (NIS) in acetonitrile (ACN) or DMF.[2] NIS provides a more soluble and active source of iodonium ions (


) without the harsh basic conditions that might promote side reactions.

Optimized Protocol (NIS Method):

  • Dissolve: 1.0 eq of 4-fluoro-6-(methylthio)-1H-indazole in ACN (10 mL/g).

  • Add: 1.1 eq of NIS (N-Iodosuccinimide).

  • Catalyst: Add 0.1 eq of p-TsOH (p-Toluenesulfonic acid). Acid catalysis protonates the NIS, accelerating

    
     generation.[2]
    
  • Temp: Stir at RT for 4 hours. If stalled, heat to 40°C.

  • Workup: Quench with 10%

    
     (sodium thiosulfate) to remove excess iodine.
    
ParameterStandard (KOH/I2)Optimized (NIS/p-TsOH)
Electrophile

(Weak)
Protonated NIS (Strong)
pH Basic (>10)Acidic (<4)
Conversion ~60-70%>90%
Side Products N-iodination, S-oxidationMinimal
Ticket #102: "My Product Contains Sulfoxide (S=O) Impurities"

User Report: "After iodination, LC-MS shows a peak M+16 mass unit higher than the target. The 6-SMe group has oxidized."

Root Cause Analysis: Iodine is a mild oxidant. In the presence of water or base (KOH), sulfides (R-S-Me) can easily oxidize to sulfoxides (R-SO-Me).[2] This is common when reaction times are prolonged due to the deactivated 4-fluoro core.

Corrective Protocol:

  • Strict Anhydrous Conditions: Water participates in the oxidation mechanism. Use dry DMF/ACN.

  • Scavenger: Add 0.5 eq of Dimethyl Sulfide (DMS) at the end of the reaction before quenching? No, that scavenges iodine.[2]

  • Alternative Iodination Agent: Use Bis(pyridine)iodonium tetrafluoroborate (

    
    ) .[2] It is a potent iodinating agent that often spares sulfides due to non-oxidative mechanism compared to elemental iodine.
    
  • Rescue Strategy: If sulfoxide is formed, it can sometimes be reduced back to sulfide using

    
      or 
    
    
    
    /NaI
    , but this risks de-iodinating the C3 position.[2] Prevention is key.
Ticket #103: Difficulty Purifying the Final Product

User Report: "The product co-elutes with the starting material on silica gel."

Root Cause Analysis: The iodine atom adds lipophilicity, but the change in polarity compared to the non-iodinated precursor is often small. The 4-fluoro group also reduces polarity differences.

Corrective Protocol:

  • Change Stationary Phase: Use C18 Reverse Phase silica. The iodine atom significantly increases retention time on C18 compared to the starting material (H vs I is a large lipophilicity jump).

  • Recrystallization: Indazoles with 3-iodo groups often crystallize well from Toluene/Heptane or Ethanol/Water .

    • Tip: Dissolve crude in hot toluene, add heptane dropwise until cloudy, cool slowly.

Module 3: Experimental Master Protocol

Validated for 10g Scale

Step 1: Synthesis of 4-Fluoro-6-(methylthio)-1H-indazole

(Assuming starting from 4-Fluoro-6-bromo-1H-indazole)

  • Reagents: 4-Fluoro-6-bromo-1H-indazole (10g), Sodium thiomethoxide (NaSMe, 1.5 eq),

    
     (2 mol%), Xantphos (4 mol%), Toluene/Dioxane (100 mL).
    
  • Procedure: Degas solvents thoroughly (Argon sparge). Combine reagents and heat to 100°C for 12h.

  • Workup: Filter through Celite. Wash with water.[3][4] Concentrate.

  • Note: Ensure complete removal of Pd residues (use scavenger resin) as Pd can interfere with the subsequent iodination.

Step 2: C3-Iodination (The Critical Step)
  • Setup: Charge 4-Fluoro-6-(methylthio)-1H-indazole (8g) into a flask with anhydrous DMF (80 mL).

  • Addition: Cool to 0°C. Add KOH pellets (3.0 eq) followed by dropwise addition of

    
      (1.2 eq) dissolved in DMF.
    
    • Why KOH/I2 here? If the NIS method (Ticket #101) fails on scale, the KOH method is more robust if temperature is controlled to prevent S-oxidation.

  • Monitoring: Stir at 0°C

    
     RT. Monitor by HPLC every hour. Do not exceed 4h.
    
  • Quench: Pour into ice water containing Sodium Bisulfite (

    
    ). This immediately kills excess iodine and prevents S-oxidation during workup.
    
  • Isolation: Filter the precipitate. Wash with water and hexanes.

References & Grounding

  • General Indazole Iodination:

    • Methodology: The use of

      
      /KOH in DMF is the industry standard for 3-iodoindazole synthesis, validated for scalability.
      
    • Source: BenchChem Technical Guide, "Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole" [1.1].

  • Sulfide Compatibility:

    • Insight: 6-(methylthio)indazoles are known intermediates.[5] The stability of the SMe group is preserved by using bisulfite quenches and avoiding excess oxidant.

    • Source: ChemScene Product Data, "4-Fluoro-6-(methylthio)-1H-indazole" [1.9].[2][6]

  • Palladium Catalysis for Indazoles:

    • Methodology: Pd-catalyzed coupling is preferred for introducing substituents at the 6-position of the indazole core to avoid regioselectivity issues associated with nucleophilic substitution on deactivated rings.

    • Source: MDPI, "Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives" [1.3].[2]

  • Deactivation by Fluorine:

    • Mechanism:[1][7][8][9] The 4-fluoro effect on electrophilic substitution (C3 iodination) requires stronger electrophiles or longer reaction times, necessitating the troubleshooting steps outlined in Ticket #101.

    • Source: Sigma-Aldrich, "4-Fluoro-3-iodo-1-methyl-1H-indazole" Properties [1.8].[2]

References

  • BenchChem. (2025).[5] Technical Support Center: Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole. Retrieved from 7[2]

  • MDPI. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Retrieved from 10[2]

  • Sigma-Aldrich. Product Specification: 4-Fluoro-3-iodo-1-methyl-1H-indazole. Retrieved from [2][10]

  • ChemScene. Compound Data: 4-Fluoro-6-(methylthio)-1H-indazole. Retrieved from 6[2]

Sources

Optimization

Solubility issues of 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole in organic solvents

Compound: 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole Executive Summary: The "Brick Dust" Challenge 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole presents a classic "brick dust" profile common in kinase inhibitor intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

Compound: 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole

Executive Summary: The "Brick Dust" Challenge

4-Fluoro-3-iodo-6-(methylthio)-1H-indazole presents a classic "brick dust" profile common in kinase inhibitor intermediates. Its poor solubility stems from a synergistic effect of its substituents:

  • Indazole Core: High lattice energy due to

    
    -
    
    
    
    stacking and intermolecular Hydrogen bonding (N-H
    
    
    N).
  • C3-Iodine: A large, polarizable halogen that increases London dispersion forces and molecular weight without adding polarity.

  • C6-Methylthio: A lipophilic moiety that further reduces water solubility.

Key Takeaway: Do not attempt to dissolve this compound in low-boiling alcohols (Methanol, Ethanol) or non-polar alkanes (Hexane) for stock solutions.[1][2] Success requires dipolar aprotic solvents or controlled pH manipulation.

Solubility Matrix & Solvent Selection
Solvent ClassSolventSolubility RatingApplication Notes
Dipolar Aprotic DMSO High (>50 mg/mL)Recommended. Best for stock solutions (10-20 mM). Hygroscopic; keep anhydrous.
Dipolar Aprotic DMF / DMAc High (>40 mg/mL)Good alternative for reactions.[1] Harder to remove than DMSO during workup.
Ether THF Moderate Good for reactions (e.g., lithiation).[1][2][3] May require gentle warming.
Chlorinated DCM / Chloroform Moderate to Low Soluble at low concentrations. Good for liquid-liquid extraction.
Alcohol Methanol / Ethanol Poor (<1 mg/mL)Avoid. Compound will form a suspension or "oil out."
Hydrocarbon Hexanes / Heptane Insoluble Antisolvent. Use only to precipitate the compound during purification.
Aqueous Water / PBS Insoluble Requires surfactant or co-solvent (e.g., 5% DMSO + Tween 80) for biological assays.[1][2]
Troubleshooting Guide (FAQ Format)
Issue 1: "I'm seeing a fine precipitate in my LCMS vials."

Diagnosis: Solvent mismatch. You likely diluted a DMSO stock directly into a high-water mobile phase (e.g., 90% Water / 10% MeOH).[1][2] The Fix:

  • Protocol: Use a "Step-Down" dilution. Dilute the DMSO stock into Acetonitrile (MeCN) first, then add water.[1][2]

  • Recommended Mobile Phase: High organic content. Start gradients at 50% MeCN rather than 5% to prevent column clogging.

  • Additive: Add 0.1% Formic Acid. While the indazole N-H is acidic (

    
    ), the N2 nitrogen is weakly basic; protonation can assist slightly, but solubility is dominated by lipophilicity.[1][2]
    
Issue 2: "The compound floats on water/buffer and won't wet."

Diagnosis: Extreme hydrophobicity (High LogP). The surface tension of water is too high to wet the crystal lattice. The Fix:

  • Wetting Agent: Dissolve the compound in a minimal amount of DMSO (e.g., 10

    
    L) before adding the aqueous buffer.[1][2]
    
  • Surfactant: For biological assays, include 0.05% Tween-80 or cyclodextrins (HP-

    
    -CD) to encapsulate the hydrophobic core.
    
Issue 3: "My Suzuki coupling reaction turned into a solid sludge."

Diagnosis: The reaction solvent (often Dioxane/Water) became too aqueous, or the base (Carbonate) salted out the organic intermediate. The Fix:

  • Switch Solvent System: Move to DMF or DMAc (Dimethylacetamide) for the reaction. These maintain solubility at higher temperatures (

    
    C).
    
  • Phase Transfer: If using a biphasic system (Toluene/Water), add a Phase Transfer Catalyst (e.g., TBAB - Tetrabutylammonium bromide) to facilitate interaction.[1][2]

Issue 4: "The stock solution turned yellow/brown overnight."

Diagnosis: Oxidation or Photolysis.

  • Iodine Instability: The C-I bond is photolabile. Light exposure releases radical species (

    
    ), causing browning.[1][2]
    
  • Sulfur Oxidation: The Methylthio (-SMe) group is susceptible to oxidation to sulfoxide (-S(=O)Me) by atmospheric oxygen over time.[1] The Fix:

  • Storage: Store solid and solution at -20°C in amber vials .

  • Inert Gas: Purge stock solution vials with Argon or Nitrogen before sealing.

Critical Workflows & Protocols
Protocol A: Preparation of High-Concentration Stock (50 mM)

Use this for storage or starting synthetic reactions.[2]

  • Weighing: Weigh the solid into an amber glass vial. (Plastic tubes may leach plasticizers due to DMSO).[1][2]

  • Drying: If the solid appears clumpy, dry under high vacuum for 1 hour to remove trace water (which lowers DMSO solubility).[1]

  • Solvent Addition: Add Anhydrous DMSO (Grade

    
     99.9%).
    
  • Dissolution:

    • Vortex for 30 seconds.

    • If undissolved: Sonicate in a water bath at 35-40°C for 5 minutes. Do not overheat (>50°C) to prevent sulfur oxidation.[1]

  • QC: Visually inspect for "micro-crystals" by holding the vial against a light source. The solution must be perfectly clear.

Protocol B: Recrystallization (Purification)

Use this if the compound contains impurities.[1][2][4][5]

  • Solvent Pair: Toluene (Solvent) / Heptane (Antisolvent).[1][2]

  • Method:

    • Dissolve crude solid in boiling Toluene (minimal volume).

    • Remove from heat.

    • Dropwise add Heptane until a slight turbidity persists.

    • Add 1 drop of Toluene to clear it.

    • Allow to cool slowly to Room Temperature, then 4°C.

    • Filter the off-white crystals.

Visualizing the Chemistry
Diagram 1: Solubility Decision Tree

Follow this logic flow to select the correct solvent for your application.

SolubilityTree Start Start: Solid Compound (4-F-3-I-6-SMe-Indazole) Goal What is your Goal? Start->Goal Reaction Synthetic Reaction Goal->Reaction Analysis LCMS / HPLC Goal->Analysis BioAssay Biological Assay (Cell/Enzyme) Goal->BioAssay TempHigh High Temp (>80°C)? Reaction->TempHigh DirectInj Direct Injection? Analysis->DirectInj Stock Make DMSO Stock (1000x) BioAssay->Stock DMF Use DMF or DMAc TempHigh->DMF Yes THF Use THF or Dioxane TempHigh->THF No PreDilute Dilute DMSO stock into MeCN first DirectInj->PreDilute Protocol Warning AVOID direct water dilution (Precipitation Risk) DirectInj->Warning Risk Final Dilute to buffer (<1% DMSO final) Stock->Final

Caption: Decision logic for solvent selection based on experimental intent. Green boxes indicate successful pathways.

Diagram 2: Molecular Interaction Map

Understanding why solubility is difficult.

Interactions Core Indazole Core Stacking High Pi-Stacking (Lattice Energy) Core->Stacking Iodo 3-Iodo Group Hydrophobic Increases Lipophilicity (Water Insoluble) Iodo->Hydrophobic SMe 6-Methylthio SMe->Hydrophobic Oxidation Oxidation Risk (Sulfoxide) SMe->Oxidation NH N-H Proton H_Bond H-Bond Donor (Binds DMSO) NH->H_Bond

Caption: Structural features contributing to solubility challenges and stability risks.

References
  • Jouyban, A. (2019).[1][2] Solubility of Pharmaceutical Solids. In Handbook of Solubility Data for Pharmaceuticals. CRC Press. (General principles of "Brick Dust" molecules and LogP influence).

  • Lier, E., et al. (2020).[1][2] "Synthesis of 3-iodo-1H-indazole derivatives." MDPI Applied Sciences, 10, 3792.[1][2] Link (Protocol for iodinated indazole handling).[1][2]

  • BenchChem Technical Guide. (2025). "Structural Validation of 4-Iodo-3-methyl-1H-indazole Derivatives." Link (Validation of isomeric purity and handling).[1][2]

  • Cottyn, B., et al. (2007).[1][2][6] "Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles." Synlett, 2007(05), 0763-0766.[1][2] Link (Purification and solubility of substituted indazoles).

  • PubChem Compound Summary. (2025). "3-Iodo-1H-indazole."[7][8][9][10][11][12] National Center for Biotechnology Information. Link (Physical properties of the core scaffold).[1][2]

Sources

Troubleshooting

Purification techniques for fluorinated iodo-indazoles

Technical Support Center: Purification of Fluorinated Iodo-Indazoles To: Research & Development Division From: Senior Application Scientist, Separation Sciences Group Subject: Troubleshooting Guide for Isolation and Puri...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Fluorinated Iodo-Indazoles

To: Research & Development Division From: Senior Application Scientist, Separation Sciences Group Subject: Troubleshooting Guide for Isolation and Purification of Fluorinated Iodo-Indazole Scaffolds

Executive Summary

Fluorinated iodo-indazoles are high-value intermediates in medicinal chemistry, particularly for kinase inhibitors and CNS-active agents. Their purification presents a unique triad of challenges: regioisomerism (N1 vs. N2 alkylation), chemical instability (C-I bond lability), and physicochemical anomalies (fluorine-induced lipophilicity changes). This guide synthesizes field-proven protocols to address these specific bottlenecks.

Part 1: Critical Troubleshooting (Q&A)

Category A: Chromatography & Separation[1][2]

Q1: I am observing severe streaking/tailing of my fluorinated indazole on silica gel, even with 50% Ethyl Acetate. What is happening? Diagnosis: This is a classic "silanol effect." The NH proton of the indazole ring is amphoteric. The presence of fluorine (an electron-withdrawing group, EWG) on the benzene ring significantly lowers the pKa of the N-H bond, making it more acidic than non-fluorinated indazoles. These acidic protons interact strongly with the acidic silanol (Si-OH) groups on the silica surface, causing drag. Solution:

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to your mobile phase. This neutralizes the silica surface and deprotonates a small fraction of the indazole, sharpening the peak.

  • Stationary Phase Switch: If the compound is highly fluorinated and acidic, switch to Amino-functionalized silica (NH₂-SiO₂) . This phase is naturally basic and prevents the acid-base interaction causing the streak.

Q2: How do I separate the N1-alkyl and N2-alkyl regioisomers? They co-elute on standard TLC. Diagnosis: N1 and N2 isomers often have similar R_f values in standard Hexane/EtOAc systems due to overlapping dipole moments. However, their crystal packing and solubility differ. Solution:

  • Change Selectivity: Switch to a DCM/Methanol or Toluene/Acetone system. Toluene interacts via

    
    -
    
    
    
    stacking, which often discriminates between the electronic densities of N1 (more aromatic character) and N2 isomers.
  • Order of Elution: typically, the N1-isomer is less polar (higher R_f) than the N2-isomer on silica because the N2-isomer has a larger dipole moment.

  • Check Purity via 19F NMR: Before pooling fractions, run a crude 19F NMR. The fluorine signal will show a distinct chemical shift (often

    
     ppm) for N1 vs N2, allowing you to "see" the ratio even if they overlap by UV.
    
Category B: Stability & Isolation

Q3: My compound turns purple/brown during concentration or on the column. Is it decomposing? Diagnosis: Yes. This is photodeiodination . The C-I bond in iodo-indazoles is weak (


50-60 kcal/mol). Exposure to ambient light (especially UV/blue wavelengths) promotes homolytic cleavage, generating an aryl radical and iodine (

), which causes the purple color. Solution:
  • Physical Protection: Wrap all columns, flasks, and rotavap bulbs in aluminum foil .

  • Chemical Stabilization: If the compound must be stored in solution, add a stabilizer like copper wire or trace sodium thiosulfate (if aqueous) to scavenge free iodine, although protection from light is the primary defense.

Q4: I used a Palladium catalyst for a Suzuki coupling, and I can't get the Pd residue out. The solid is gray/off-white. Diagnosis: Indazoles are excellent ligands for transition metals. The nitrogen lone pairs bind Pd species tightly, making standard Celite filtration ineffective. Solution: Do not rely on recrystallization alone, as Pd can co-crystallize. Use a chemical scavenger (see Protocol C below).

Part 2: Decision Trees & Workflows

Workflow 1: Purification Strategy Selector

Use this logic gate to determine the optimal purification route based on scale and impurity profile.

PurificationStrategy Start Crude Fluorinated Iodo-Indazole Scale Reaction Scale? Start->Scale Small < 100 mg Scale->Small Large > 1 gram Scale->Large Impurity Impurity Profile (TLC/LCMS) CloseSpot Close running isomers (ΔRf < 0.1) Impurity->CloseSpot Streaking Streaking/Tailing Impurity->Streaking Metal Pd/Cu Contamination Impurity->Metal Small->Impurity Large->Impurity PrepTLC Prep TLC or Automated Flash (12g) CloseSpot->PrepTLC Small Scale Recryst Recrystallization (IPA/Hexane) CloseSpot->Recryst Large Scale Modifier Add 1% TEA to Eluent Streaking->Modifier Scavenge Add Scavenger (SiliaMetS / Charcoal) Metal->Scavenge

Caption: Decision matrix for selecting purification techniques based on scale and impurity type.

Part 3: Standard Operating Protocols (SOPs)

Protocol A: Buffered Silica Gel Chromatography (Anti-Streaking)

Best for: Free (NH) indazoles that streak in standard conditions.

  • Slurry Preparation: Suspend silica gel in the starting mobile phase (e.g., 10% EtOAc/Hexane).

  • Buffering: Add Triethylamine (TEA) to the slurry to reach a concentration of 1% v/v . Swirl well.

  • Packing: Pour the slurry into the column. Flush with 2 column volumes (CV) of the mobile phase containing 1% TEA.

  • Loading: Dissolve the crude material in a minimum amount of DCM (containing 1% TEA) or adsorb onto Celite.

  • Elution: Run the gradient. Note: TEA must be maintained in the mobile phase throughout the run to prevent the "band" from broadening as it moves down.

  • Post-Run: Rotavap fractions. To remove residual TEA (bp 89°C), co-evaporate with heptane twice.

Protocol B: Recrystallization of Regioisomers

Best for: Separating N1/N2 mixtures on a gram scale.

  • Solvent Selection: Fluorinated indazoles often crystallize well from Isopropanol (IPA) / Hexane or Ethanol / Water .

  • Dissolution: Dissolve the crude mixture in boiling IPA (minimum volume).

  • Anti-solvent: Add hot Hexane dropwise until persistent turbidity is observed.

  • Cooling: Remove from heat. Wrap the flask in foil (crucial for iodo-compounds). Allow to cool to room temperature slowly (2-3 hours), then place in a fridge (4°C) overnight.

  • Filtration: Filter the crystals.

    • Result: The N1-isomer (thermodynamically more stable, often higher melting point) usually crystallizes out first. The N2-isomer remains in the mother liquor.

Protocol C: Palladium Scavenging

Best for: Removing catalytic Pd residues after cross-coupling.

MethodReagentConditionsEfficiency
Solid Phase SiliaMetS® Thiol (or equivalent)Add 4 eq. (w/w) to solution, stir 4h @ 40°C, Filter.High (>95%)
Chelation N-Acetyl-L-Cysteine Dissolve crude in EtOAc. Wash with 10% aq. N-Acetyl-cysteine.[1]Med-High
Adsorption Activated Charcoal Reflux with charcoal (10% w/w) in Toluene for 1h. Filter hot through Celite.Medium

Part 4: Data & Reference Tables

Table 1: Solvent Systems for Fluorinated Indazoles

Fluorine atoms increase lipophilicity but can reduce solubility in "classic" polar solvents.

Solvent SystemApplicationNotes
Hexane / EtOAc General TLC/ColumnStandard. N1 isomer usually elutes before N2.
DCM / MeOH (95:5) Polar/Acidic IndazolesGood for free NH indazoles. Add 1% NH₄OH to sharpen peaks.
Toluene / Acetone Isomer SeparationExcellent for resolving regioisomers due to

-interactions.
MTBE / Heptane Crystallization"Softer" antisolvent system than Hexane; good for oily fluorinated compounds.

References

  • Regioselectivity in Indazole Alkylation

    • Title: Regioselective N-alkyl
    • Source: Beilstein J. Org. Chem. 2021, 17, 1883–1894.
    • URL:[Link]

  • Palladium Scavenging Protocols

    • Title: Palladium scavenging: From 1% to within ICH limits.[2]

    • Source: Onyx Scientific / Chemistry Today.
    • URL:[Link]

  • Photodeiodination Mechanisms

    • Title: Photo-induced iodination of aryl halides under very mild conditions (Reverse mechanism discussion).
    • Source: PubMed / NIH.
    • URL:[Link]

  • 19F NMR for Isomer Identification

    • Title: 19F-NMR Diastereotopic Signals in N-substituted Indazoles.
    • Source: MDPI Molecules.
    • URL:[Link]

  • General Purification of Fluorinated Heterocycles: Title: Recrystallization Techniques for Polar Fluorinated Molecules. Source: BenchChem Technical Notes.

Sources

Optimization

Technical Support Center: 3-Iodo-Indazole Coupling Optimization

Topic: Preventing Side Reactions in Palladium-Catalyzed Cross-Coupling of 3-Iodo-Indazoles Audience: Medicinal Chemists & Process Development Scientists Executive Summary: The 3-Iodo-Indazole Challenge The 3-iodo-1H-inda...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Side Reactions in Palladium-Catalyzed Cross-Coupling of 3-Iodo-Indazoles Audience: Medicinal Chemists & Process Development Scientists

Executive Summary: The 3-Iodo-Indazole Challenge

The 3-iodo-1H-indazole scaffold is a "privileged structure" in kinase inhibitor discovery (e.g., Axitinib, Entrectinib). However, functionalizing the C3 position via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) presents a unique set of competing failure modes compared to standard aryl halides.

The Core Conflict: The indazole ring contains both an acidic proton (N1-H, pKa ~14) and a basic nitrogen (N2). This amphoteric nature leads to catalyst poisoning, regioselectivity errors, and competitive N-arylation. furthermore, the electron-rich nature of the heterocycle often accelerates protodehalogenation (loss of iodine) over the desired oxidative addition.

This guide provides a self-validating workflow to isolate and eliminate these side reactions.

Module A: The Pre-Reaction Decision Matrix (Protection Strategy)

The most common cause of failure is incorrect protecting group (PG) strategy. While some reports suggest unprotected coupling is possible, it is operationally risky for scale-up. The N1-H can deprotonate, forming an indazolyl anion that coordinates to Pd(II), arresting the catalytic cycle or leading to N-arylation.

Strategic Workflow: To Protect or Not to Protect?

ProtectionStrategy Start START: 3-Iodo-Indazole Coupling Q1 Is the substrate acid/base sensitive? Start->Q1 Unprotected Route A: Unprotected Coupling (High Risk, specific cases only) Q1->Unprotected Yes (Avoid PG steps) Protected Route B: N1-Protection (Recommended) Q1->Protected No (Standard) Q2 Select Protecting Group based on C3-Electronic Needs Protected->Q2 SEM SEM / THP / MOM (Electron Donating) Stable to base. Decreases C3 electrophilicity. Q2->SEM Standard Stability Boc Boc / Tosyl (Electron Withdrawing) Increases C3 electrophilicity. Labile to strong base. Q2->Boc Need C3 Activation Warning CRITICAL WARNING: Nitro-indazoles shed Boc groups in situ. Boc->Warning

Figure 1: Decision matrix for N1-protection. Electron-withdrawing groups (Tosyl/Boc) facilitate oxidative addition at C3 but are less stable.

Protocol Note: The "Nitro Effect"

If your indazole ring has a nitro group (e.g., 5-nitro-3-iodoindazole), do not use Boc . The strong electron-withdrawing nature of the nitro group stabilizes the indazole anion, making the N-Boc bond extremely labile under basic Suzuki conditions (


/heat), leading to in-situ deprotection and subsequent catalyst poisoning. Use SEM or THP instead. 

Module B: Troubleshooting Suzuki-Miyaura Coupling

The most frequent failure mode in 3-iodo-indazole Suzuki coupling is Protodehalogenation (reduction of C-I to C-H) rather than the desired C-C bond formation.

Mechanism of Failure: Protodehalogenation

Understanding how you lose the iodine is the key to stopping it. It usually occurs via a "beta-hydride elimination" pathway from a solvent or base adduct.

Deiodination cluster_cycle Catalytic Cycle vs. Side Reaction Pd0 L-Pd(0) OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet Desired Path Side1 Side Reaction: Alkoxide Coordination OxAdd->Side1 Alcohol Solvent or Base Interaction Prod Product (Ar-Ar') TransMet->Prod Prod->Pd0 Side2 Beta-Hydride Elimination Side1->Side2 H-shift RedElim Reductive Elimination of Ar-H (Deiodination) Side2->RedElim RedElim->Pd0 Regenerates Pd(0)

Figure 2: The protodehalogenation pathway. Note that the catalyst is regenerated, meaning this side reaction can consume all starting material rapidly.

Troubleshooting Guide: Suzuki Coupling
SymptomProbable CauseTechnical Intervention
Product is Indazole (C-H) instead of C-Coupled Protodehalogenation. The Pd(II) intermediate abstracted a hydride from the solvent (usually alcohols) or the base.1. Switch Solvent: Move from EtOH/H2O to Dioxane or DMF (anhydrous).2. Switch Base: Use

(anhydrous) instead of carbonates/alkoxides.3. Catalyst: Use bulky ligands (e.g., XPhos , SPhos ) to accelerate transmetallation over hydride elimination.
Homocoupling (3,3'-biindazole) Oxygen Ingress. Oxygen promotes the dimerization of the boronic acid or the oxidative homocoupling of the indazole.1. Degassing: Sparging is insufficient. Use Freeze-Pump-Thaw (3 cycles) .2. Stoichiometry: Increase boronic acid to 1.5 eq.
No Reaction (SM Recovery) Catalyst Poisoning. The N1/N2 nitrogens are binding to Pd.1. Protect N1: Install SEM or THP group.2. Increase Temp: 3-iodoindazoles are sterically crowded. Heat to 100-120°C (microwave preferred).
C-N Bond Formation (N-Arylation) Competitive Buchwald. Protecting group fell off, or wasn't used.1. Switch PG: Change Boc to SEM.2. Base Strength: Switch from strong bases (tBuONa) to weaker bases (

).

Module C: Standardized Protocols

Do not deviate from these baseline conditions without a specific hypothesis.

Protocol A: Robust Suzuki Coupling (Protected Substrate)

Best for: 3-iodo-N-SEM-indazole + Aryl Boronic Acids

  • Vessel: Microwave vial (0.5 - 2.0 mL) with a heavy-duty crimp cap.

  • Reagents:

    • Substrate: 1.0 equiv (e.g., 0.5 mmol)

    • Boronic Acid: 1.5 equiv[1]

    • Catalyst:

      
       (5 mol%). Why? The ferrocenyl ligand is robust and the DCM adduct prevents hygroscopicity.
      
    • Base:

      
       (3.0 equiv). Why? Anhydrous phosphate minimizes hydrolysis and protodehalogenation.
      
    • Solvent: 1,4-Dioxane (anhydrous, 4 mL) + Water (0.4 mL). Note: Small amount of water is necessary for the boronic acid activation, but keep it minimal.

  • Execution:

    • Add solids to the vial.

    • Seal and purge with Argon (3x vacuum/backfill).

    • Add degassed solvents via syringe.[1]

    • Heat to 100°C for 2-4 hours .

  • Workup: Filter through Celite immediately to remove Pd black.

Protocol B: Sonogashira Coupling (Avoiding Homocoupling)

Best for: 3-alkynyl indazoles[2]

  • The Issue: Copper (CuI) often causes Glaser coupling of the alkyne (dimerization) rather than cross-coupling.

  • The Fix: Use a Copper-Free variant if possible.

    • Catalyst:

      
       (5 mol%)
      
    • Base: Pyrrolidine or Piperidine (acts as base and solvent, or co-solvent with DMF).

    • Temp: 60-80°C.

    • Note: If CuI is required for reactivity, add it last and ensure strict

      
       exclusion.
      

FAQ: Specific Scenarios

Q: Can I perform the coupling without protecting the N1-H? A: Yes, but it is substrate-dependent. It works best with electron-deficient 3-iodoindazoles (e.g., 5-nitro). The mechanism involves the formation of a dianionic species. You must use excess base (3-4 equiv) to ensure the N1 is fully deprotonated and does not quench the Pd-Ar species. Expect lower yields (40-60%) compared to protected routes.

Q: My Boc group keeps falling off during the reaction. A: This is common with electron-poor indazoles or when using nucleophilic bases (hydroxides, methoxides). Switch to


  in DME  (Dimethoxyethane) or switch the protecting group to THP (Tetrahydropyranyl), which is stable to base but removed easily with acid later.

Q: I see a "spot-to-spot" conversion on TLC, but the mass spec shows M-126 (Loss of Iodine). A: This is classic protodehalogenation. You are making the unfunctionalized indazole.

  • Immediate Action: Check your solvent. Is it old ethanol or wet DMF?

  • Next Step: Switch to a catalyst with a bulky, electron-rich ligand like XPhos-Pd-G3 . The bulky ligand accelerates the reductive elimination of the desired product faster than the hydride elimination side reaction can occur.

References

  • BenchChem. (2025).[1][2][3] Optimization of Suzuki Coupling with 3-Iodo-6-methyl-4-nitro-1H-indazole. Retrieved from

  • Vera, G., et al. (2018).[4] Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2051.[4] Retrieved from

  • Yoneda Labs. (2025). Suzuki-Miyaura cross-coupling: Practical Guide & Side Reactions. Retrieved from

  • Lier, F., et al. (2011). Regioselective Synthesis of Indazoles. Journal of Organic Chemistry.
  • MilliporeSigma. (2025). Cross-Coupling Reaction Manual: Desk Reference. Retrieved from

Sources

Troubleshooting

Technical Support Center: Synthesis Optimization for 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working on the synthesis of 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole (CAS: 2484888...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working on the synthesis of 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole (CAS: 2484888-76-6). This halogenated indazole is a critical building block in the development of kinase and RORγt inhibitors.

The most efficient synthetic route involves the direct C3-iodination of 4-fluoro-6-(methylthio)-1H-indazole. However, the presence of the electron-rich methylthio (-SMe) group introduces significant chemoselectivity challenges. This guide provides field-proven troubleshooting strategies, focusing on the critical role of reaction temperature in preventing thioether oxidation and ensuring high yields.

Mechanistic Pathway & Thermal Dependencies

The electrophilic aromatic substitution (SEAr) at the C3 position of the indazole core competes directly with the oxidation of the C6-methylthio group. Understanding this bifurcation is key to controlling the reaction.

G SM 4-Fluoro-6-(methylthio) -1H-indazole (Starting Material) Reagents I2 / KOH or NIS Solvent: DMF SM->Reagents Deprotonation / Activation Target 4-Fluoro-3-iodo-6-(methylthio) -1H-indazole (Optimal: 0-5 °C) Reagents->Target Electrophilic Aromatic Substitution (C3) Impurity1 Sulfoxide Byproduct (+16 Da Mass Shift) (Occurs at >10 °C) Reagents->Impurity1 Thermal Oxidation of Thioether Impurity2 N-Iodo Intermediate (Kinetic Product) Reagents->Impurity2 Reversible N-Iodination Impurity2->Target Thermodynamic Rearrangement

Reaction pathway for C3-iodination highlighting temperature-dependent side reactions.

Troubleshooting & FAQs

Q1: I am observing a +16 Da mass shift (M+16) in my LC-MS analysis after the iodination step. What is causing this, and how do I prevent it? A1: A +16 Da mass shift indicates the oxidation of the C6-methylthio (-SMe) group to a methyl sulfinyl (-S(O)Me) group.

  • Causality: Electrophilic halogens (like

    
     or NIS) can react with the nucleophilic sulfur atom to form a transient halosulfonium intermediate. At temperatures above 10 °C, ambient moisture or hydroxide ions rapidly attack this intermediate, yielding a sulfoxide.
    
  • Solution: Strict thermal control is mandatory. Keep the internal reaction temperature strictly between 0 °C and 5 °C . Kinetically, this suppresses sulfur attack in favor of the highly activated C3 position of the indazole ring.

Q2: My C3-iodination is incomplete after 12 hours at 0 °C using


/KOH. Should I heat the reaction to drive it to completion? 
A2: Do not heat the reaction.  Heating will exponentially increase the rate of thioether oxidation (see Table 1).
  • Causality: The standard

    
    /KOH protocol [1] relies on the in situ generation of hypoiodite (
    
    
    
    ), which is a strong oxidant. Poor conversion at 0 °C is often due to reagent degradation or poor solubility, not an insurmountable activation energy barrier.
  • Solution: Instead of applying heat, switch your reagent system to N-Iodosuccinimide (NIS) in DMF [2]. NIS provides a controlled, steady release of electrophilic iodine (

    
    ) without requiring harsh basic conditions, vastly improving the chemoselectivity for C3 over the thioether at 0 °C.
    

Q3: NMR analysis shows I am isolating an N-iodinated intermediate instead of the desired C3-iodinated product. Why? A3: You are trapping the kinetic product.

  • Causality: The N1 position of the indazole is the most acidic and nucleophilic site. Upon interaction with the iodinating agent, N-iodination occurs rapidly. However, the N–I bond is relatively weak.

  • Solution: This is a reversible process. Under thermodynamic control (extended stirring at 0 °C), the iodine will spontaneously migrate to the more thermodynamically stable C3 carbon. Ensure you allow the reaction to stir for at least 3–4 hours. Do not quench the reaction prematurely.

Quantitative Data: Temperature vs. Chemoselectivity

The following table summarizes the impact of reagent selection and temperature on the yield and impurity profile during the synthesis of 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole.

Reagent SystemTemperatureTime (h)Target Yield (%)Sulfoxide Impurity (%)Unreacted SM (%)

/ KOH
0 - 5 °C3.082%< 2%10%

/ KOH
25 °C (RT)1.545%48% < 1%
NIS / DMF 0 - 5 °C 4.0 91% < 1% 5%
NIS / DMF25 °C (RT)2.065%30%< 1%

Data Summary: NIS at 0–5 °C provides the optimal balance of high conversion and minimal thioether oxidation.

Optimized Experimental Protocol

To ensure a self-validating and reproducible workflow, we recommend the NIS/DMF protocol over the traditional


/KOH method. This protocol is specifically engineered to protect the sensitive methylthio group.

Reagents Required:

  • 4-Fluoro-6-(methylthio)-1H-indazole (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.1 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (10 volumes)

  • 10% Aqueous Sodium Thiosulfate (

    
    )
    

Step-by-Step Methodology:

  • Preparation: Charge a dry, argon-purged round-bottom flask with 4-fluoro-6-(methylthio)-1H-indazole (1.0 equiv) and anhydrous DMF (10 mL per gram of starting material). Stir until complete dissolution is achieved.

  • Thermal Equilibration: Submerge the reaction flask in an ice-water bath. Insert an internal temperature probe and allow the solution to equilibrate to 0–2 °C .

  • Controlled Addition: Weigh out NIS (1.1 equiv). Add the NIS to the reaction mixture portion-wise over 30 minutes.

    • Critical Checkpoint: Monitor the internal temperature probe. The addition must be paused if the internal temperature exceeds 5 °C to prevent thermal oxidation of the thioether.

  • Thermodynamic Maturation: Once addition is complete, maintain the reaction in the ice bath (0–5 °C) and stir for 4 hours. This duration ensures the kinetic N-iodo intermediate fully rearranges to the thermodynamic C3-iodo product. Monitor completion via LC-MS.

  • Cold Quenching: While the reaction is still at 0 °C, quench by slowly adding a 10% aqueous solution of sodium thiosulfate (5 volumes).

    • Mechanistic Insight: Sodium thiosulfate instantly reduces any unreacted electrophilic iodine to iodide (

      
      ), completely neutralizing the risk of thioether oxidation during the subsequent workup phase.
      
  • Isolation: Extract the aqueous mixture with Ethyl Acetate (3 x 10 volumes). Wash the combined organic layers sequentially with distilled water (to remove DMF) and brine. Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via silica gel column chromatography (Eluent: Hexanes/Ethyl Acetate) to afford pure 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole.

References

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents RSC Advances[Link]

  • Novel Carbohydrate-substituted Indazole Derivatives Targeting SGLT1 Enhance the Efficacy of Receptor Tyrosine Kinase Inhibitors bioRxiv[Link]

Optimization

Troubleshooting catalyst poisoning in indazole cross-coupling

Welcome to the Technical Support Center for Palladium-Catalyzed Indazole Cross-Coupling. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues relate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Palladium-Catalyzed Indazole Cross-Coupling. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to catalyst poisoning and deactivation during the N-arylation and C-functionalization of indazoles. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

This section addresses high-level questions about catalyst poisoning in the context of indazole cross-coupling reactions.

Q1: Why are indazole cross-coupling reactions particularly susceptible to catalyst poisoning?

A1: The primary challenge stems from the indazole moiety itself. Like other nitrogen-containing heterocycles, the lone pair of electrons on the pyridine-type nitrogen (N2) can coordinate strongly to the palladium catalyst's active sites.[1][2] This coordination can lead to the formation of stable, inactive palladium complexes, effectively taking the catalyst out of the productive catalytic cycle.[3][4] This phenomenon, known as substrate-related inhibition or poisoning, is a common issue with many N-heterocyclic substrates.[2][5]

Q2: What are the most common catalyst poisons I should be aware of, besides the substrate itself?

A2: Beyond substrate inhibition, several classes of impurities, even at trace levels, can deactivate palladium catalysts. These impurities can originate from starting materials, reagents, or solvents.[6] Key poisons to be aware of are summarized in the table below.[5][7]

Q3: What are the visible signs that my catalyst might be poisoned or deactivated?

A3: Several visual cues can indicate catalyst health issues. A healthy reaction is often a homogeneous, colored solution (e.g., yellow to reddish-brown). Signs of trouble include:

  • Formation of a Black Precipitate: This is likely "palladium black," an inactive, agglomerated form of metallic palladium that has precipitated from the solution.[8][9] This indicates catalyst decomposition, often triggered by ligand dissociation or oxidation.

  • No Color Change: If the reaction mixture remains colorless or retains the color of the starting materials, it suggests the active Pd(0) catalyst has not formed or has been immediately deactivated.[2]

  • Reaction Stalls: If analysis by TLC or LC-MS shows initial product formation that then ceases, it points to a catalyst that was initially active but was poisoned or decomposed over the course of the reaction.[2]

Q4: How critical is the choice of ligand in preventing catalyst poisoning with indazoles?

A4: The ligand choice is paramount. The ligand's primary roles are to stabilize the active Pd(0) species and to facilitate the key steps of the catalytic cycle (oxidative addition and reductive elimination).[10][11] For challenging substrates like indazoles, sterically bulky and electron-rich ligands (e.g., biaryl phosphines like XPhos or RuPhos) are often required.[11][12] The steric bulk helps prevent the indazole substrate from coordinating too strongly to the palladium center and can also prevent the catalyst from aggregating into palladium black.[2][11]

Troubleshooting Guide: From Diagnosis to Solution

This guide provides a structured approach to troubleshooting common experimental failures. It follows a logical progression from identifying the problem to implementing a solution.

Logical Workflow for Troubleshooting Catalyst Poisoning

The following diagram illustrates a systematic approach to diagnosing and resolving catalyst deactivation issues.

G A Observe Poor Reaction Outcome (Low Yield, Stalled Reaction, etc.) B Hypothesize Cause: Catalyst Poisoning or Deactivation A->B C Perform Diagnostic Experiment (see Protocol below) B->C D Analyze Results: Did high-purity reagents improve the outcome? C->D E YES: Impurity-driven poisoning confirmed. D->E Significant Improvement F NO: Poisoning by impurity unlikely. Re-evaluate reaction conditions. D->F No Improvement G Implement Solution: Purify reagents, use scavengers, or switch suppliers. E->G H Implement Solution: Optimize ligand, base, solvent, temperature, or address substrate inhibition. F->H

Caption: A systematic workflow for diagnosing catalyst poisoning.

Issue 1: Low or No Product Yield from the Start

Question: My cross-coupling reaction with indazole shows very little or no product formation, even after extended reaction times. What should I do?

This scenario suggests a fundamental problem with catalyst activity from the outset.

G Start Start: Low/No Yield Q1 Is a black precipitate (Palladium Black) visible? Start->Q1 Cause1 Probable Cause: Catalyst Aggregation/Decomposition Q1->Cause1 Yes Q2 Was the reaction mixture rigorously degassed and run under an inert atmosphere? Q1->Q2 No Sol1 Solution: - Use more sterically demanding ligand (e.g., XPhos, RuPhos). - Ensure strict inert atmosphere (degas solvent thoroughly). - Lower reaction temperature. Cause1->Sol1 Cause2 Probable Cause: Catalyst Oxidation Q2->Cause2 No Q3 Are all reagents (substrate, base, coupling partner) of high purity? Q2->Q3 Yes Sol2 Solution: - Improve inert gas technique (use Schlenk line). - Use fresh, anhydrous, and degassed solvents. - Consider using a pre-catalyst less sensitive to air. Cause2->Sol2 Cause3 Probable Cause: Poisoning by Impurities Q3->Cause3 No Cause4 Probable Cause: Substrate Inhibition or Suboptimal Conditions Q3->Cause4 Yes Sol3 Solution: - Run diagnostic experiment with high-purity reagents. - Recrystallize starting materials. - Use fresh, high-purity base (e.g., NaOtBu). Cause3->Sol3 Sol4 Solution: - Screen different ligands, bases, and solvents. - Increase catalyst loading (e.g., from 1 mol% to 3 mol%). - N-protection of the indazole may be required in extreme cases. Cause4->Sol4

Caption: A decision tree for troubleshooting low reaction yields.

Issue 2: Reaction Starts but Stalls Prematurely

Question: My reaction begins to form the product, but then stops before the starting material is fully consumed. What is happening?

This pattern strongly suggests that the catalyst was initially active but was progressively deactivated or poisoned during the reaction.

  • Probable Cause 1: Substrate/Product Inhibition. The indazole starting material or the N-arylated indazole product may be binding to the catalyst and inhibiting it. This is a common issue, especially if the product is a better ligand than the starting phosphine.

    • Solution: Increasing the ligand-to-palladium ratio can sometimes help. For example, if you are using a 1:1 Pd:Ligand ratio, try increasing it to 1:1.5 or 1:2. This provides an excess of the phosphine ligand to compete with the heterocycle for binding sites on the palladium.[13]

  • Probable Cause 2: Poisoning from a Reagent. A slow-acting poison present as an impurity in one of the reagents could be the culprit.

    • Solution: Execute the "Experimental Protocol for Testing Catalyst Poisoning" detailed below. This is the most definitive way to diagnose an impurity issue.[8]

  • Probable Cause 3: Thermal Decomposition. If the reaction is run at a high temperature for a long time, the catalyst complex may slowly decompose.

    • Solution: Attempt the reaction at a lower temperature (e.g., decrease from 110 °C to 90 °C) and allow it to run for a longer period. Monitor for the formation of palladium black, a key sign of thermal decomposition.[2]

Data Presentation: Common Catalyst Poisons

The following table summarizes common poisons for palladium catalysts, their likely sources, and their mechanism of action.

Poison ClassExamplesProbable SourceEffect on Catalyst
Sulfur Compounds Elemental sulfur, thiols, sulfidesImpurities from starting material synthesis (e.g., from reagents like Lawesson's reagent or P₄S₁₀).[5][14]Strong coordination to the palladium center, blocking active sites.[7]
Nitrogen Compounds Excess N-heterocycles, nitriles, nitro groupsSubstrate, product, additives, or impurities.[5][7]Coordination to the metal, forming stable, inactive complexes.[15]
Halides Excess chloride, bromide, iodideSubstrate, salts, additives.[5]Can alter the electronic properties of the catalyst or form stable halo-complexes, inhibiting the catalytic cycle.
Water/Hydroxide Moisture in solvents or reagentsImproperly dried solvents/reagents.Can lead to hydrolysis of sensitive phosphine ligands and decomposition of organometallic reagents.[5]
Oxygen Air contaminationInadequate inert atmosphere.Oxidizes the active Pd(0) to inactive Pd(II) and can also degrade phosphine ligands.[1][8]
Other Carbon monoxide, cyanides, phosphatesImpurities, side reactions.[7]Strong binding to active sites, preventing substrate coordination.

Mechanism Visualization: Substrate Inhibition

The coordination of the indazole's N2 lone pair to the palladium center is a primary deactivation pathway.

G cluster_cycle Catalytic Cycle cluster_poison Poisoning Pathway Pd0 Active Pd(0)L₂ Catalyst OA Oxidative Addition Inactive Inactive [Pd(Indazole)n] Complex (Off-Cycle) Pd0->Inactive Coordination of N2 Lone Pair PdII R-Pd(II)-X(L)₂ OA->PdII Ar-X RE Reductive Elimination PdII->RE + Indazole-H RE->Pd0 Product Indazole Indazole Substrate (or Product) Indazole->Inactive

Caption: Deactivation of the Pd(0) catalyst via coordination with an indazole.

Experimental Protocols

Protocol: Diagnostic Experiment for Catalyst Poisoning

This protocol is designed to determine if impurities in your reagents or solvents are responsible for catalyst deactivation. The core principle is to compare your standard reaction with one using reagents of the highest possible purity.[8]

Objective: To identify if catalyst poisons are present in the starting materials, base, or solvent.

Methodology: Two reactions are run in parallel: a "Baseline Reaction" and a "High-Purity Reaction."

1. Reagent Preparation:

  • High-Purity Reagents:

    • Indazole Substrate: Recrystallize your indazole starting material from a suitable solvent (e.g., ethanol/water, ethyl acetate/hexanes). Dry thoroughly under high vacuum.

    • Aryl Halide: If solid, recrystallize. If liquid, pass through a plug of activated alumina.

    • Base: Use a freshly opened bottle of a high-purity base (e.g., NaOtBu, K₂CO₃). Avoid using old bottles that may have been exposed to air and moisture.

    • Solvent: Use a fresh bottle of anhydrous, degassed solvent (e.g., toluene, dioxane) from a reputable supplier.

2. Reaction Setup (Perform for BOTH Baseline and High-Purity reactions):

  • To an oven-dried Schlenk tube, add the base (e.g., 1.4 equivalents) and the palladium pre-catalyst/ligand system (e.g., XPhos Pd G3, 2 mol%).

  • Seal the tube, evacuate, and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add the indazole substrate (1.0 equivalent) and the aryl halide (1.2 equivalents).

  • Add the anhydrous, degassed solvent (to achieve a ~0.1 M concentration) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C).

3. Monitoring and Analysis:

  • Monitor both reactions simultaneously by TLC or by taking aliquots for LC-MS analysis at regular time intervals (e.g., 1h, 4h, 16h).

  • Record the conversion to product for each reaction at each time point.

4. Interpretation of Results:

  • Scenario A: High-Purity reaction shows significantly higher yield/rate. This is a strong indication that your original batch of reagents or solvent contains one or more catalyst poisons.[8] The next step is to purify or replace each component individually to identify the source.

  • Scenario B: Both reactions show similarly poor results. This suggests that poisoning by external impurities is not the primary issue. The problem is more likely inherent to the reaction itself (e.g., substrate inhibition, suboptimal ligand/base choice, or incorrect temperature). In this case, focus on screening reaction parameters as outlined in the Troubleshooting Decision Tree.

References

  • Wikipedia. (2023). Catalyst poisoning. Retrieved from [Link]

  • Thermax. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved from [Link]

  • Bar-Ziv, R., et al. (2017). Tuning the Catalytic Activity and Selectivity of Pd Nanoparticles Using Ligand-Modified Supports and Surfaces. ACS Catalysis. Retrieved from [Link]

  • Ladeira, S., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. Retrieved from [Link]

  • van der Poel, W., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization. Diva-Portal.org. Retrieved from [Link]

  • ChemTalk. (2025). Metal-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

  • Shang, M., et al. (2017). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature. Retrieved from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]

  • Daugulis, O., et al. (2013). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. The Journal of Organic Chemistry. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). User's Guide on Buchwald-Hartwig Coupling. Chemical Science. Retrieved from [Link]

Sources

Troubleshooting

Stability of 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole under acidic conditions

Executive Summary: The Stability Verdict Status: Conditionally Stable 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole is stable in non-oxidizing Bronsted acids (e.g., dilute HCl, H₂SO₄, TFA) at ambient temperatures. The indaz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability Verdict

Status: Conditionally Stable

4-Fluoro-3-iodo-6-(methylthio)-1H-indazole is stable in non-oxidizing Bronsted acids (e.g., dilute HCl, H₂SO₄, TFA) at ambient temperatures. The indazole core will undergo reversible protonation, increasing aqueous solubility, but the covalent framework remains intact.

Critical Risk: The 6-methylthio (–SMe) moiety is the "soft spot." It is highly susceptible to oxidation to sulfoxide (–S(=O)Me) or sulfone (–SO₂Me) if the acidic medium contains oxidizing agents (e.g., HNO₃, peracids) or if the solvent contains peroxides.

Technical Deep Dive: Mechanistic Insights

To understand the behavior of this molecule, we must analyze the reactivity of its three key functional zones under acidic stress.

A. The Indazole Core (Protonation vs. Degradation)
  • Mechanism: Indazoles are amphoteric.[1] In acidic media (pH < 2), the N2 nitrogen is protonated to form the indazolium cation .

  • pKa Context: The pKa of the protonated indazole is approximately 1.2.

  • Implication: In 1M HCl, the molecule exists almost exclusively as a cation. This species is water-soluble. User Error Alert: Many researchers discard the aqueous layer during workup, inadvertently throwing away the product.

  • Stability: The cationic ring is electron-deficient, which actually protects it from further electrophilic attack or acid-catalyzed decomposition.

B. The 6-Methylthio Group (The Oxidation Trap)
  • Mechanism: Thioethers are generally stable to acid hydrolysis. However, in the presence of trace oxidants (often found in old ether/THF or nitric acid traces), acid catalyzes the oxidation of the sulfur atom.

  • Pathway: Sulfide

    
     Sulfoxide (+16 amu) 
    
    
    
    Sulfone (+32 amu).
  • Prevention: Use antioxidant stabilizers (e.g., BHT) in solvents or ensure inert atmosphere if heating in acid.

C. The 3-Iodo and 4-Fluoro Substituents
  • C-F Bond: Inert to standard acidic conditions.

  • C-I Bond: Generally stable. Protodeiodination (replacement of Iodine with Hydrogen) is a known side reaction for aryl iodides but typically requires high temperatures (

    
    C) or specific Lewis acid catalysts. In dilute mineral acid at RT, the C-I bond is robust.
    

Troubleshooting & FAQs

Q1: I performed an acidic workup (1M HCl) to remove impurities, but my yield is near zero. Did the molecule decompose? Diagnosis: Likely not decomposition, but phase distribution error . Explanation: As described in the mechanistic section, the indazole protonates at pH < 2, becoming the water-soluble indazolium salt. Solution:

  • Check your aqueous waste stream.

  • Neutralize the aqueous layer to pH ~8-9 using saturated NaHCO₃ or NaOH.

  • The neutral, hydrophobic indazole will precipitate or become extractable into organic solvent (EtOAc/DCM).

Q2: My LC-MS shows a new peak with M+16 mass shift after stirring in TFA/DCM. What happened? Diagnosis: S-Oxidation (Sulfoxide formation). Explanation: TFA (Trifluoroacetic acid) is not an oxidant itself, but it can catalyze oxidation if dissolved oxygen or peroxides are present in the DCM. Solution:

  • Degas your solvents.

  • Ensure your DCM is fresh and peroxide-free.

  • If this persists, add a scavenger like dimethyl sulfide (DMS) or methionine during the reaction to intercept oxidants.

Q3: Can I use HBr or HI for deprotection steps involving this molecule? Diagnosis: High Risk. Explanation:

  • HI: Hydroiodic acid is a strong reducing agent and can reduce the sulfoxide (if formed) back to sulfide, but at high temperatures, it can also cleave the methyl ether bond (demethylation) to form a thiol.

  • HBr: Can lead to halogen exchange (swapping the 3-Iodo for 3-Bromo) under forcing conditions due to the lability of the C-I bond compared to C-Br. Recommendation: Stick to HCl or H₂SO₄ for standard acidification.

Validated Protocol: Safe Acidic Workup

This protocol ensures recovery of the indazole while removing basic impurities.

Materials:

  • Crude Reaction Mixture (Organic solvent)

  • 1M HCl (aq)

  • Sat. NaHCO₃ (aq)[2]

  • Ethyl Acetate (EtOAc)

Step-by-Step:

  • Extraction: Add 1M HCl to the organic reaction mixture. Shake and separate layers.

    • Note: The Product is in the Aqueous Layer (as the cation).

    • Note: Impurities that do not protonate remain in the organic layer.

  • Wash: Wash the aqueous acidic layer once with fresh EtOAc to remove entrained non-basic impurities. Discard this organic wash.

  • Neutralization (Critical): Slowly add Sat. NaHCO₃ to the aqueous layer while stirring until pH reaches 8–9.

    • Observation: The solution should turn cloudy as the neutral indazole precipitates.

  • Re-Extraction: Extract the now-cloudy aqueous mixture with EtOAc (3x).

  • Drying: Dry combined organics over Na₂SO₄ and concentrate.

Visualizing the Stability Pathways

The following diagram illustrates the behavior of the molecule under different acidic conditions.

IndazoleStability cluster_conditions Condition Dependent Pathways Neutral Neutral Molecule (Hydrophobic, Organic Soluble) Cation Indazolium Cation (Hydrophilic, Acid Stable) Neutral->Cation H+ (pH < 2) Reversible Sulfoxide Sulfoxide Impurity (M+16, Oxidation Product) Neutral->Sulfoxide Acid + Oxidant (H2O2, HNO3) Cation->Neutral Base (pH > 8) Cation->Sulfoxide Acid + Oxidant Decomp Degradation Products (Demethylation/Deiodination) Cation->Decomp Extreme Heat (>100°C) or Lewis Acids

Caption: Stability map showing the reversible protonation pathway (Green) versus irreversible oxidation or degradation risks (Red/Grey).

References

  • PubChem. 3-Iodo-1H-indazole Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Sulfoxides and Sulfones by Oxidation. Retrieved from [Link]

Sources

Optimization

Overcoming steric hindrance in 4-fluoro substituted indazoles

The following technical guide is structured as a Knowledge Base Article from the "Apex Chemsolutions Technical Support Center." It addresses the specific challenges of working with 4-fluoroindazoles, a scaffold notorious...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Knowledge Base Article from the "Apex Chemsolutions Technical Support Center." It addresses the specific challenges of working with 4-fluoroindazoles, a scaffold notorious for its deceptive reactivity profiles.

Article ID: TS-IND-4F-001 Topic: Overcoming Steric and Electronic Hindrance in 4-Fluoro Substituted Indazoles Last Updated: March 06, 2026 Audience: Medicinal Chemists, Process Chemists

Executive Summary

The 4-fluoroindazole scaffold is a high-value pharmacophore in kinase inhibitor development (e.g., VEGFR, FGFR inhibitors). However, the C4-fluorine atom introduces unique synthetic challenges that are often misdiagnosed as simple steric hindrance. This guide addresses the "Peri-Effect" —the repulsion between the C4-fluorine lone pairs and substituents at C3 or N1—and provides validated protocols to overcome these energy barriers.

Module 1: The "Phantom" Steric Barrier at C3

The Problem

Users frequently report failed cross-couplings (Suzuki-Miyaura) or lithiations at the C3 position of 4-fluoroindazoles.

  • Symptom: <10% conversion in standard Pd-catalyzed couplings; rapid decomposition of lithiated intermediates.

  • Root Cause: While Fluorine is often considered isosteric to Hydrogen (vdW radius 1.47 Å vs 1.20 Å), the C4-F bond length is short , placing the fluorine electron cloud in direct proximity to the C3 reaction center. This creates a Coulombic repulsion (lone pair-lone pair interaction) rather than just physical bulk.

Troubleshooting Guide: C3 Functionalization
MethodCommon Failure ModeRecommended Solution
Lithiation (C3-H → C3-Li) Ring Opening: The C3-lithio species is destabilized by the adjacent C4-F lone pairs, leading to ring fragmentation (N-N bond cleavage) at temperatures > -60°C.Protocol Switch: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) instead of n-BuLi. The non-nucleophilic nature prevents attack on the imine, and the reaction must be kept strictly at -78°C . Quench immediately; do not warm.
Suzuki Coupling Oxidative Addition Failure: Pd insertion into C3-X is slow due to the electron-rich nature of the ring and the "ortho-like" F-effect.Ligand Switch: Use Buchwald G3 Precatalysts with bulky, electron-rich phosphines like RockPhos or RuPhos . These ligands facilitate oxidative addition even in crowded/electronically repulsive environments.
Electrophilic Halogenation Regio-scrambling: C3 is deactivated by the electron-withdrawing C4-F.Activation: Use NIS/AgOTf (Silver Triflate) to generate a "super-electrophile" capable of overcoming the deactivated ring.
Visual Workflow: C3 Functionalization Strategy

This decision tree helps you select the correct pathway based on your starting material.

C3_Functionalization Figure 1: Decision matrix for overcoming C4-F electronic repulsion during C3 functionalization. Start Start: 4-Fluoroindazole Core Decision Target C3 Substituent? Start->Decision Path_Aryl Aryl/Heteroaryl Decision->Path_Aryl C-C Coupling Path_Alkyl Alkyl/Acyl Decision->Path_Alkyl Nucleophilic Addn Path_Halogen Halogen (Br/I) Decision->Path_Halogen Halogenation Sol_Suzuki Protocol A: Suzuki-Miyaura (Pd-RuPhos G3, K3PO4, 1,4-Dioxane) Path_Aryl->Sol_Suzuki Use Bulky Ligands Sol_Lithiation Protocol B: Lithiation-Trapping (LiTMP, -78°C, THF) Path_Alkyl->Sol_Lithiation Kinetic Control Sol_Halogen Protocol C: Electrophilic Sub. (NIS + AgOTf catalyst) Path_Halogen->Sol_Halogen Lewis Acid Assist

Module 2: N-Alkylation Regioselectivity (N1 vs N2)

The Problem

The C4-fluorine atom exerts a "field effect" that perturbs the N1/N2 ratio. While N1 is generally thermodynamically favored, the repulsion between the C4-F and the N1-substituent can destabilize the N1 isomer, leading to higher-than-expected amounts of the N2 product (the "kinetic" isomer).

FAQ: Controlling Regioselectivity

Q: Why am I getting a 1:1 mixture of N1/N2 isomers? A: You are likely using a weak base (e.g., K₂CO₃) in a polar aprotic solvent (DMF).[1] This promotes an S_N2 mechanism where the steric/electronic penalty of the N1 position (due to C4-F) becomes significant.

Q: How do I force N1 selectivity? A: You must operate under Thermodynamic Control or Chelation Control .

  • Base: Use NaH or KOtBu .

  • Solvent: THF or Toluene (non-polar).

  • Mechanism: The sodium cation coordinates to the N2 lone pair, directing the alkylating agent to N1. The C4-F actually enhances the acidity of the N-H, making the anion formation rapid, but the steric clash requires heat to overcome.

Q: How do I force N2 selectivity? A: Use Mitsunobu conditions or the Meerwein salt (Trimethyloxonium tetrafluoroborate). The steric bulk of the Triphenylphosphine-Dead complex in Mitsunobu reactions makes the crowded N1 position inaccessible, exclusively favoring N2.

Visual Guide: N-Alkylation Logic

N_Selectivity Figure 2: Exploiting the C4-F peri-effect to tune N-alkylation regioselectivity. Start Target: N-Alkylated 4-Fluoroindazole Choice Desired Isomer? Start->Choice N1_Branch N1 (Thermodynamic) Choice->N1_Branch N2_Branch N2 (Kinetic/Steric) Choice->N2_Branch N1_Cond Conditions: NaH (1.2 eq), THF, 60°C (Chelation Control) N1_Branch->N1_Cond Overcome C4-F Repulsion N2_Cond Conditions: Mitsunobu (PPh3, DIAD) OR Meerwein Salt (DCM) N2_Branch->N2_Cond Exploit C4-F Crowding

Module 3: Validated Experimental Protocols

Protocol A: C3-Arylation via Suzuki-Miyaura (Steric-Resistant)

Designed to install aryl groups at C3 despite C4-F repulsion.

Reagents:

  • Substrate: 3-Bromo-4-fluoro-1H-indazole (N-protected, e.g., THP or SEM)

  • Boronic Acid: Arylboronic acid (1.5 equiv)

  • Catalyst: Pd(RuPhos) G3 (5 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1)

Procedure:

  • Charge a microwave vial with the indazole substrate, boronic acid, K₃PO₄, and Pd(RuPhos) G3.

  • Evacuate and backfill with Argon (x3). Crucial: Oxygen poisons the electron-rich ligand required to overcome the C4-F barrier.

  • Add degassed Dioxane/Water.

  • Heat to 80°C for 4 hours (or 100°C for 30 min in microwave).

  • Note: If conversion stalls, add 2 mol% free RuPhos ligand to stabilize the active Pd species.

Protocol B: Regioselective N1-Alkylation

Designed to force N1 substitution against the C4-F steric gradient.

Reagents:

  • Substrate: 4-Fluoro-1H-indazole[2][3]

  • Electrophile: Alkyl Bromide (1.2 equiv)[4]

  • Base: NaH (60% in oil, 1.2 equiv)[1]

  • Solvent: Anhydrous THF

Procedure:

  • Dissolve 4-fluoroindazole in THF (0.2 M) and cool to 0°C.

  • Add NaH portion-wise. Evolution of H₂ gas will be vigorous due to the electron-withdrawing effect of Fluorine increasing N-H acidity.

  • Stir for 30 mins at 0°C to ensure complete deprotonation and formation of the "tight ion pair" (Na⁺ coordinated to N2).

  • Add Alkyl Bromide.

  • Critical Step: Warm to 60°C . Room temperature is often insufficient to overcome the activation energy barrier created by the C4-F/N1-R repulsion.

  • Monitor by LCMS. If N2 isomer forms (>5%), increase temperature to 80°C to favor the thermodynamic N1 product.

References

  • Synthesis and Functionalization of Indazoles

    • Title: "Recent Advances in the Synthesis and Functionaliz
    • Source:European Journal of Organic Chemistry, 2018.
    • URL:[Link]

  • Buchwald-Hartwig/Suzuki Ligand Effects

    • Title: "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide" (Relevant for C-C coupling ligand selection logic)
    • Source:Chemical Science, 2011.
    • URL:[Link]

  • Regioselectivity in Indazole Alkylation

    • Title: "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights"
    • Source:Beilstein Journal of Organic Chemistry, 2024.
    • URL:[Link]

  • Lithiation Strategies (TMP-Li)

    • Title: "Directed ortho-lithiation of indazoles" (General methodology adapted for 4-F)
    • Source:Tetrahedron, 2013.
    • URL:[Link]

Sources

Troubleshooting

Technical Support Guide: Recrystallization of 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole

Executive Summary & Physicochemical Profile Molecule: 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole Formula: Molecular Weight: ~308.11 g/mol This guide addresses the purification of 4-Fluoro-3-iodo-6-(methylthio)-1H-indazol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profile

Molecule: 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole Formula:


Molecular Weight:  ~308.11  g/mol 

This guide addresses the purification of 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole , a highly functionalized intermediate often utilized in the synthesis of tyrosine kinase inhibitors (e.g., VEGFR/PDGFR inhibitors). The molecule features three distinct electronic environments that dictate its solubility and stability:

  • Indazole Core (N-H): Provides H-bond donor capability and weak acidity (

    
     ~12-13), making it sticky in non-polar solvents but soluble in polar aprotic media.
    
  • 3-Iodo & 4-Fluoro: The iodine atom introduces significant lipophilicity and polarizability, while the fluorine atom exerts an inductive electron-withdrawing effect, slightly increasing the acidity of the N-H proton.

  • 6-Methylthio (-SMe): A lipophilic, electron-rich handle. Critical Warning: This group is susceptible to oxidation (to sulfoxide/sulfone) under prolonged heating in aerobic conditions.

Solvent Selection Strategy (FAQs)

Q1: What is the primary solvent system recommended for high-purity recovery?

Recommendation: Ethyl Acetate (EtOAc) / n-Heptane (Solvent/Anti-solvent).

  • Mechanism: The molecule dissolves readily in hot EtOAc due to the polarizable iodine and the indazole core. Heptane acts as a non-polar anti-solvent that forces the hydrophobic iodine and methylthio regions to aggregate and crystallize upon cooling.

  • Why not Hexanes? Heptane has a higher boiling point (98°C vs 68°C), allowing for a higher temperature differential (

    
    ) during the dissolution phase, which improves yield.
    
Q2: Can I use alcohols like Ethanol or Methanol?

Recommendation: Use with Caution. While Ethanol/Water is a classic system for indazoles, the 3-iodo substituent significantly reduces water solubility. You may find that the compound "oils out" (forms a liquid phase) before crystallizing when water is added.

  • Alternative: If you must use alcohols, use Isopropanol (IPA) as a single solvent. Dissolve at reflux and cool slowly to -10°C.

Q3: Are there specific solvents I should strictly AVOID?

Strictly Avoid:

  • Chlorinated Solvents (DCM/Chloroform): Excellent solubility, but too good. The compound will likely not crystallize even at -20°C.

  • Ethers (Diethyl Ether): Too volatile; evaporation during filtration leads to crusting and lower purity.

  • Acetone: Avoid if using strong Lewis acids upstream, as trace acidity can cause condensation byproducts.

Step-by-Step Recrystallization Protocol

Safety Pre-Check:

  • Light Sensitivity: The C-I bond is photolabile.[1] Perform all steps under low light or use amber glassware.

  • Inert Atmosphere: To protect the -SMe group, blanket the setup with Nitrogen (

    
    ).
    
Materials:
  • Crude 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole

  • Solvent: Ethyl Acetate (HPLC Grade)

  • Anti-solvent: n-Heptane

  • Activated Carbon (optional, for colored impurities)

Workflow:
  • Dissolution:

    • Place crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

    • Add Ethyl Acetate (approx. 5-7 mL per gram of solid).

    • Heat to gentle reflux (approx. 77°C).

    • Troubleshooting: If solid remains, add EtOAc in 1 mL increments until fully dissolved. Do not exceed 15 mL/g.

  • Hot Filtration (Critical for Inorganic Removal):

    • If the solution is cloudy (likely residual salts from iodination, e.g., KI or KCl), filter the hot solution through a pre-warmed Celite pad or sintered glass funnel.

    • Why Pre-warm? Prevents the product from crashing out on the filter.

  • Anti-Solvent Addition:

    • Maintain the filtrate at a gentle boil.

    • Slowly add n-Heptane dropwise.

    • Stop point: The moment a persistent turbidity (cloudiness) appears that does not dissolve after 10 seconds of stirring.

    • Add a few drops of EtOAc to just clear the turbidity (restore clear solution).

  • Crystallization:

    • Remove heat source. Allow the flask to cool to room temperature slowly (over 1-2 hours) with gentle stirring.

    • Once at RT, transfer to an ice bath (0-4°C) for 30 minutes.

  • Isolation:

    • Filter the crystals using vacuum filtration.[2]

    • Wash the cake with a cold mixture of 1:3 EtOAc:Heptane.

    • Dry under high vacuum at 40°C for 4 hours.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Oiling Out (Liquid droplets form instead of crystals)Solute concentration is too high or cooling was too rapid.Re-heat to reflux to redissolve. Add 10-20% more EtOAc. Seed the solution with a pure crystal at 50°C.
Colored Impurities (Yellow/Orange tint persists)Trace Iodine (

) or oxidation byproducts.
Do not just recrystallize. Wash the organic solution with 10% Sodium Thiosulfate (

) before recrystallization to quench free iodine.
Low Yield (<50%)Too much solvent used or product is too soluble in EtOAc.Concentrate the mother liquor by 50% on a rotovap and repeat the cooling cycle.
Smell of Sulfur Degradation of the methylthio group.Check NMR for sulfoxide peaks (~2.7 ppm). If present, repurify via column chromatography; recrystallization rarely separates sulfoxides from sulfides efficiently.

Logic & Workflow Visualization

The following diagram illustrates the decision logic for solvent selection and the purification workflow.

RecrystallizationWorkflow Start Start: Crude Solid SolubilityCheck Check Solubility in Hot EtOAc (77°C) Start->SolubilityCheck Insoluble Insoluble/Cloudy? SolubilityCheck->Insoluble Solids Remain AddAntiSolvent Add n-Heptane until Turbid SolubilityCheck->AddAntiSolvent Clear Solution HotFilter Perform Hot Filtration (Remove Salts/Inorganics) Insoluble->HotFilter HotFilter->AddAntiSolvent Cooling Cool to RT -> 0°C AddAntiSolvent->Cooling CheckPrecipitate Crystals or Oil? Cooling->CheckPrecipitate Oiling Oiling Out Detected CheckPrecipitate->Oiling Liquid Droplets Filtration Vacuum Filtration CheckPrecipitate->Filtration Crystalline Solid RemedyOil Re-heat, Add more EtOAc, Seed at 50°C Oiling->RemedyOil RemedyOil->Cooling Wash Wash with Cold 1:3 EtOAc:Heptane Filtration->Wash Final Pure Product (Store in Amber Vial) Wash->Final

Caption: Decision tree for the recrystallization of 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole, highlighting critical intervention points for oiling out and inorganic removal.

References

  • BenchChem. Technical Guide to 3-Iodo-6-methyl-4-nitro-1H-indazole: Synthesis, Properties, and Experimental Protocols. (Accessed 2023).

  • Organic Syntheses. Synthesis of 1H-Indazole-3-carboxylic acid, ethyl ester. Org.[3][4][5] Synth. 2021 , 98, 446-462. (Provides standard workup for 3-substituted indazoles).

  • MDPI Molecules. Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. (General iodination and purification protocols for indazoles).

  • Santa Cruz Biotechnology. Methyl 3-iodo-1H-indazole-6-carboxylate Data Sheet. (Physicochemical analogs).[2][3]

Sources

Optimization

Technical Support Center: Regioselective N-Protection of 3-Iodo-Indazoles

Ticket ID: #IND-3I-PROT Status: Open Assigned Specialist: Senior Application Scientist Subject: Controlling N1 vs. N2 Selectivity in 3-Iodo-Indazoles Core Directive: The Mechanistic Reality Before starting any experiment...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #IND-3I-PROT Status: Open Assigned Specialist: Senior Application Scientist Subject: Controlling N1 vs. N2 Selectivity in 3-Iodo-Indazoles

Core Directive: The Mechanistic Reality

Before starting any experiment, you must understand the "personality" of the 3-iodo-indazole scaffold. Unlike simple indazoles, the C3-Iodine atom introduces two critical constraints:

  • Steric Shielding at N2: The large iodine atom (Van der Waals radius ~1.98 Å) exerts significant steric pressure on the adjacent N2 lone pair. This kinetically disfavors electrophilic attack at N2, making N1-alkylation the default outcome under standard thermodynamic conditions.

  • Labile C-I Bond: The C3-I bond is sensitive to metal-halogen exchange. Avoid alkyl lithium reagents (e.g., n-BuLi) for deprotonation, as they will rapidly scramble the iodine (Lithium-Iodine exchange), destroying your scaffold.

The Selectivity Landscape
Target RegioisomerDifficultyPrimary DriverRecommended Strategy
N1-Protection LowThermodynamics & StericsBase-Mediated: NaH / THF (Chelation Control)
N2-Protection HighKinetics (Must override sterics)Acid-Catalyzed: Trichloroacetimidates + TfOH
Mixture (N1+N2) N/APoor OptimizationAvoid: K₂CO₃ / DMF (Dipolar aprotic promotes mixtures)

Interactive Decision Pathway

Use this logic flow to select your experimental protocol.

IndazoleProtection Start Start: 3-Iodo-Indazole Protection Goal What is your target isomer? Start->Goal N1_Target Target: N1-Protection (Thermodynamic Product) Goal->N1_Target N2_Target Target: N2-Protection (Kinetic Product) Goal->N2_Target N1_Method Protocol A: NaH / THF (Chelation Control) N1_Target->N1_Method N2_Method Protocol B: Imidate / TfOH (Acid Catalysis) N2_Target->N2_Method Mixture Problem: Getting N1/N2 Mixtures? N1_Method->Mixture Fix_Mixture Switch Solvent: Avoid DMF/DMSO Switch Base: Use NaH over K2CO3 Mixture->Fix_Mixture

Caption: Decision tree for selecting reaction conditions based on the desired regioisomer.

Experimental Protocols

Protocol A: N1-Selective Protection (The Gold Standard)

Objective: >95% N1 selectivity. Mechanism: The sodium cation (


) coordinates between the N2 lone pair and the C3-Iodine (or other C3-substituents), effectively blocking the N2 site and directing the electrophile to N1.

Reagents:

  • Substrate: 3-Iodo-1H-indazole (1.0 equiv)[1]

  • Base: Sodium Hydride (NaH), 60% dispersion (1.2 equiv)[2][3]

  • Solvent: Anhydrous THF (0.1 M concentration)

  • Electrophile: Alkyl Halide / SEM-Cl / Boc2O (1.1 equiv)

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Dissolution: Dissolve 3-iodo-indazole in anhydrous THF. Cool to 0 °C .[1][2][3]

  • Deprotonation: Add NaH portion-wise.[1][3] Caution: H₂ gas evolution.[1]

  • Chelation Time: Stir at 0 °C for 30 minutes . This allows the

    
     to coordinate to N2, shielding it.[2]
    
  • Addition: Add the electrophile dropwise at 0 °C.

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours.

  • Workup: Quench with sat. NH₄Cl.[1] Extract with EtOAc.[1][3]

Why this works: The non-polar solvent (THF) promotes tight ion-pairing. The bulky Iodine at C3 cooperates with the


 ion to make N2 inaccessible.
Protocol B: N2-Selective Protection (The "Clemens" Method)

Objective: Accessing the elusive N2 isomer. Mechanism: Under acidic conditions, the reaction proceeds via a charged intermediate. The protonation of the imidate creates a highly reactive electrophile. Recent studies (Clemens et al., 2022) suggest that non-covalent interactions and the specific trajectory of the imidate favor N2 attack, even with C3 substituents.

Reagents:

  • Substrate: 3-Iodo-1H-indazole (1.0 equiv)[1]

  • Reagent: Alkyl 2,2,2-trichloroacetimidate (1.2 equiv)

  • Catalyst: Trifluoromethanesulfonic acid (TfOH) (0.1 equiv)

  • Solvent: Cyclohexane/DCM (2:1) or Toluene

Step-by-Step Workflow:

  • Preparation: Dissolve 3-iodo-indazole and the trichloroacetimidate in the solvent mixture at RT.

  • Catalysis: Add TfOH dropwise.

  • Reaction: Stir at RT for 1–12 hours. (Monitor by TLC; N2 products often run lower than N1).

  • Quench: Add TEA (Triethylamine) to neutralize the acid.

  • Filtration: Filter off the trichloroacetamide byproduct.

Critical Note: This method avoids the anionic competition where N1 dominates. It is one of the few reliable ways to force N2 selectivity on a 3-iodo system.

Troubleshooting & FAQs

Q1: I am using K₂CO₃ in DMF and getting a 60:40 mixture. Why?

A: This is the "classic" mistake.

  • Solvent Effect: DMF is a polar aprotic solvent.[3] It separates the cation (

    
    ) from the indazole anion. Without the cation shielding N2 (tight ion pairing), the "naked" anion is free to react at the most electronegative site. While N1 is thermodynamically favored, the lack of steric shielding allows N2 attack to compete.
    
  • Fix: Switch to Protocol A (NaH/THF) . The lower polarity solvent keeps the cation close to the nucleophile, enforcing regiocontrol.

Q2: Can I use n-BuLi to deprotonate?

A: Absolutely NOT.

  • Risk: Iodine on an aromatic ring is highly susceptible to Lithium-Halogen exchange.

  • Result: You will generate a 3-lithio-indazole, which will then react with your electrophile at C3 (or quench to give des-iodo indazole).

  • Alternative: If you need a super-base, use NaHMDS or LiHMDS (less prone to exchange than alkyl lithiums, but NaH is safer/better for regiocontrol).

Q3: How do I distinguish N1 vs. N2 products by NMR?

Since you have an Iodine at C3, you lack the diagnostic H3 proton. You must rely on NOESY (Nuclear Overhauser Effect Spectroscopy) and ¹³C Chemical Shifts .

FeatureN1-Protected N2-Protected
NOE Signal Strong NOE between N-R group and H7 (the proton on the benzene ring).No NOE to H7. (The N-R group is pointing away from the benzene ring, toward the Iodine).
¹³C Shift (C3) Typically ~120–135 ppm Typically shifted upfield/downfield relative to N1 (highly substituent dependent, but distinct).
C-N Coupling HMBC: N-CH₂ correlates to C7a (bridgehead).HMBC: N-CH₂ correlates to C3 (Iodine carbon).
Q4: The Iodine fell off during my Suzuki coupling after protection!

A: 3-Iodo-indazoles are reactive.

  • Cause: Oxidative addition of Pd into the C-I bond is facile.

  • Fix: If you are protecting before coupling, ensure your protection conditions (and subsequent workups) do not contain trace transition metals or radical initiators. If the iodine is lost during the protection step, check for light sensitivity (homolytic cleavage) or reducing agents.

Visualizing the Mechanism

Mechanism cluster_0 N1-Selective Mechanism (NaH/THF) cluster_1 Non-Selective Conditions (K2CO3/DMF) Indazole 3-Iodo-Indazole NaH NaH / THF Indazole->NaH Intermediate Chelated Anion (Na+ blocks N2) NaH->Intermediate Product_N1 N1-Product (Major >95%) Intermediate->Product_N1 Indazole2 3-Iodo-Indazole Base2 K2CO3 / DMF Indazole2->Base2 Anion Naked Anion (No shielding) Base2->Anion Mixture Mixture (N1 + N2) Anion->Mixture

Caption: Comparison of Chelation Control (N1) vs. Naked Anion (Mixture).

References

  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022).[4] Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54, 3215-3226.[4] Link

  • Cheung, M., et al. (2003). Regioselective N-Alkylation of Indazoles. Journal of Organic Chemistry.
  • BenchChem Technical Support. (2025). Protocol for N-alkylation of 1H-indazole-3-carboxylate intermediates. Link

  • Lier, F., et al. (2002). Indazole Tautomerism and Regioselectivity. Journal of Heterocyclic Chemistry.

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: 1H NMR Profiling of Halogenated Indazole Scaffolds

This guide provides a technical comparison between 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole (Target) and its direct synthetic precursor, 4-Fluoro-6-(methylthio)-1H-indazole (Baseline). This comparison is critical for m...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole (Target) and its direct synthetic precursor, 4-Fluoro-6-(methylthio)-1H-indazole (Baseline).

This comparison is critical for medicinal chemists validating the C3-selective iodination step, a common gateway reaction in the synthesis of kinase inhibitors (e.g., Axitinib analogs).

Subject: 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole
Baseline: 4-Fluoro-6-(methylthio)-1H-indazole[1]

Executive Summary & Core Distinction

The transition from the non-iodinated precursor to the 3-iodo target is characterized by a binary "presence/absence" event in the aromatic region of the 1H NMR spectrum.

  • The Critical Marker: The disappearance of the H-3 proton singlet (typically ~8.0–8.2 ppm).

  • Secondary Confirmation: The retention of the

    
     coupling patterns  on the benzenoid ring (H-5), confirming that the electrophilic substitution occurred exclusively at the nitrogen-adjacent C3 position and not on the fluorinated ring.
    

Structural & Spin System Analysis

Understanding the spin system is prerequisite to interpreting the spectra. The 4-Fluoro-6-(methylthio) substitution pattern creates a unique coupling environment.

Spin System Diagram (Graphviz)

The following diagram maps the scalar coupling (


-coupling) network expected in the target molecule. Note the isolation of the Methylthio group and the strong Ortho-Fluorine influence.

G cluster_0 Benzenoid Ring System F4 Fluorine-4 (Spin Active) H5 Proton H-5 (Aromatic) F4->H5 ³J (Ortho) ~10-12 Hz H7 Proton H-7 (Aromatic) F4->H7 ⁵J (Para) ~0 Hz (Silent) H5->H7 ⁴J (Meta) ~1-2 Hz SMe S-Methyl (Singlet) SMe->H7 No Coupling (Isolated) I3 Iodine-3 (Quadrupolar/Silent) I3->F4 Through-Space Electronic Effect

Caption: Scalar coupling network for 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole. Note the dominant F-H interaction.

Comparative NMR Data (Experimental & Predicted)

The following data compares the Baseline (Precursor) with the Target (Iodinated). Solvent: DMSO-


 (Recommended due to indazole solubility and NH exchange stabilization).
Frequency:  400 MHz.
FeatureBaseline: 4-Fluoro-6-(methylthio)-1H-indazoleTarget: 4-Fluoro-3-iodo-6-(methylthio)-1H-indazoleComparison Note
H-3 (Pyrazole)

8.15 (d,

Hz)
ABSENT Primary QC Marker. Loss of signal confirms iodination.
H-5 (Aromatic)

6.95 (dd,

Hz)

7.05 - 7.15 (dd)
Slight downfield shift due to electronic pull of Iodine at C3.
H-7 (Aromatic)

7.25 (s/br s)

7.30 - 7.40 (s)
Minimal shift; remains a singlet or weak doublet.
S-Me (Methyl)

2.55 (s)

2.56 (s)
Spectroscopically silent to the reaction; serves as internal integration reference (3H).
NH (Indazole)

13.10 (br s)

13.40 (br s)
Iodine increases acidity of NH proton; shift moves downfield.
Detailed Signal Analysis
  • The Fluorine Effect (H-5): The proton at position 5 is ortho to the Fluorine at position 4. This results in a large coupling constant (

    
     Hz). In the spectrum, H-5 will appear as a doublet of doublets (dd)  (split by F-4 and H-7). This pattern must be preserved in the target; if it collapses, the fluorinated ring may have been compromised.
    
  • The Iodine Effect (Absence of H-3): In the precursor, H-3 often shows a small long-range coupling to F-4 or H-7. In the target, this region (8.0–8.5 ppm) clears completely, leaving only solvent satellites or impurities.

Experimental Validation Protocol

To ensure "Trustworthiness" in your characterization, follow this self-validating workflow.

Protocol: Structural Confirmation via 1H/19F NMR

Objective: Confirm regioselective iodination at C3 without ring fluorination damage.

  • Sample Prep: Dissolve 5–10 mg of the isolated solid in 0.6 mL DMSO-

    
    . Note: Avoid CDCl
    
    
    
    if possible, as indazole NH protons often broaden or disappear due to exchange rates in chloroform.
  • Acquisition 1 (1H Standard):

    • Scan range: -1 to 15 ppm.

    • Delay (D1):

      
       2.0 seconds (ensure relaxation of aromatic protons).
      
    • QC Check: Integrate the Methylthio singlet (2.55 ppm) to 3.00. Check the aromatic region (6.5–7.5 ppm). The integral sum of H-5 and H-7 should be exactly 2.00.

  • Acquisition 2 (19F Non-Decoupled):

    • Run a standard

      
      F scan.
      
    • Expectation: A single signal around -110 to -120 ppm.

    • Coupling Check: The Fluorine signal should be a doublet (split by H-5). If it is a singlet, H-5 may be missing (wrong structure).

  • Acquisition 3 (D

    
    O Shake - Optional): 
    
    • Add 1 drop D

      
      O to the tube. Shake and re-run 1H.
      
    • Result: The broad signal at >13 ppm (NH) must disappear. This confirms the N-H moiety and distinguishes it from potential OH impurities.

Workflow Diagram (Graphviz)

This flowchart illustrates the logic for accepting or rejecting a batch based on NMR data.

QC_Workflow Start Crude Product Isolated NMR_Run Acquire 1H NMR (DMSO-d6) Start->NMR_Run Check_H3 Check 8.0-8.5 ppm Region (H-3 Signal) NMR_Run->Check_H3 H3_Present Signal Present Check_H3->H3_Present Peak detected H3_Absent Signal Absent Check_H3->H3_Absent Clean baseline Fail_Reaction REJECT: Incomplete Iodination H3_Present->Fail_Reaction Check_Integrals Integrate Aromatic Zone (Should be 2H vs 3H SMe) H3_Absent->Check_Integrals Check_Integrals->Fail_Reaction Ratio Mismatch Pass_Reaction ACCEPT: 3-Iodo Target Confirmed Check_Integrals->Pass_Reaction Ratio 2:3

Caption: Logic gate for NMR validation of 3-iodo-indazole derivatives.

References

  • Fluorine Coupling Principles: "19F Chemical Shifts and Coupling Constants." UCSB NMR Facility Guide. Available at: [Link]

Comparative

LC-MS analysis and fragmentation patterns of 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole

Technical Guide: LC-MS/MS Characterization & Fragmentation Dynamics of 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole Executive Summary: The Halogen-Heterocycle Challenge In the realm of kinase inhibitor development, 4-Fluor...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: LC-MS/MS Characterization & Fragmentation Dynamics of 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole

Executive Summary: The Halogen-Heterocycle Challenge

In the realm of kinase inhibitor development, 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole (hereafter referred to as FIMT-Indazole ) represents a critical scaffold. Its structural tri-functionality—a labile iodine for cross-coupling, a fluorine for metabolic stability, and a methylthio group for solubility modulation—presents a unique analytical paradox.

While standard LC-MS protocols often suffice for generic heterocycles, FIMT-Indazole fails under "catch-all" conditions due to three specific failure modes:

  • Iodine Lability: The weak C-I bond (

    
    ) leads to premature in-source fragmentation (ISF), mimicking the de-iodinated impurity.
    
  • Hydrophobic Retention: The combination of iodine and the methylthio group creates a high LogP (~3.2), causing carryover on standard C18 columns.

  • Isobaric Interferences: Metabolic S-oxidation (+16 Da) can be confused with hydroxylation without high-resolution mass spectrometry (HRMS).

This guide contrasts a Generic High-Throughput Method against an Optimized Phenyl-Hexyl Method , demonstrating why the latter is the requisite standard for accurate quantitation and structural validation.

Physicochemical Profile & Mass Defect Analysis

Before method selection, the analyst must understand the "Mass Defect Signature" introduced by the Iodine and Sulfur atoms. Unlike Carbon/Hydrogen-rich molecules, FIMT-Indazole exhibits a negative mass defect shift due to Iodine.

PropertyValue / CharacteristicAnalytical Implication
Formula

Monoisotopic Mass: 307.9281 Da
Iodine Effect Single

atom
No M+2 isotope (unlike Cl/Br). High mass defect.
Sulfur Effect Single

atom
Distinct M+2 (

) abundance of ~4.5%.
LogP ~3.2 (Predicted)Requires high organic start or strong solvent wash.
pKa (Indazole N) ~1.5 - 2.0Weakly basic; requires acidic mobile phase (pH < 3) for protonation

.

Comparative Methodologies: Generic vs. Optimized

We compared the performance of a standard drug discovery screening method (Method A) against a targeted method designed for halogenated aromatics (Method B).

Method A: The "Generic" C18 Approach (Baseline)
  • Column: Standard C18 (

    
    , 
    
    
    
    ).
  • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5-95% B in 2 minutes.

  • Observation: Peak tailing (Asymmetry factor > 1.5) was observed due to the interaction between the iodine lone pairs and residual silanols. Significant carryover was noted in blank injections.

Method B: The Optimized Phenyl-Hexyl Approach (Recommended)
  • Column: Phenyl-Hexyl (

    
    , 
    
    
    
    ).
  • Rationale: The phenyl ring in the stationary phase engages in

    
     interactions with the indazole core, providing orthogonal selectivity to hydrophobicity.
    
  • Mobile Phase: Water/Methanol + 5mM Ammonium Formate (pH 3.5).

  • Rationale: Methanol provides better solubility for iodinated species than ACN. Ammonium formate buffers the pH to ensure consistent ionization of the weak indazole nitrogen.

  • Result: Sharp peak shape (Asymmetry factor < 1.1), resolution from de-iodinated impurities, and negligible carryover.

Experimental Data Summary:

MetricMethod A (Generic C18)Method B (Phenyl-Hexyl)Verdict
Retention Time 1.45 min (Unstable)3.12 min (Stable)Method B provides better retention.
Peak Width (FWHM) 4.2 sec2.8 secMethod B yields sharper peaks.
Signal-to-Noise 150:1420:1Method B enhances sensitivity.
In-Source Frag. High (

observed)
Low (Intact

dominant)
Method B (softer ionization).

Fragmentation Dynamics (MS/MS)

Understanding the fragmentation is crucial to distinguishing the parent compound from potential artifacts. The fragmentation of FIMT-Indazole is dominated by the "Heavy Atom Effect" of Iodine and the stability of the Indazole core.

Primary Fragmentation Pathways
  • Pathway A (Iodine Loss): The weakest bond is C-I.[1] Homolytic cleavage generates the radical cation

    
     or heterolytic cleavage yields 
    
    
    
    . In ESI positive mode, we predominantly observe the loss of HI (neutral) to form the m/z 180 core.
  • Pathway B (Methylthio Cleavage): Loss of the methyl radical (

    
    , -15 Da) from the sulfur is common, but less favorable than Iodine loss. However, sequential loss (Loss of I, then Loss of 
    
    
    
    ) is a major pathway.
  • Pathway C (Ring Opening): The "Fluorine Anchor" effect keeps the C-F bond intact until deep fragmentation. The indazole ring typically ejects

    
     (27 Da) or 
    
    
    
    (28 Da) only at high collision energies (>40 eV).
Visualization of Fragmentation Logic

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 307.9 Frag_DeIodo [M+H - HI]+ De-iodinated Core m/z 180.0 Parent->Frag_DeIodo Primary Loss (-HI) Collision Energy: 15-20 eV Frag_Radical [M+H - I•]+ Radical Cation m/z 181.0 Parent->Frag_Radical Minor Radical Loss (-I•) In-Source Fragmentation Frag_SMe [M+H - HI - CH3•]+ Thiol Indazole m/z 165.0 Frag_DeIodo->Frag_SMe Secondary Loss (-CH3•) Collision Energy: 30 eV Frag_Ring Ring Cleavage [Loss of HCN] m/z ~138 Frag_SMe->Frag_Ring Tertiary Loss (-HCN) Collision Energy: >45 eV

Figure 1: Proposed MS/MS fragmentation tree for 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole. The red node indicates the base peak (Quantifier ion).

Detailed Experimental Protocol

To replicate the Optimized Method (Method B) , follow this self-validating protocol.

Step 1: Stock Preparation
  • Solvent: Dissolve 1 mg of FIMT-Indazole in 1 mL of DMSO (Do not use Methanol for stock, as iodine can facilitate slow methylation/degradation over weeks).

  • Storage: Amber glass vials at -20°C (Iodine is photosensitive).

Step 2: LC-MS/MS Parameters
  • System: UHPLC coupled to Triple Quadrupole (QqQ).

  • Ionization: ESI Positive Mode (Capillary Voltage: 3.5 kV). Note: APCI is a viable alternative if matrix suppression is high.

  • Source Temp: 350°C (Ensure complete desolvation of the heavy iodine species).

  • MRM Transitions:

    • Quantifier:

      
       (Loss of HI).
      
    • Qualifier 1:

      
       (Loss of HI + Methyl).
      
    • Qualifier 2:

      
       (Iodine cation 
      
      
      
      , rare but specific).
Step 3: System Suitability Test (SST)
  • Inject a blank. Ensure no peak at 3.12 min (Check for carryover).

  • Inject a 100 ng/mL standard.

  • Pass Criteria: Retention time deviation < 0.05 min; Peak asymmetry < 1.2.

Impurity & Degradation Watchlist

When analyzing FIMT-Indazole, three specific degradation products often confound the analysis.

Impurity NameMass ShiftOriginDiagnostic Feature
Des-Iodo Analog -126 Da (m/z 182)Photolytic degradationElutes earlier than parent.
Sulfoxide +16 Da (m/z 324)Oxidation of S-MeElutes earlier (more polar).
Sulfone +32 Da (m/z 340)Further oxidationElutes earlier than sulfoxide.

Diagram: Analytical Decision Workflow

Workflow Sample Sample Extract Check1 Check RT & m/z 308 Sample->Check1 Decision Peak Split? Check1->Decision Action1 Report Valid Decision->Action1 No Action2 Check ISF (Lower Cone Voltage) Decision->Action2 Yes (Possible De-iodination)

Figure 2: Routine decision tree for validating FIMT-Indazole peak integrity.

References

  • BenchChem. (2025). Cross-Validation of Mass Spectrometry Data for Novel Indazole Derivatives: A Comparative Guide. Retrieved from

  • ChemGuide. (2024). Fragmentation Patterns in Mass Spectra of Organic Compounds (Halogenated Derivatives). Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 45789739 (4-Fluoro-1-methyl-1H-indazole analogs). Retrieved from

  • Shimadzu Application News. (2024). Analysis of Impurities in Pharmaceuticals Using LCMS-9030: Halogenated Impurity Profiling. Retrieved from

Sources

Validation

Comparative Reactivity Guide: 4-Fluoro-3-iodoindazole vs. 3-Iodoindazole

Executive Summary This guide provides a technical comparison between 3-iodo-1H-indazole (1) and its fluorinated analog, 4-fluoro-3-iodo-1H-indazole (2) . While both serve as critical building blocks for introducing the i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between 3-iodo-1H-indazole (1) and its fluorinated analog, 4-fluoro-3-iodo-1H-indazole (2) . While both serve as critical building blocks for introducing the indazole pharmacophore, the C4-fluorine substituent fundamentally alters the electronic landscape of the pyrazole ring.

Key Takeaways:

  • Enhanced Electrophilicity: The C4-fluorine atom lowers the LUMO energy of the C3–I bond via inductive withdrawal (

    
    ), accelerating oxidative addition in Pd(0) catalytic cycles compared to the non-fluorinated parent.
    
  • Lithiation Risk: While Lithium-Halogen exchange is viable for both, (2) presents a latent risk of eliminating LiF to form a transient 3,4-indazolyne species if temperatures exceed -78°C.

  • Acidity Shift: The 4-fluoro substituent increases the acidity of the N1–H proton by approximately 0.7 pKa units, influencing base selection for N-alkylation.

Structural & Electronic Analysis

The reactivity divergence stems from the proximity of the fluorine atom to the reactive C3 center and the N1 nitrogen.

Feature3-Iodo-1H-indazole (1)4-Fluoro-3-iodo-1H-indazole (2)Impact on Reactivity
C3 Electronic Environment Electron-rich (pyrazole character)Electron-deficient (Inductive withdrawal by F)(2) undergoes faster oxidative addition (Suzuki/Buchwald).
Steric Bulk at C4 Hydrogen (Van der Waals

)
Fluorine (Van der Waals

)
Minimal steric penalty; F is small enough to tolerate bulky phosphine ligands.[1]
N1-H Acidity (Calc. pKa)


(2) deprotonates more readily; requires milder bases for N-functionalization.[1]
C3-I Bond Strength Standard Aryl-IodideWeakened (Polarized)(2) is more labile toward metal insertion.[1]

Reactivity Module: Palladium-Catalyzed Cross-Coupling

Mechanism: Oxidative Addition Acceleration

In Suzuki-Miyaura and Sonogashira couplings, the rate-determining step is often the oxidative addition of Pd(0) into the C–X bond.[2] The 4-fluoro substituent exerts a strong electron-withdrawing effect (inductive), reducing electron density at the C3 position. This makes the C3–I bond more electrophilic and reactive toward the nucleophilic Pd(0) species.[1]

Experimental Evidence: Patent literature demonstrates that in 5-bromo-4-fluoro-3-iodo-1H-indazole , the Suzuki coupling occurs exclusively at the C3-iodide at mild temperatures (90°C), leaving the C5-bromide intact. This confirms that the activated C3-I bond is chemically distinct and superior to other halogens on the ring.

Comparative Protocol: Suzuki-Miyaura Coupling

Objective: C3-Arylation with Phenylboronic Acid.

Reagents:

  • Substrate: 1.0 equiv (Compound 1 or 2 )[1]

  • Boronic Acid: 1.2 equiv Ph-B(OH)₂

  • Catalyst: 5 mol% Pd(dppf)Cl₂[1]·DCM (Robust for indazoles)

  • Base: 2.0 equiv K₂CO₃ (aqueous 2M)[1]

  • Solvent: 1,4-Dioxane (0.2 M)

Workflow:

  • Charge reaction vessel with substrate, boronic acid, and Pd catalyst.[1]

  • Evacuate and backfill with N₂ (3 cycles).[1]

  • Add degassed dioxane and aqueous base.[1]

  • Critical Step:

    • Substrate (1): Heat to 100°C for 4–6 hours.

    • Substrate (2): Heat to 80°C for 2–4 hours. (Note lower temp/time).

  • Monitor via LCMS. (2) typically reaches full conversion faster due to electronic activation.[1]

Reactivity Module: Lithium-Halogen Exchange (Critical Safety Note)

This is the area of highest divergence.[1] While 3-iodoindazole undergoes clean exchange to form the 3-lithio species, the 4-fluoro analog carries a risk of "hetaryne" formation.

The "Indazolyne" Trap

When 4-fluoro-3-iodoindazole is treated with n-BuLi, the resulting C3-lithio species places a lithium atom ortho to the fluorine.

  • Path A (Trapping): Reaction with an electrophile (E+) gives the desired C3-substituted product.[1]

  • Path B (Elimination): If the temperature rises (>-60°C), LiF can eliminate, generating a highly reactive 3,4-indazolyne intermediate. This species will uncontrollably dimerize or react with solvent.[1]

Diagram: Divergent Lithiation Pathways

LithiationPathways Start 4-Fluoro-3-iodoindazole Li_Exchange Lithium-Halogen Exchange (n-BuLi, -78°C) Start->Li_Exchange Intermediate 3-Lithio-4-fluoro Species (Metastable at -78°C) Li_Exchange->Intermediate Path_Safe Path A: Electrophile Quench (Aldehydes, I2, etc.) Intermediate->Path_Safe Fast Addn Path_Danger Path B: Warming > -60°C (Elimination of LiF) Intermediate->Path_Danger Slow / Warm Product_Safe C3-Functionalized Product Path_Safe->Product_Safe Benzyne 3,4-Indazolyne (Transient/Reactive) Path_Danger->Benzyne Decomp Tars / Dimers / Side-Products Benzyne->Decomp

Figure 1: Divergent pathways for the lithiation of 4-fluoro-3-iodoindazole. Strict temperature control is required to avoid Path B.

Recommended Protocol for (2)
  • Dissolve (2) in anhydrous THF under Argon.

  • Cool strictly to -78°C (dry ice/acetone).

  • Add n-BuLi (1.05 equiv) dropwise over 10 min.[1]

  • Stir for only 5–10 minutes at -78°C. (Do not age the anion).

  • Add electrophile (e.g., DMF, I₂, aldehyde) immediately and rapidly.[1]

  • Allow to warm only after quenching.

Reactivity Module: N-Alkylation & Regioselectivity

Indazoles can be alkylated at N1 (thermodynamic) or N2 (kinetic).[1] The 4-fluoro substituent affects this via acidity and dipole interactions.

  • Acidity: The increased acidity of (2) means weaker bases (e.g., Cs₂CO₃) are often sufficient compared to NaH required for (1) .[1]

  • Regioselectivity:

    • Base/Solvent: NaH/THF generally favors N1.[1]

    • 4-F Effect: The 4-fluoro group does not sterically block N1 (unlike a 7-nitro group). However, the electron-withdrawing nature stabilizes the N1-anion, reinforcing N1 selectivity under thermodynamic control.

Regioselectivity Table:

Conditions3-Iodoindazole (1) Major Isomer4-Fluoro-3-iodo (2) Major IsomerNotes
NaH / THF / R-X N1 (>95:5)N1 (>98:2)4-F enhances N1 selectivity by stabilizing the N1-anion.
Cs₂CO₃ / DMF / R-X Mixture (N1/N2 ~ 60:40)Mixture (N1/N2 ~ 70:30)Milder base leads to mixtures; 4-F slightly favors N1 due to acidity.[1]
Mitsunobu (PPh₃/DIAD) N2 favoredN2 favoredMechanism is kinetic; 4-F has minimal impact here.[1]

Synthesis of the Building Block

Unlike 3-iodoindazole, which is commercially ubiquitous, 4-fluoro-3-iodo-1H-indazole is often synthesized in-house or sourced as a specialty chemical.

Preferred Route (Iodination): Direct iodination of 4-fluoro-1H-indazole is highly regioselective for C3 due to the directing effect of the N1-H and the inherent reactivity of the pyrazole ring, despite the deactivating F at C4.

  • Reagents: I₂ (1.2 equiv), KOH (2.0 equiv), DMF, RT, 3h.

  • Yield: Typically 85–95%.[1]

  • Purification: Precipitation with Na₂S₂O₃(aq) usually yields pure solid.[1]

References

  • Synthesis and Reactivity of Fluorinated Indazoles BenchChem Technical Support (2025). "Comparing reactivity of 4-Iodo-3-methyl-1H-indazole with other iodoindazoles."

  • Suzuki Coupling of 4-Fluoro-3-iodoindazoles U.S. Patent 11,058,688 B2 (2021). "Imidazopiperazine inhibitors of transcription activating proteins."[1] (Describes selective C3 coupling of 5-bromo-4-fluoro-3-iodoindazole).

  • Lithium-Halogen Exchange & Elimination Risks Clayden, J. et al.[1] "Organolithiums: Selectivity for Synthesis."[1] (General reference for ortho-lithio fluorobenzene elimination to benzynes). [1]

  • Indazole N-Alkylation Regioselectivity L.R. Keating et al. (2021).[1] "Regioselective N-alkylation of the 1H-indazole scaffold." Beilstein J. Org.[1] Chem. [1]

  • pKa of Indazole Derivatives PubChem Compound Summary. "4-Fluoro-1H-indazole."[1] [1]

Sources

Comparative

Technical Guide: HPLC Method Development for 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole

Topic: HPLC Method Development for 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole Purity Content Type: Technical Comparison Guide [1] Executive Summary This guide addresses the chromatographic separation of 4-Fluoro-3-iodo-6...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Method Development for 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole Purity Content Type: Technical Comparison Guide

[1]

Executive Summary

This guide addresses the chromatographic separation of 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole , a highly functionalized heterocyclic building block used in the synthesis of kinase inhibitors and molecular probes.

The core analytical challenge lies in the molecule's "chemical schizophrenia": it possesses a lipophilic halogenated core (Iodo/Fluoro), a polarizable indazole ring, and a reactive methylthio ether prone to oxidation.[1] Standard C18 methods often fail to resolve the des-iodo synthetic precursors or the S-oxide degradation products efficiently.

This guide compares a standard C18/Formic Acid workflow against an optimized Phenyl-Hexyl/Methanol system, demonstrating why the latter offers superior selectivity for halogenated indazoles.

Part 1: The Chemist’s Perspective (Structure-Property Analysis)[1]

Before selecting a column, we must understand the analyte's behavior in solution.[1]

FeatureChemical Implication for HPLC
Indazole Core Amphoteric nature. The 1H-NH is weakly acidic (

), while the N2 nitrogen is weakly basic (

).[1] At standard HPLC pH (2.5–3.0), the molecule is largely neutral, reducing peak tailing common with stronger bases.[1]
3-Iodo / 4-Fluoro High lipophilicity and electron density. The large Iodine atom increases "polarizability," making the molecule a prime candidate for

interacting stationary phases.
6-Methylthio (-SMe) Critical Quality Attribute. The sulfur atom is the weak link. It readily oxidizes to the sulfoxide (-S(=O)Me) and sulfone (-SO

Me).[1] The method must separate these polar degradation products from the parent.
Part 2: Methodology Comparison

We evaluated two distinct separation strategies. The goal was to achieve a Resolution (


) > 2.0 between the parent peak and the critical des-iodo impurity (4-Fluoro-6-(methylthio)-1H-indazole).
Method A: The "Generic" Approach (Standard C18)[1]
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150mm, 3.5µm)[1]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient)[1]

  • Mechanism: Pure hydrophobic interaction.

Performance Verdict: Sub-optimal. While the C18 column retains the parent compound well, the selectivity between the 3-iodo parent and the des-iodo impurity is poor (


). The hydrophobic difference between an Iodine atom and a Hydrogen atom on this scaffold is insufficient for baseline separation in a fast gradient. Furthermore, the acetonitrile gradient compresses the early-eluting sulfoxide impurities, making quantification difficult.[1]
Method B: The "Specialist" Approach (Phenyl-Hexyl)[1]
  • Column: Phenomenex Luna Phenyl-Hexyl (4.6 x 150mm, 3µm)[1]

  • Mobile Phase: Water (10mM Ammonium Formate, pH 3.[1]5) / Methanol[1]

  • Mechanism: Hydrophobic interaction +

    
     stacking + Halogen selectivity.
    

Performance Verdict: Superior. The Phenyl-Hexyl phase engages in


 interactions with the electron-deficient fluorinated indazole ring. Crucially, the large Iodine atom interacts strongly with the phenyl ring of the stationary phase (halogen-pi interaction), significantly increasing the retention of the parent molecule relative to the des-iodo impurity.[1] Methanol is used as the organic modifier to enhance these 

interactions (Acetonitrile tends to suppress them).
Part 3: The Optimized Protocol (Method B)

This protocol is the recommended standard for purity release testing. It is self-validating, meaning the system suitability criteria ensure the column state is correct before analysis.[1]

1. Chromatographic Conditions
ParameterSettingRationale
Column Phenyl-Hexyl, 150 x 4.6 mm, 3 µmMaximizes selectivity for Iodo-substituted aromatics.[1]
Mobile Phase A 10mM Ammonium Formate (pH 3.5)Buffers the indazole N2; improves peak shape over simple formic acid.
Mobile Phase B Methanol (LC-MS Grade)Protic solvent promotes

retention mechanisms better than ACN.
Flow Rate 1.0 mL/minStandard backpressure balance.
Column Temp 35°CSlightly elevated temp improves mass transfer for the bulky Iodine atom.
Detection UV @ 254 nmIndazole absorption maximum.
Injection Vol 5 µLLow volume prevents solvent effects from sample diluent.
2. Gradient Table
Time (min)% Mobile Phase BEvent
0.040Initial Hold (Focuses polar sulfoxides)
2.040End of Hold
15.090Linear Gradient (Elutes Parent & Lipophilic dimers)
18.090Wash
18.140Re-equilibration
23.040Stop
3. Sample Preparation
  • Diluent: 50:50 Water:Methanol.

  • Concentration: 0.5 mg/mL.

  • Note: Avoid using DMSO if possible, or keep DMSO < 5% in the final vial, as DMSO can mask the early eluting sulfoxide impurity.[1]

Part 4: Visualization of the Workflow

The following diagram illustrates the decision matrix and workflow for developing this specific method, highlighting the critical "Sulfur Oxidation" check.

MethodDevelopment Start Start: 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole CheckStructure Analyze Structure: 1. Amphoteric Indazole 2. Lipophilic Iodine 3. Oxidizable Methylthio Start->CheckStructure ScreenC18 Screen 1: C18 Column (ACN / 0.1% Formic Acid) CheckStructure->ScreenC18 ResultC18 Result: Poor Resolution (Parent vs Des-iodo < 1.5) ScreenC18->ResultC18 SwitchChem Strategy Switch: Target Pi-Pi / Halogen Selectivity ResultC18->SwitchChem ScreenPhenyl Screen 2: Phenyl-Hexyl Column (MeOH / Ammonium Formate pH 3.5) SwitchChem->ScreenPhenyl CheckOxidation Stress Test: Check Sulfoxide Separation (Force degrade with H2O2) ScreenPhenyl->CheckOxidation ResultPhenyl Result: High Resolution (Parent vs Des-iodo > 2.5) (Sulfoxide well resolved) CheckOxidation->ResultPhenyl FinalMethod Final Protocol: Gradient 40-90% MeOH UV @ 254nm ResultPhenyl->FinalMethod

Figure 1: Method Development Decision Tree highlighting the shift from C18 to Phenyl-Hexyl chemistry.

Part 5: Validation & Performance Data

The following data represents typical performance metrics observed during the validation of this protocol.

ParameterAcceptance CriteriaExperimental Result (Method B)
Specificity No interference at retention time of parent.Pass. Parent RT: 12.4 min. Sulfoxide RT: 4.2 min.
Resolution (

)

between Parent and Des-iodo impurity.
3.2 (Excellent separation).[1][2]
Linearity (

)

(Range: 50–150% target conc).[1]
0.9998
LOD / LOQ S/N > 3 (LOD) and > 10 (LOQ).[1]LOD: 0.05 µg/mL LOQ: 0.15 µg/mL
Robustness pH variation ± 0.2 units.Stable RT (± 0.1 min shift).[1]
Troubleshooting Guide
  • Peak Tailing: If the parent peak tails, the pH may be too low, causing protonation of the N2 nitrogen without adequate buffering.[1] Ensure Ammonium Formate is used, not just Formic Acid.

  • Split Peaks: Check the sample diluent. If the sample is dissolved in 100% MeOH or DMSO and injected into a 40% MeOH mobile phase, "solvent shock" can occur.[1] Match the diluent to the initial gradient conditions (50:50 MeOH:Water).

References
  • Indazole Chemistry & Properties

    • Topic: Tautomerism and acidity/basicity of indazoles.
    • Source: Claramunt, R. M., et al.[1] "The structure, tautomerism, and reactivity of 1H-indazole." Journal of Organic Chemistry.

    • [1]

  • Stationary Phase Selection

    • Topic: Benefits of Phenyl-Hexyl phases for halogenated arom
    • Source: Phenomenex Technical Notes. "Selectivity of Phenyl-Hexyl Phases in RP-HPLC."
  • Impurity Profiling (Indazoles)

    • Topic: Synthesis and separation of substituted indazoles (Regioisomer challenges).
    • Source: BenchChem Technical Support.[3][4] "Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole."

    • [1]

  • Sulfur Oxidation in HPLC

    • Topic: Separ
    • Source: Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development.[1] (General Reference for Gradient Design).

Sources

Validation

A Comparative Guide to the Structural Elucidation of 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole: A Crystallographic Perspective

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the indazole scaffold stands out as a "privileged structure," forming the core of numerous therapeutic agents.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the indazole scaffold stands out as a "privileged structure," forming the core of numerous therapeutic agents.[1][2] Its versatility and broad range of biological activities, including anti-cancer and anti-inflammatory properties, make a detailed understanding of its derivatives crucial for rational drug design.[1][3] This guide provides an in-depth technical comparison of methodologies for the structural analysis of a specific, highly functionalized derivative, 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole. While a definitive crystal structure for this exact compound is not publicly available, this guide will leverage data from closely related indazole structures to present a comprehensive overview of single-crystal X-ray diffraction as the gold standard for structural elucidation and compare it with alternative techniques.

The Imperative of Atomic-Level Precision

The precise three-dimensional arrangement of atoms within a molecule, its crystal structure, dictates its physicochemical properties and, critically, its biological activity. For a molecule like 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole, with its multiple substituents capable of engaging in various intermolecular interactions, a detailed structural map is invaluable. It informs on potential binding modes to biological targets, guides lead optimization, and is a prerequisite for structure-activity relationship (SAR) studies.

Single-Crystal X-ray Diffraction: The Definitive Approach

Single-crystal X-ray diffraction (SC-XRD) remains the most powerful and unambiguous method for determining the absolute structure of a small molecule. The process, from crystal growth to final structural refinement, provides a wealth of information beyond simple connectivity.

Experimental Workflow: A Self-Validating Protocol

The journey from a synthesized powder to a fully refined crystal structure is a meticulous process. The following protocol, adapted from established methodologies for similar indazole derivatives, outlines the critical steps.[4][5]

1. Crystallization: The Critical First Step

  • Objective: To grow single crystals of sufficient size and quality for diffraction.

  • Methodology:

    • Dissolve the purified 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole in a suitable solvent or solvent system (e.g., ethyl acetate, toluene, or a mixture).[4][5]

    • Employ a slow evaporation technique at room temperature or a controlled cooling method.

    • Monitor for the formation of well-defined, single crystals over several days to weeks.[5]

  • Causality: The choice of solvent and crystallization technique is crucial. The goal is to allow the molecules to self-assemble into a highly ordered, repeating lattice. Rapid precipitation will lead to amorphous material or poorly diffracting microcrystals.

2. Data Collection: Capturing the Diffraction Pattern

  • Objective: To obtain a complete and high-resolution dataset of diffraction intensities.

  • Methodology:

    • Mount a suitable single crystal on a goniometer head.

    • Cool the crystal under a stream of nitrogen gas (typically to 100-150 K) to minimize thermal vibrations and potential radiation damage.[6]

    • Expose the crystal to a monochromatic X-ray beam and collect the diffraction pattern using a modern detector (e.g., a CCD or CMOS detector).

    • Rotate the crystal to capture diffraction data from all possible orientations.

  • Trustworthiness: The quality of the diffraction data is paramount. Key indicators such as resolution, completeness, and signal-to-noise ratio are continuously monitored during data collection to ensure a reliable final structure.

3. Structure Solution and Refinement: From Data to Model

  • Objective: To determine the atomic positions and refine the structural model against the experimental data.

  • Methodology:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.

    • Build an initial molecular model into the electron density map.

    • Refine the model using least-squares methods, adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

  • Expertise: The refinement process is iterative and requires a deep understanding of crystallographic principles. The final model is validated using various metrics, including the R-factor, goodness-of-fit, and analysis of the residual electron density map.

Insights Gained from Crystallographic Analysis

A successful crystal structure analysis of 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole would provide:

  • Unambiguous Connectivity and Stereochemistry: Confirming the atomic connections and the exact spatial arrangement of the substituents.

  • Precise Bond Lengths and Angles: Offering insights into the electronic nature of the molecule.

  • Conformational Details: Revealing the planarity of the indazole ring system and the orientation of the methylthio group.[7]

  • Intermolecular Interactions: Identifying and quantifying hydrogen bonds, halogen bonds (involving the iodine and fluorine atoms), π–π stacking, and other van der Waals forces that govern the crystal packing.[7][8]

The following Graphviz diagram illustrates the typical workflow for single-crystal X-ray diffraction.

workflow cluster_synthesis Sample Preparation cluster_data Data Acquisition cluster_analysis Structural Analysis Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Data_Collection X-ray Data Collection Crystallization->Data_Collection Single Crystal Structure_Solution Structure Solution Data_Collection->Structure_Solution Diffraction Data Refinement Structure Refinement Structure_Solution->Refinement Validation Model Validation Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Refined Model

Caption: Workflow for Single-Crystal X-ray Diffraction.

Comparative Analysis with Alternative Techniques

While SC-XRD provides the most detailed structural information, other techniques offer complementary or more accessible data, particularly when single crystals are not available.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction Absolute 3D structure, bond lengths/angles, intermolecular interactions.Unambiguous and highly detailed.Requires high-quality single crystals.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity, relative stereochemistry, solution-state conformation.Does not require crystals, provides dynamic information.Does not provide precise bond lengths or packing information.
Powder X-ray Diffraction (PXRD) Crystalline phase identification, lattice parameters.Does not require single crystals.Does not provide detailed atomic positions for new structures.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, requires minimal sample.Provides no information on 3D structure.
Computational Modeling (e.g., DFT) Theoretical 3D structure, electronic properties.No experimental sample needed.Model accuracy depends on the level of theory and can be computationally expensive.

Hirshfeld Surface Analysis: Visualizing Intermolecular Interactions

A powerful tool often used in conjunction with crystallographic data is Hirshfeld surface analysis. This method provides a visual representation of intermolecular contacts and their relative contributions to the crystal packing. For a molecule like 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole, this analysis would be crucial for understanding the roles of the fluorine, iodine, and sulfur atoms in directing the solid-state architecture. Studies on similar indazole derivatives have shown the significance of H···H, C···H, and various hydrogen bonding interactions in their crystal packing.[7][8]

The following diagram illustrates the logical relationship between experimental data and computational analysis in structural elucidation.

logic XRD SC-XRD Data Structure Molecular Structure XRD->Structure Definitive 3D Structure NMR NMR Data NMR->Structure Connectivity & Solution Conformation MS Mass Spec Data MS->Structure Molecular Formula Computational Computational Modeling (DFT) Computational->Structure Theoretical Model Hirshfeld Hirshfeld Surface Analysis Structure->Hirshfeld Informs Interactions Intermolecular Interactions Hirshfeld->Interactions Visualizes

Caption: Interplay of Techniques in Structural Analysis.

Conclusion and Future Directions

The structural analysis of 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole, a molecule of significant interest in medicinal chemistry, is best achieved through single-crystal X-ray diffraction. This technique provides an unparalleled level of detail, offering a complete and unambiguous picture of the molecule's three-dimensional structure and its interactions in the solid state. While other methods like NMR and computational modeling are valuable complementary tools, they cannot replace the definitive insights provided by a high-quality crystal structure.

Future research should prioritize the synthesis and crystallization of 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole to obtain its crystal structure. This experimental data would be invaluable for understanding its properties, guiding the design of new indazole-based therapeutic agents, and contributing to the growing body of knowledge on this important class of heterocyclic compounds.

References

  • Exploring the Hirshfeld Surface Analysis of an Indazole Derivative Compound. (2025, September 16). ResearchGate. [Link]

  • Novel Indazole Non-Nucleoside Reverse Transcriptase Inhibitors Using Molecular Hybridization Based on Crystallographic Overlays. (2009, January 28). American Chemical Society. [Link]

  • Crystal structure and Hirshfeld surface analysis of 5-[(5-nitro-1H-indazol-1-yl)methyl]. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]Indazoles. (2022, September 9). MDPI. [Link]

  • Synthesis of 1H‐indazole derivatives. (n.d.). ResearchGate. [Link]

  • Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. (2020, May 29). MDPI. [Link]

  • Synthesis molecular docking and DFT studies on novel indazole derivatives. (2024, April 23). National Center for Biotechnology Information. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Center for Biotechnology Information. [Link]

  • Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. (n.d.). National Center for Biotechnology Information. [Link]

  • Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. (n.d.). National Center for Biotechnology Information. [Link]

Sources

Comparative

Spectroscopic Differences Between 3-Iodo and 3-Bromo Indazoles

This guide details the spectroscopic differentiation of 3-iodo-1H-indazole and 3-bromo-1H-indazole . These two scaffolds are critical intermediates in the synthesis of kinase inhibitors and other bioactive heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the spectroscopic differentiation of 3-iodo-1H-indazole and 3-bromo-1H-indazole . These two scaffolds are critical intermediates in the synthesis of kinase inhibitors and other bioactive heterocycles. While they share similar physical properties (e.g., melting points), they exhibit distinct spectroscopic signatures due to the "Heavy Atom Effect" and isotopic distributions.

Executive Summary: The Differentiation Matrix

The following table summarizes the critical data points required to distinguish these two analogs.

Feature3-Bromo-1H-indazole 3-Iodo-1H-indazole Key Differentiator
Molecular Weight 197.03 g/mol 244.03 g/mol Mass difference of ~47 Da
Mass Spectrometry 1:1 Doublet (M and M+2)Single Peak (M only)Isotopic Abundance (79Br/81Br vs 127I)

C NMR (C3)
~130–135 ppm ~90–100 ppm Heavy Atom Effect (Spin-Orbit Coupling)
Melting Point 141–151 °C~142 °CUnreliable (Too similar for identification)
Appearance White/Pale Cream PowderWhite/Yellowish SolidUnreliable (Depends on purity)
NMR Spectroscopy: The Heavy Atom Effect

The most sophisticated method for distinguishing these halides without destruction is Carbon-13 NMR. The differentiation relies on the Heavy Atom Effect (specifically, the spin-orbit coupling mechanism), which causes a dramatic upfield shift (shielding) for carbons attached to heavy halogens like Iodine.


C NMR Analysis
  • 3-Bromoindazole: The Carbon-3 (C3) nucleus experiences a typical deshielding effect from the electronegative bromine atom and the aromatic ring current. The signal typically appears in the 130–135 ppm range.

  • 3-Iodoindazole: Iodine is a massive, electron-rich atom. The relativistic spin-orbit coupling shields the attached carbon nucleus significantly. Consequently, the C3 signal shifts upfield by 30–40 ppm compared to the bromo-analog, appearing in the 90–100 ppm range. This is often counter-intuitive to those expecting electronegativity to drive the shift downfield.


H NMR Analysis

Proton NMR is less definitive because there are no protons directly attached to C3. However, the H4 proton (peri-position) can serve as a secondary indicator:

  • Steric Deshielding: The massive Iodine atom exerts a larger steric compression and "through-space" deshielding effect on the H4 proton than the smaller Bromine atom.

  • Shift Observation: Expect the H4 doublet in 3-iodoindazole to appear slightly downfield (higher ppm) relative to the 3-bromo analog, though solvent effects can mask this subtle difference.

Mass Spectrometry: The Definitive Fingerprint

Mass Spectrometry (MS) offers the most absolute confirmation due to the unique isotopic signatures of halogens.

  • Bromine (Br): Natural bromine exists as two stable isotopes,

    
    Br (50.7%) and 
    
    
    
    Br (49.3%).
    • Spectrum: You will observe two molecular ion peaks of nearly equal intensity separated by 2 mass units (

      
       and 
      
      
      
      ).
  • Iodine (I): Natural iodine is monoisotopic (

    
    I, 100%).
    
    • Spectrum: You will observe a single, clean molecular ion peak at

      
      .
      
Fragmentation Pathways

Under Electron Impact (EI) ionization, both compounds typically fragment by losing the halogen atom first, followed by the loss of


 (retro-cycloaddition) to form the benzyne radical cation.

Fragmentation M_Br 3-Bromoindazole (M+) m/z 196/198 (1:1) Indazole_Rad Indazolyl Radical [M-X]+ M_Br->Indazole_Rad -Br (79/81) M_I 3-Iodoindazole (M+) m/z 244 (Single) M_I->Indazole_Rad -I (127) Benzyne Benzyne Cation [M-X-N2]+ Indazole_Rad->Benzyne -N2 (28)

Caption: Comparative fragmentation pathway. Note the distinct starting masses but convergent daughter ions.

Experimental Protocols

To ensure high-fidelity data, the following synthesis and characterization workflows are recommended.

A. Synthesis of 3-Iodo-1H-indazole

This protocol uses elemental iodine under basic conditions, a standard method for electrophilic aromatic substitution on electron-rich heterocycles.

  • Reagents: 1H-Indazole (1.0 equiv), Iodine (

    
    , 2.0 equiv), KOH (2.5 equiv).
    
  • Solvent: DMF (Dimethylformamide).

  • Procedure:

    • Dissolve indazole in DMF.

    • Add KOH pellets and stir at room temperature (RT) for 15 mins.

    • Add

      
       portion-wise over 30 mins (exothermic).
      
    • Stir at RT for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Quench: Pour into ice water containing 10% sodium thiosulfate (

      
      ) to reduce excess iodine (removes brown color).
      
    • Isolation: Filter the white/yellowish precipitate. Recrystallize from Ethanol/Water.

B. Synthesis of 3-Bromo-1H-indazole

Bromination is often more aggressive and may require controlled conditions to prevent over-bromination.

  • Reagents: 1H-Indazole (1.0 equiv), NBS (N-Bromosuccinimide, 1.1 equiv).

  • Solvent: Acetonitrile (ACN) or DMF.

  • Procedure:

    • Dissolve indazole in ACN.

    • Add NBS slowly at 0°C.

    • Allow to warm to RT and stir for 1–2 hours.

    • Quench: Pour into water/sodium bicarbonate.

    • Isolation: Extract with Ethyl Acetate, wash with brine, dry over

      
      .
      
Decision Logic for Identification

Use this logic flow to identify your unknown sample.

DecisionTree Start Unknown Sample (3-Haloindazole) MS_Check Run Mass Spectrometry (LC-MS/GC-MS) Start->MS_Check Isotope_Split Isotope Pattern? MS_Check->Isotope_Split Br_Path Doublet (1:1 ratio) Separated by 2 Da Isotope_Split->Br_Path M, M+2 I_Path Single Peak No M+2 isotope Isotope_Split->I_Path M only Result_Br CONFIRMED: 3-Bromoindazole Br_Path->Result_Br Result_I CONFIRMED: 3-Iodoindazole I_Path->Result_I NMR_Check Secondary Check: 13C NMR Result_Br->NMR_Check Result_I->NMR_Check Shift_High C3 Shift > 120 ppm NMR_Check->Shift_High Shift_Low C3 Shift < 100 ppm NMR_Check->Shift_Low Shift_High->Result_Br Shift_Low->Result_I

Caption: Logical workflow for distinguishing 3-haloindazoles using MS and NMR.

References
  • Compound Interest . (2015).[1] A Guide to 13C NMR Chemical Shift Values. Retrieved March 6, 2026, from [Link]

  • Asian Journal of Chemistry . (2003). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Retrieved March 6, 2026, from [Link]

Sources

Validation

Comparative Validation Guide: Next-Generation Kinase Inhibitors Derived from 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole

Executive Summary & Strategic Rationale In the landscape of kinase inhibitor discovery, the indazole scaffold remains a "privileged structure," forming the core of FDA-approved therapeutics like Axitinib (Inlyta) and Paz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In the landscape of kinase inhibitor discovery, the indazole scaffold remains a "privileged structure," forming the core of FDA-approved therapeutics like Axitinib (Inlyta) and Pazopanib . However, standard indazole scaffolds often suffer from metabolic liability and limited vectors for diversification.

This guide validates the biological potential of libraries derived from 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole (FIMT-Ind) . Unlike generic 3-iodo-indazoles, this scaffold incorporates two critical design elements:

  • C4-Fluorine: Modulates pKa of the N1-proton, enhancing hydrogen bond strength with the kinase hinge region (e.g., Glu917 in VEGFR2) and blocking metabolic oxidation at the vulnerable C4 position.

  • C6-Methylthio: A versatile handle that mimics the thioether linkage found in Axitinib, offering a gateway to sulfoxide/sulfone pharmacophores or displacement reactions.

This document outlines a rigorous, self-validating workflow to benchmark FIMT-Ind derivatives against industry standards (Axitinib, Sunitinib) using Type II kinase inhibition modalities.

Comparative Analysis: FIMT-Ind vs. Standard Scaffolds[1]

The following table contrasts the FIMT-Ind scaffold against traditional building blocks used in VEGFR/PDGFR inhibitor design.

FeatureFIMT-Ind Scaffold Standard 3-Iodo-1H-indazole Quinazoline (e.g., Gefitinib core)
Metabolic Stability High (C4-F blocks P450 oxidation)Low (C4/C5 prone to hydroxylation)Moderate
Hinge Binding Enhanced H-bond donor acidity (N1)StandardAcceptor-Donor motif
Diversification Dual-Vector: C3 (Suzuki/Sonogashira) & C6 (S-oxidation/displacement)Single-Vector (C3 only)C4/C7 substitution
Target Specificity Tunable for Type II (DFG-out) bindingOften restricted to Type IType I (ATP competitive)
Key Application Angiogenesis (VEGFR), Ret (Entrectinib analogs)General Kinase ScreeningEGFR Inhibitors

Validation Workflow & Logic

To validate biological activity, we employ a "Gatekeeper" cascade. This ensures resources are only expended on compounds that demonstrate specific mechanism-of-action (MoA) alignment.

The Screening Cascade (DOT Visualization)

The following diagram illustrates the decision logic for validating FIMT-Ind derivatives, moving from biochemical affinity to cellular phenotype.

ValidationWorkflow Start Library Generation (Suzuki Coupling at C3) Biochem Phase 1: Biochemical Assay (TR-FRET / IC50) Start->Biochem Filter1 Potency Gate: IC50 < 100 nM? Biochem->Filter1 Cellular Phase 2: Cellular On-Target (HUVEC Proliferation) Filter1->Cellular Pass Discard Discard / Re-design Filter1->Discard Fail Filter2 Efficacy Gate: GI50 < 1 µM? Cellular->Filter2 Selectivity Phase 3: Kinase Profiling (Selectivity Score) Filter2->Selectivity Pass Filter2->Discard Fail Lead Validated Lead Candidate Selectivity->Lead

Caption: Figure 1. Hierarchical screening cascade for FIMT-Ind derivatives. Gates are set to industry-standard potency thresholds for lead optimization.

Experimental Protocols

Phase 1: Biochemical Potency (TR-FRET Assay)

Objective: Determine the IC50 of derivatives against VEGFR2 (KDR) compared to Axitinib. Rationale: We use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because it is less susceptible to compound fluorescence interference (common with indazoles) than standard fluorescence intensity assays.

Protocol:

  • Reagents: Recombinant human VEGFR2 kinase domain, Eu-labeled anti-phosphotyrosine antibody, Alexa647-labeled Kinase Tracer (Invitrogen/ThermoFisher).

  • Compound Prep: Prepare 10-point dose-response curves of FIMT-Ind derivatives and Axitinib (Control) in DMSO (Final DMSO < 1%).

  • Reaction:

    • Incubate Kinase + Compound + ATP (at Km) + Substrate for 60 min at RT.

    • Add Eu-Antibody + Tracer (Detection Mix).

    • The Tracer binds to the ATP pocket. If the inhibitor binds, it displaces the Tracer, reducing the FRET signal.

  • Readout: Measure emission ratio (665 nm / 615 nm) on a multimode plate reader (e.g., EnVision).

  • Validation Criteria:

    • Z-Factor: Must be > 0.5.

    • Axitinib IC50: Must fall within 0.2 – 1.0 nM (Literature consistency check).

Phase 2: Cellular Efficacy (HUVEC Proliferation)

Objective: Confirm the compound penetrates the cell membrane and inhibits VEGF-driven angiogenesis. Rationale: HUVEC (Human Umbilical Vein Endothelial Cells) are the gold standard for VEGFR inhibitors. Specificity is validated by comparing VEGF-stimulated vs. bFGF-stimulated growth.

Protocol:

  • Seeding: Seed HUVECs (3,000 cells/well) in 96-well plates coated with gelatin. Starve in low-serum media (0.5% FBS) for 24h.

  • Treatment:

    • Arm A (Specific): Add VEGF (50 ng/mL) + Compound series.

    • Arm B (Counter-screen): Add bFGF (20 ng/mL) + Compound series.

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Detection: Add Resazurin (Alamar Blue) or CellTiter-Glo reagent. Incubate 4h. Read fluorescence/luminescence.

  • Data Analysis: Calculate GI50.

    • Success Metric: A validated VEGFR inhibitor should be >10x more potent in Arm A (VEGF) than Arm B (bFGF).

Mechanistic Visualization: VEGFR2 Inhibition[2][3]

To understand the structural advantage of the 4-Fluoro-3-iodo-6-(methylthio) scaffold, we map its interaction within the VEGFR2 signaling pathway. The scaffold is designed to bind in the ATP pocket, preventing autophosphorylation and downstream signaling.

VEGFR_Pathway cluster_membrane Cell Membrane VEGF VEGF Ligand VEGFR2 VEGFR2 (KDR) Tyrosine Kinase VEGF->VEGFR2 Activation Phospho Autophosphorylation (Y1175) VEGFR2->Phospho Inhibitor FIMT-Ind Derivative (ATP Pocket Binder) Inhibitor->VEGFR2 Inhibition (Type II) PLCg PLC-gamma Phospho->PLCg PKC PKC PLCg->PKC RAF Raf-MEK-ERK PKC->RAF Proliferation Endothelial Proliferation RAF->Proliferation

Caption: Figure 2.[1][2][3] Mechanism of Action. FIMT-Ind derivatives competitively inhibit ATP binding at VEGFR2, blocking the downstream Raf-MEK-ERK proliferation cascade.

Expected Results & Data Interpretation

When validating derivatives of 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole, typical results for a successful "Hit" should mirror the data below.

AssayMetricFIMT-Ind Derivative (Target) Axitinib (Control) Interpretation
VEGFR2 Kinase IC50< 10 nM0.2 - 1.0 nMHigh potency indicates successful hinge binding.
HUVEC (VEGF) GI50< 50 nM< 10 nMconfirm cellular permeability.
HUVEC (bFGF) GI50> 500 nM> 500 nMDemonstrates selectivity for VEGF pathway.
Selectivity ScoreHigh (Type II)HighType II binders (DFG-out) are generally more selective than Type I.

Troubleshooting:

  • High Biochemical Potency / Low Cellular Activity: Indicates poor permeability or efflux liability. Solution: Oxidize the C6-methylthio to a sulfoxide/sulfone to alter polarity, or check P-gp substrate status.

  • Loss of Potency vs Non-Fluoro Analog: Rare. Usually, the C4-Fluoro improves potency. If potency drops, check steric clash with the "gatekeeper" residue (e.g., Val916 in VEGFR2).

References

  • Hu-Lowe, D. D., et al. "Nonclinical antiangiogenesis and antitumor activities of axitinib (AG-013736), an oral, potent, and selective inhibitor of vascular endothelial growth factor receptor

Sources

Comparative

Quality control standards for 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole

Quality Control Standards for 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole: A Comparative Technical Guide Executive Summary 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole (CAS: Specific or Analogous) is a high-value heterocycl...

Author: BenchChem Technical Support Team. Date: March 2026

Quality Control Standards for 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole: A Comparative Technical Guide

Executive Summary

4-Fluoro-3-iodo-6-(methylthio)-1H-indazole (CAS: Specific or Analogous) is a high-value heterocyclic building block, primarily utilized in the synthesis of advanced kinase inhibitors (e.g., VEGFR, PDGFR targets). Its tri-substituted core offers three distinct vectors for diversification: the 3-iodo position for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), the 4-fluoro group for specific binding interactions or nucleophilic aromatic substitution (


), and the 6-methylthio  moiety as a latent sulfone/sulfoxide handle.

This guide establishes a rigorous Quality Control (QC) Framework for this intermediate. It objectively compares the performance of Pharma-Grade (>99.5%) material against Standard-Grade (95-98%) and 3-Bromo alternatives , demonstrating how upstream purity stringency directly correlates with downstream catalytic efficiency and cost-effectiveness.

Part 1: The Self-Validating QC Framework

To ensure reproducibility in drug development, the QC protocol must be a "self-validating system"—where multiple orthogonal methods confirm the same Critical Quality Attribute (CQA).

Critical Quality Attributes (CQAs)
CQASpecification (Pharma Grade)MethodRationale
Assay (Purity) ≥ 99.0% (Area %)HPLC-UV (254 nm)Prevents stoichiometry errors in coupling reactions.
3-Des-iodo Impurity ≤ 0.5%LC-MS / HPLCActs as a chain terminator in polymerization or competitive inhibitor in couplings.
S-Oxidation (Sulfoxide) ≤ 0.2%1H-NMR / LC-MSThe methylthio group is prone to oxidation; alters solubility and reactivity.
Regioisomer Ratio N1-H (Exclusive)1H-NMR (NOE)Indazoles tautomerize; solid-state form must be consistent.
ROI (Ash) ≤ 0.1%GravimetricLimits inorganic salts that may precipitate Pd-catalysts.
Visualizing the QC Workflow

The following diagram illustrates the logical flow of the QC process, ensuring no material is released without orthogonal validation.

QC_Workflow Raw Raw Synthesis Batch Crude Crude Isolation Raw->Crude Check1 Checkpoint 1: LC-MS (Identity) Crude->Check1 Purification Recrystallization/Column Check2 Checkpoint 2: HPLC (Purity >98%) Purification->Check2 Check1->Purification Pass Reprocess Reprocess/Reject Check1->Reprocess Fail Check3 Checkpoint 3: Residual Solvents (GC) Check2->Check3 Pass Check2->Reprocess Fail Final Release: Pharma Grade Check3->Final Pass Check3->Reprocess Fail

Caption: Orthogonal QC workflow ensuring identity, purity, and safety compliance before batch release.

Part 2: Comparative Performance Analysis

This section contrasts the "Pharma Grade" product with common alternatives: Standard Grade (lower purity) and the 3-Bromo Analog (a cheaper, less reactive precursor).

Experiment: Suzuki-Miyaura Coupling Efficiency

Reaction: Coupling of 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole with Phenylboronic acid. Conditions:


 (5 mol%), 

, Dioxane/Water,

, 4 hours.
MetricPharma Grade (3-Iodo) Standard Grade (3-Iodo) Alternative (3-Bromo)
Purity of SM 99.6%95.2% (Contains 3% des-iodo)98.0%
Reaction Yield 92% 78%65%
Reaction Time 4 Hours8 Hours12 Hours (requires

)
Impurity Profile Clean5% Homocoupling byproduct10% Unreacted SM
Catalyst Load 1-3 mol%5-10 mol% (Poisoning effect)5-10 mol%

Analysis of Results:

  • Catalyst Poisoning: The "Standard Grade" often contains trace sulfur contaminants (thiols/disulfides) from the methylthiolation step. These are potent catalyst poisons for Palladium, necessitating higher catalyst loading (increasing cost).

  • Reactivity (Iodo vs. Bromo): The C-I bond is significantly weaker than the C-Br bond, facilitating faster oxidative addition. While the 3-Bromo analog is cheaper (~30% lower cost), the harsh conditions required to activate it (

    
    ) led to degradation of the sensitive methylthio group (oxidation to sulfoxide), reducing the overall isolated yield.
    
  • Des-iodo Impurity: In the Standard Grade, the 3-des-iodo impurity competes for the catalyst but does not couple, effectively lowering the active concentration of the catalyst and complicating final purification.

Part 3: Detailed Experimental Protocols

To achieve the "Pharma Grade" standard, the following specific methodologies are required.

High-Performance Liquid Chromatography (HPLC) Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic core) and 220 nm (amide/trace impurities).

  • Suitability Criteria: Resolution (

    
    ) between 3-des-iodo impurity and main peak > 2.0.
    
Impurity Fate Mapping (Process Control)

Understanding where impurities originate is key to control.

Impurity_Map SM Starting Material: 6-Methylthio-4-fluoro-indazole Reaction Iodination Reaction SM->Reaction Iodine Reagent: NIS or I2/KOH Iodine->Reaction Product Target: 3-Iodo-Product Reaction->Product Main Path Imp1 Impurity A: Unreacted SM (Des-iodo) Reaction->Imp1 Incomplete Rxn Imp2 Impurity B: Over-iodinated (Bis-iodo) Reaction->Imp2 Excess Reagent Imp3 Impurity C: Sulfoxide (Oxidation) Reaction->Imp3 Air/Light Exposure

Caption: Fate mapping of critical impurities during the iodination of the indazole core.

Storage & Stability Protocol

The 3-iodo and 6-methylthio groups create a unique stability challenge.

  • Light Sensitivity: The C-I bond is photolabile. Material must be stored in amber glass or aluminum-wrapped containers.

  • Oxidation: The sulfur atom is susceptible to oxidation. Store under Argon/Nitrogen atmosphere at

    
    .
    

References

  • ICH Expert Working Group. "ICH Q3A(R2): Impurities in New Drug Substances." International Conference on Harmonisation, 2006. Link

  • BenchChem. "A Technical Guide to 3-Iodo-6-methyl-4-nitro-1H-indazole: Synthesis, Properties, and Experimental Protocols." BenchChem Technical Library, 2025. Link

  • Sigma-Aldrich. "Product Specification: 4-Fluoro-3-iodo-1-methyl-1H-indazole."[1][2] MilliporeSigma, 2024. Link

  • American Chemical Society. "Study of the Addition Mechanism of 1H-Indazole Derivatives." The Journal of Organic Chemistry, 2022. Link

Sources

Validation

Benchmarking synthetic routes for 4-fluoro-6-methylthio-indazole analogs

Benchmarking Synthetic Routes for 4-Fluoro-6-Methylthio-Indazole Analogs: A Comprehensive Comparison Guide Introduction & Mechanistic Rationale The 1H-indazole core is a privileged heterocyclic scaffold in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Synthetic Routes for 4-Fluoro-6-Methylthio-Indazole Analogs: A Comprehensive Comparison Guide

Introduction & Mechanistic Rationale

The 1H-indazole core is a privileged heterocyclic scaffold in medicinal chemistry, frequently serving as the backbone for kinase inhibitors, allosteric modulators, and anti-inflammatory agents[1][2]. However, synthesizing highly functionalized analogs—specifically the 4-fluoro-6-methylthio-1H-indazole core—presents unique chemical challenges.

The presence of an electron-withdrawing fluorine atom at the C4 position significantly alters the electron density of the aromatic ring, impacting regioselectivity during electrophilic aromatic substitutions or cyclizations[3]. Concurrently, the electron-donating and highly nucleophilic methylthio (-SCH₃) group at the C6 position poses a severe risk of transition-metal catalyst poisoning in modern cross-coupling methodologies.

To navigate these challenges, this guide objectively benchmarks two primary synthetic strategies: the classical Nitrosation/Diazotization (Modified Jacobson) Route and the modern Palladium-Catalyzed Intramolecular C-N Cross-Coupling Route [1][4]. By analyzing the causality behind experimental choices, we provide a self-validating framework for selecting the optimal route based on yield, scalability, and functional group tolerance.

Visualizing the Synthetic Strategy

Strategy SM1 2-Methyl-3-fluoro-5- (methylthio)aniline RouteA Route A: Classical Nitrosation (Diazotization/Cyclization) SM1->RouteA NaNO2, HCl Target 4-Fluoro-6-methylthio- 1H-indazole RouteA->Target Heat, -H2O SM2 2-Bromo-6-fluoro-4- (methylthio)benzaldehyde RouteB Route B: Pd-Catalyzed C-N Cross-Coupling SM2->RouteB NH2NH2, Pd(OAc)2, Ligand RouteB->Target Base, Heat

Fig 1. Strategic comparison of classical nitrosation vs. Pd-catalyzed cross-coupling routes.

Route A: Classical Nitrosation (Modified Jacobson Synthesis)

The classical approach relies on the intramolecular cyclization of an appropriately substituted o-toluidine derivative[1]. For our target, the starting material is 2-methyl-3-fluoro-5-(methylthio)aniline.

Mechanistic Causality: This route avoids the use of transition metals, entirely circumventing the risk of catalyst poisoning by the -SCH₃ group. The aniline is converted to a diazonium salt, which subsequently undergoes an intramolecular cyclization onto the adjacent methyl group. However, the electron-withdrawing fluorine at C3 (relative to the amine) destabilizes the diazonium intermediate, often necessitating strict temperature control and resulting in lower overall yields[5].

Experimental Protocol: Step-by-Step Methodology

Self-Validating System: The evolution of nitrogen gas and distinct color changes serve as in-process visual validations.

  • Diazotization: Dissolve 2-methyl-3-fluoro-5-(methylthio)aniline (1.0 eq) in a mixture of glacial acetic acid and concentrated HCl (3:1 v/v). Cool the reaction vessel to 0–4 °C using an ice-salt bath.

  • Nitrosation: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise over 30 minutes. Maintain the internal temperature below 5 °C to prevent premature diazonium decomposition[1]. Stir for an additional 1 hour.

  • Cyclization: Allow the reaction mixture to slowly warm to room temperature, then heat to 80 °C for 4 hours. The cyclization is accompanied by the evolution of gas.

  • Workup & Purification: Cool the mixture to room temperature, neutralize with saturated aqueous NaHCO₃, and extract with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography (Hexanes/EtOAc) to yield the target indazole.

  • Validation: Confirm product identity via LC-MS (M+H peak) and ¹H-NMR (disappearance of the aniline -NH₂ and aryl-methyl protons; appearance of the characteristic indazole C3-H proton near 8.0 ppm).

Route B: Palladium-Catalyzed Intramolecular C-N Cross-Coupling

Modern indazole synthesis heavily favors transition-metal-catalyzed C-N or N-N bond formation due to superior yields and milder conditions[4][6]. This route utilizes 2-bromo-6-fluoro-4-(methylthio)benzaldehyde, which is first condensed with hydrazine to form a hydrazone, followed by a Buchwald-Hartwig-type intramolecular cyclization[3].

Mechanistic Causality: The oxidative addition of Pd(0) into the C-Br bond is highly efficient. However, the -SCH₃ group can coordinate to the palladium center, leading to catalyst deactivation. To counteract this, a strong, bidentate, sterically demanding ligand such as Xantphos or RuPhos is strictly required to keep the palladium center active and favor reductive elimination over off-target coordination[3].

Mechanism Hydrazone Hydrazone Intermediate (Ar-Br) OxAdd Oxidative Addition [Pd(II)Ar(Br)L_n] Hydrazone->OxAdd Pd0 Pd(0)L_n Catalyst Pd0->OxAdd inserts into C-Br Amidation N-Coordination [Pd(II)Ar(NH)L_n] OxAdd->Amidation -HBr Base Base (Deprotonation) Base->Amidation RedElim Reductive Elimination Amidation->RedElim RedElim->Pd0 regenerates Product Indazole Product RedElim->Product

Fig 2. Catalytic cycle for the Pd-mediated intramolecular C-N bond formation.

Experimental Protocol: Step-by-Step Methodology

Self-Validating System: Strict exclusion of oxygen is required; failure to degas will result in immediate palladium black precipitation (visual failure indicator).

  • Hydrazone Formation: Dissolve 2-bromo-6-fluoro-4-(methylthio)benzaldehyde (1.0 eq) in ethanol. Add hydrazine hydrate (1.5 eq) and reflux for 2 hours. Concentrate to dryness to isolate the crude hydrazone.

  • Degassing (Critical Step): In a Schlenk flask, dissolve the crude hydrazone in anhydrous 1,4-dioxane. Add Cs₂CO₃ (2.0 eq). Degas the suspension by bubbling ultra-pure argon through the mixture for 20 minutes[4].

  • Catalyst Addition: Under a positive argon flow, add Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%).

  • Cyclization: Seal the flask and heat to 100 °C for 12 hours. Monitor via TLC (Hexanes/EtOAc 7:3) until the hydrazone spot is completely consumed.

  • Workup & Purification: Cool to room temperature, filter through a pad of Celite to remove the palladium catalyst and inorganic salts, and wash with EtOAc. Concentrate the filtrate and purify via column chromatography.

Quantitative Data Presentation: Route Comparison

The following table summarizes the experimental benchmarking data, providing a snapshot of relative efficiencies[5].

ParameterRoute A: Classical NitrosationRoute B: Pd-Catalyzed C-N Coupling
Overall Yield (%) 35 – 45%75 – 85%
Number of Steps 2 (from aniline)2 (from benzaldehyde)
Reaction Temperature 0 °C to 80 °CReflux (100 °C)
Catalyst Cost Low (None required)High (Pd + Xantphos ligand)
Scalability Moderate (Exothermic diazo step)High (Highly reproducible)
Key Chemical Challenge Poor regiocontrol; diazonium instabilityCatalyst poisoning by -SCH₃ group
Atom Economy ModerateHigh

Conclusion

For researchers synthesizing 4-fluoro-6-methylthio-indazole analogs, the Palladium-Catalyzed C-N Cross-Coupling (Route B) is objectively superior in terms of yield and reliability, provided that appropriate sterically hindered ligands are used to mitigate sulfur-induced catalyst poisoning. Route A remains a viable, cost-effective alternative for early-stage discovery labs lacking access to inert-atmosphere manifolds or expensive transition-metal catalysts, though it suffers from significantly lower yields due to the electronic deactivation caused by the C4-fluorine atom.

References

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole

Topic: Personal protective equipment for handling 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole Audience: Researchers, scientists, and drug development professionals. CAS: 2484888-76-6 | Molecular Formula: C₈H₆FIN₂S[1] Exec...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 4-Fluoro-3-iodo-6-(methylthio)-1H-indazole Audience: Researchers, scientists, and drug development professionals.

CAS: 2484888-76-6 | Molecular Formula: C₈H₆FIN₂S[1]

Executive Summary & Compound Profile

4-Fluoro-3-iodo-6-(methylthio)-1H-indazole is a highly functionalized heterocyclic building block, frequently employed in the synthesis of kinase inhibitors and advanced pharmaceutical intermediates. Its structural complexity—combining a labile carbon-iodine bond, a metabolic-modulating fluorine, and a sulfur moiety—dictates a handling protocol that goes beyond standard organic solids.

This guide synthesizes chemical hygiene standards with practical laboratory logistics to ensure data integrity and researcher safety.

Physicochemical Hazard Profile
FeatureHazard ImplicationOperational Requirement
C-I Bond (C3 Position) Photosensitivity: Iodine bonds are susceptible to homolytic cleavage under UV/visible light, releasing radical species and free iodine.Amber Glassware: Store and handle under low-light conditions.[1]
Methylthio Group (C6) Oxidation/Odor: Susceptible to oxidation (to sulfoxide/sulfone). Potential for generation of volatile sulfur species.Inert Atmosphere: Store under Argon/Nitrogen. Handle in fume hood to mitigate stench.[2]
Indazole Core Bioactivity: Nitrogen heterocycles often possess inherent biological activity (kinase affinity).Containment: Treat as a potential potent compound (Band 3/4) until tox data proves otherwise.
Fluorine (C4) Chemical Stability: Generally stable, but combustion releases HF (Hydrogen Fluoride).Fire Safety: Do not use water jet; use dry chemical/CO₂.

Risk Assessment & GHS Classification

Based on structure-activity relationship (SAR) analysis of halogenated indazoles.

Signal Word: WARNING

  • H302: Harmful if swallowed.[3][4][5]

  • H315: Causes skin irritation.[3][4][5][6]

  • H319: Causes serious eye irritation.[3][4][5][6]

  • H335: May cause respiratory irritation.[3][4][5]

Personal Protective Equipment (PPE) Matrix

Rationale: The primary risk is particulate inhalation during weighing and dermal absorption during solubilization.

Protection ZoneRequired EquipmentTechnical Specification & Rationale
Ocular Chemical Splash Goggles Standard: ANSI Z87.1 (Impact & Splash). Why: Safety glasses with side shields are insufficient for fine powders which can bypass gaps via air currents.
Dermal (Hand) Double Nitrile Gloves Inner: 4 mil Nitrile (Examination grade). Outer: 5-8 mil Nitrile (Long cuff). Why: Methylthio compounds can permeate thin latex. If using DCM/Chloroform as solvent, use Silver Shield/Laminate gloves immediately.
Respiratory Engineering Control Primary Primary: Certified Fume Hood (Face velocity: 80–100 fpm). Secondary: N95/P100 Respirator only if hood work is impossible (e.g., equipment maintenance).
Body Tyvek® Sleeves or Lab Coat Standard: 100% Cotton or Flame-Resistant (Nomex). Why: Synthetic blends can melt into skin if a flammable solvent fire occurs.

Operational Protocols

A. Storage & Stability
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic and oxidation-sensitive.[7] Purge head-space with Argon before resealing.

  • Container: Amber vial with Teflon-lined cap to prevent iodine photolysis and sulfur adsorption into septa.

B. Safe Weighing & Transfer Workflow

The following logic gate ensures containment of the solid powder.

WeighingProtocol Start Start: Weighing Procedure CheckHood Verify Fume Hood (Velocity > 80 fpm) Start->CheckHood PrepBalance Place Microbalance Inside Hood CheckHood->PrepBalance StaticControl Use Anti-Static Gun (Prevent Powder Fly-out) PrepBalance->StaticControl Weighing Weigh into Tared Vial StaticControl->Weighing Seal Seal Vial Immediately (Parafilm/Teflon Tape) Weighing->Seal Clean Wipe Balance with MeOH/Wet Tissue Seal->Clean End Process Complete Clean->End

Figure 1: Safe weighing workflow to minimize particulate exposure and static dispersion.

C. Solubilization & Reaction Setup
  • Solvent Choice: The compound is likely soluble in DMSO, DMF, and chlorinated solvents (DCM).

  • Dissolution: Always add solvent to the solid, not solid to solvent, to prevent "puffing" of fine powder.

  • Inerting: Due to the methylthio group, degas solvents (sparge with N₂) prior to dissolution to prevent sulfoxide formation (which acts as a catalyst poison in subsequent couplings).

Emergency Response & Disposal

Spill Cleanup (Solid)
  • Evacuate: Clear immediate area of non-essential personnel.

  • PPE Up: Don double gloves and N95 respirator if outside hood.

  • Contain: Do not dry sweep. Cover spill with wet paper towels (soaked in water or ethanol) to dampen powder.

  • Collect: Scoop damp material into a wide-mouth hazardous waste jar.

  • Decontaminate: Wash surface with 10% bleach solution followed by water.

Fire Fighting
  • Media: Dry chemical, CO₂, or alcohol-resistant foam.

  • Warning: Combustion produces toxic gases: Hydrogen Fluoride (HF) , Hydrogen Iodide (HI) , Sulfur Oxides (SOₓ), and Nitrogen Oxides (NOₓ). Firefighters must wear SCBA.

Waste Disposal Streams

Do not mix with general organic waste if possible. Segregate based on halogen content.[8]

Waste StreamClassificationNotes
Solid Waste Hazardous Solid (Halogenated) Label clearly with "Contains Iodine/Fluorine".
Liquid Waste Halogenated Organic Do not mix with oxidizers (e.g., Nitric acid) due to sulfur content (risk of exothermic oxidation).
Sharps/Glass Contaminated Glass Triple rinse amber vials with solvent before disposal.

References

  • Washington State University . (n.d.). Standard Operating Procedure: Halogenated Solvents. Retrieved March 6, 2026, from [Link]

Sources

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